Zinc caprylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
zinc;octanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJMFFKHPHCQIJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(C8H15O2)2, C16H30O4Zn | |
| Record name | zinc caprylate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
124-07-2 (Parent), 23713-49-7 (Parent) | |
| Record name | Zinc caprylate | |
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DSSTOX Substance ID |
DTXSID2042517 | |
| Record name | Zinc dioctanoate | |
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Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Lustrous solid; [Merck Index] White powder; [Pfaltz and Bauer MSDS] | |
| Record name | Zinc caprylate | |
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CAS No. |
557-09-5, 90480-58-3 | |
| Record name | Zinc caprylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, zinc salt, basic | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanoic acid, zinc salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc dioctanoate | |
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| Record name | Octanoic acid, zinc salt, basic | |
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| Record name | Zinc dioctanoate | |
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| Record name | ZINC CAPRYLATE | |
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Foundational & Exploratory
What are the chemical properties of zinc caprylate?
An In-depth Technical Guide to the Chemical Properties of Zinc Caprylate
Introduction and Nomenclature
This compound, systematically known as zinc octanoate, is a metal carboxylate salt. It consists of a central zinc ion (Zn²⁺) coordinated to two octanoate (caprylate) anions. This compound has garnered significant attention in various fields, including pharmaceuticals, material science, and industrial chemistry, owing to its unique chemical characteristics and biological activities.[1][2][3] In drug development, it is explored for its antifungal and anti-inflammatory properties.[4]
Systematically, it is the zinc salt of octanoic acid, an eight-carbon saturated fatty acid.[1] The coordination between the zinc ion and the carboxylate groups of the octanoate ligands forms a stable complex that dictates its physical and chemical behavior.[1]
Table 1: Chemical Identity and Nomenclature
| Identifier | Value |
|---|---|
| Systematic Name | Zinc bis(octanoate)[5] |
| Common Synonyms | This compound, Zinc Octoate, Zinc Dioctanoate, Zinc Octylate[1][5][6] |
| CAS Number | 557-09-5[1][2][7] |
| Molecular Formula | C₁₆H₃₀O₄Zn[1][2][5][7][8] |
| Molecular Weight | 351.8 g/mol [1][2][5] |
| InChI Key | CHJMFFKHPHCQIJ-UHFFFAOYSA-L[9] |
Chemical and Physical Properties
This compound typically presents as a white to off-white, lustrous crystalline powder or solid.[1][2][10] It is known to decompose in the presence of moist air, releasing the characteristic odor of caprylic acid.[2][5][7]
Table 2: Quantitative Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white powder/lustrous scales | [1][2] |
| Melting Point | 136 °C | [1][7][9] |
| Boiling Point | 239 °C | [1][11] |
| Density | 1.13 - 1.19 g/cm³ | [1][6][12][13] |
| Flash Point | 107.4 °C | [6][9] |
| Topological Polar Surface Area | 80.3 Ų | [2][5] |
| Hydrogen Bond Acceptor Count | 4 | [2][5] |
| Rotatable Bond Count | 10 |[2] |
Solubility Profile
The solubility of this compound is a key property influencing its application. It has limited solubility in aqueous media but demonstrates good solubility in various organic solvents. This characteristic is particularly relevant for its use in non-aqueous formulations and as a catalyst in organic synthesis.[4][9]
Table 3: Solubility of this compound
| Solvent | Solubility | Notes | Source(s) |
|---|---|---|---|
| Water | Insoluble / Slightly soluble in boiling water | [2][7][10] | |
| Ethanol | Fairly soluble in boiling alcohol; moderate solubility | Ethanol is a preferred solvent for industrial synthesis. | [2][3][4][7][10] |
| Methanol | Moderate, increases with temperature | May require acid catalysis for complete dissolution. | [9] |
| Dichloromethane | Readily soluble | [9] | |
| Chloroform | Readily soluble | [9] | |
| Dimethylformamide | Readily soluble | [9] | |
| Toluene | Soluble | Used as a solvent in synthesis. | [3] |
| Acetone | Limited, but solubility is enhanced by water | The presence of small amounts of water can trigger crystallization. |[9] |
Stability and Decomposition
This compound is stable under anhydrous conditions.[2][10] However, it is susceptible to hydrolysis in the presence of moisture, breaking down to release caprylic acid.[2][5][7]
Thermally, it is stable up to approximately 130°C.[9] Beyond this temperature, it begins to decompose, with significant mass loss observed between 200-300°C.[9] The primary decomposition products are zinc oxide, caprylic acid, and other organic fragments.[9] This thermal behavior is a critical consideration for its use as a catalyst in high-temperature polymerization reactions.
Synthesis and Chemical Reactions
Synthesis
The most common method for synthesizing this compound is through the direct reaction of a zinc precursor with caprylic acid (octanoic acid).
-
From Zinc Oxide : This is a straightforward acid-base neutralization reaction where zinc oxide is heated with caprylic acid. Water is produced as a byproduct and is typically removed to drive the reaction to completion.[1][3][9]
-
From Basic Zinc Carbonate : This method offers a solvent-free "melt reaction" approach, which is considered more environmentally friendly.[1]
-
From Zinc Salts : Synthesis can also be achieved by reacting other zinc salts with caprylic acid or by reacting a soluble zinc salt like zinc sulfate with an alkali metal caprylate such as ammonium caprylate.[1][7]
Chemical Reactions
This compound can participate in several types of chemical reactions:
-
Oxidation : Can be oxidized to form zinc oxide and caprylic acid.[1][3][9]
-
Reduction : It can be reduced to yield elemental zinc and caprylic acid.[1][3][9]
-
Substitution : The caprylate ligands can be replaced by other ligands, which allows for the formation of new zinc complexes or salts.[1][3][9]
Experimental Protocols
Protocol for Synthesis of this compound
This protocol describes the synthesis via the reaction of zinc oxide with caprylic acid in an organic solvent.
Materials and Equipment:
-
Zinc Oxide (ZnO)
-
Caprylic Acid (C₈H₁₆O₂)
-
Toluene (or another suitable solvent like xylene)[3]
-
Three-neck round-bottom flask
-
Dean-Stark trap and condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Methodology:
-
Reactant Charging : In a three-neck round-bottom flask, charge equimolar amounts of zinc oxide and caprylic acid (a 1:2 molar ratio is stoichiometric).[1] Add toluene to the flask to act as the solvent and facilitate azeotropic removal of water.[3]
-
Reaction Setup : Equip the flask with a magnetic stirrer, a heating mantle, a thermometer, and a Dean-Stark trap fitted with a condenser. An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[1][9]
-
Heating and Reflux : Heat the mixture to the boiling point of the solvent (for toluene, approx. 110-130°C).[3] Allow the reaction to proceed under reflux for 5-7 hours.[3] Water formed during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring : The reaction is complete when water is no longer being collected in the trap.
-
Isolation : Allow the mixture to cool to room temperature. The product, this compound, will precipitate.
-
Purification : Filter the solid product using a Büchner funnel. Wash the collected solid with a non-aqueous solvent (e.g., fresh cold toluene or heptane) to remove any unreacted caprylic acid.[3]
-
Drying : Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60°C) to remove any residual solvent.
Protocol for Characterization by FTIR Spectroscopy
Objective : To confirm the formation of this compound by identifying the characteristic carboxylate stretching frequencies.
Methodology :
-
Sample Preparation : Prepare the sample using an appropriate method, such as creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Analyze the resulting spectrum. The key signature for this compound is the asymmetric carboxylate stretching frequency (νₐₛ(COO⁻)), which typically appears in the range of 1520-1540 cm⁻¹.[1] The absence of a broad hydroxyl (-OH) peak from caprylic acid (around 3000 cm⁻¹) and the shift of the carbonyl (C=O) peak from ~1700 cm⁻¹ (in the acid) to the 1520-1540 cm⁻¹ region confirms the formation of the salt.[1]
Protocol for Purity Validation by ICP-MS
Objective : To determine the purity of the synthesized this compound by quantifying the zinc content.
Methodology :
-
Sample Digestion : Accurately weigh a small amount of the synthesized this compound. Digest the sample using concentrated acids (e.g., nitric acid) to bring the zinc into an aqueous solution.[14][15]
-
Standard Preparation : Prepare a series of standard solutions with known zinc concentrations to generate a calibration curve.
-
ICP-MS Analysis : Analyze the digested sample and the standard solutions using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1][14][15] This technique will measure the concentration of zinc in the sample solution with high accuracy and low detection limits.[14][15]
-
Purity Calculation : Compare the experimentally determined zinc concentration to the theoretical percentage of zinc in pure this compound (18.59%) to calculate the purity of the synthesized compound.[7][8]
Mechanism of Action and Relevance in Drug Development
The biological activity of this compound is primarily attributed to its dissociation into zinc ions (Zn²⁺) and caprylic acid upon dissolution.[1][9]
-
Role of Zinc Ions (Zn²⁺) : Zinc is an essential trace element with critical catalytic, structural, and regulatory roles in biological systems.[16] The released zinc ions can:
-
Act as cofactors for numerous enzymes involved in vital cellular processes like DNA synthesis and protein synthesis.[1][9]
-
Disrupt the integrity of microbial cell membranes, leading to cell lysis. This forms the basis of its antifungal and antimicrobial activity.[1]
-
Inhibit the activity of specific microbial enzymes by binding to their active sites.[1]
-
Modulate cell signaling pathways and gene expression, which can influence inflammatory responses.[1][16]
-
-
Role of Caprylic Acid : Caprylic acid itself possesses antifungal and antibacterial properties, potentially acting synergistically with the zinc ions.
This dual mechanism makes this compound a compound of interest in drug development, particularly for topical formulations aimed at treating fungal infections and inflammatory skin conditions.[3][10]
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. This compound | 557-09-5 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]
- 4. Buy this compound | 557-09-5 [smolecule.com]
- 5. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound [drugfuture.com]
- 8. Zinc Octoate Chemical Formula | Properties of this compound [easycalculation.com]
- 9. Buy this compound | 90480-58-3 [smolecule.com]
- 10. This compound | 557-09-5 [chemicalbook.com]
- 11. Zinc CaprylateCAS #: 557-09-5 [eforu-chemical.com]
- 12. This compound | 557-09-5 [amp.chemicalbook.com]
- 13. This compound CAS#: 557-09-5 [m.chemicalbook.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
Zinc caprylate synthesis from zinc oxide and caprylic acid.
An In-depth Technical Guide to the Synthesis of Zinc Caprylate from Zinc Oxide and Caprylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as zinc octanoate, is a zinc salt of caprylic acid with the chemical formula Zn(C₈H₁₅O₂)₂.[1] It is a white to off-white, lustrous, crystalline solid that is slightly soluble in boiling water and alcohol but generally insoluble in water.[2][3] This compound has garnered significant interest across various scientific and industrial fields due to its versatile properties. In the pharmaceutical and cosmetic industries, it is utilized for its antifungal and antimicrobial characteristics.[2][3] Furthermore, this compound serves as a catalyst in polymerization reactions, a corrosion inhibitor, and a precursor in the synthesis of nanoparticles.[4] This guide provides a comprehensive overview of the synthesis of this compound from zinc oxide and caprylic acid, focusing on experimental protocols, quantitative data, and characterization techniques.
The Core Synthesis Reaction
The primary method for synthesizing this compound involves the direct reaction of zinc oxide (ZnO) with caprylic acid (octanoic acid).[1] This is an acid-base neutralization reaction where the basic zinc oxide reacts with the carboxylic acid to form the zinc salt and water as the sole byproduct.[4][5]
Reaction Equation: ZnO + 2 C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O[1][5]
The reaction mechanism is initiated by the adsorption of the carboxylic acid onto the surface of the zinc oxide particles.[6] The acidic proton of the carboxyl group is then transferred to the oxygen of the zinc oxide, leading to the formation of a zinc carboxylate complex and water.[5]
Experimental Protocols
The synthesis of this compound from zinc oxide and caprylic acid can be carried out through several methods, primarily differing in the use of a solvent.
Solvent-Free (Melt) Synthesis
This method is often preferred for its simplicity, environmental friendliness, and ease of scale-up as it avoids the use of organic solvents.[1][4]
Detailed Methodology:
-
Reactant Preparation: Zinc oxide and caprylic acid are weighed in a stoichiometric ratio, often with a slight excess (10-15%) of caprylic acid to ensure complete conversion of the zinc oxide.[4]
-
Reaction Setup: The reactants are charged into a reaction vessel equipped with a mechanical stirrer, a heating mantle, and a condenser to remove the water byproduct. The system is often purged with an inert gas like nitrogen to prevent oxidation.[1]
-
Reaction Execution: The mixture is heated to a temperature range of 110°C to 160°C with continuous agitation.[1] The reaction is driven to completion by the continuous removal of water.
-
Product Isolation: Once the reaction is complete (indicated by the cessation of water formation), the molten product is allowed to cool and solidify. The resulting this compound can be used directly or purified further if required.
Solvent-Mediated Synthesis
The use of a solvent can facilitate better mixing, improve heat transfer, and allow for lower reaction temperatures.[1] Solvents like toluene, xylene, or ethanol are commonly employed.[1][4]
Detailed Methodology:
-
Reactant Preparation: Zinc oxide is suspended in a suitable solvent (e.g., toluene) in a reaction flask.[1][4]
-
Reaction Setup: The flask is equipped with a stirrer, a heating source, and a Dean-Stark apparatus or a similar setup for azeotropic removal of water.[4]
-
Reaction Execution: Caprylic acid is added to the suspension, and the mixture is heated to reflux (typically 80-120°C, depending on the solvent).[1][7] The water formed during the reaction is azeotropically removed and collected in the trap.
-
Product Isolation: After the theoretical amount of water has been collected, the reaction mixture is cooled. The product may precipitate out of the solution upon cooling or can be isolated by removing the solvent under reduced pressure. The solid product is then filtered, washed with a suitable solvent to remove any unreacted starting material, and dried.[7]
Quantitative Data
The following table summarizes typical reaction conditions and parameters for the synthesis of this compound.
| Parameter | Solvent-Free (Melt) Synthesis | Solvent-Mediated Synthesis |
| Reactants | Zinc Oxide, Caprylic Acid | Zinc Oxide, Caprylic Acid |
| Molar Ratio (ZnO:Acid) | 1:2 to 1:2.4[7] | 1:2 (equimolar)[1] |
| Temperature | 110°C - 160°C[1] | 75°C - 150°C[4][7] |
| Reaction Time | < 3 hours[4] | 6 - 12 hours[1] |
| Solvent | None | Toluene, Xylene, Ethanol[1][4] |
| Atmosphere | Inert (e.g., Nitrogen)[1] | Inert (e.g., Nitrogen)[1] |
| Purity | High purity achievable[1] | >99% with recrystallization[5] |
Characterization of this compound
Several analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
| Technique | Observation |
| FTIR Spectroscopy | Characteristic absorption bands for the antisymmetric stretching of the carboxylate group (νas(COO⁻)) appear in the range of 1540–1580 cm⁻¹, and the symmetric stretching (νs(COO⁻)) is observed between 1400–1440 cm⁻¹.[5] The absence of the broad O-H stretch from the carboxylic acid indicates the completion of the reaction. |
| ¹³C NMR Spectroscopy | A distinct signal for the carbonyl carbon is observed in the range of 180–185 ppm.[5] |
| X-ray Diffraction (XRD) | Powder XRD patterns show prominent peaks at 2θ values of 5.6°, 10.3°, and 15.8°.[5] |
| Thermogravimetric Analysis (TGA) | Typically shows decomposition of the carboxylate ligand between 300-450°C, leaving zinc oxide as the residue.[5] |
| Differential Scanning Calorimetry (DSC) | Indicates a melting point of approximately 136°C.[1][5] |
Visualized Workflows and Pathways
Caption: Experimental workflow for the solvent-free synthesis of this compound.
Caption: Chemical reaction pathway for this compound synthesis.
References
- 1. This compound | 557-09-5 | Benchchem [benchchem.com]
- 2. This compound | 557-09-5 [chemicalbook.com]
- 3. guidechem.com [guidechem.com]
- 4. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]
- 5. Buy this compound | 90480-58-3 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. CN102351683A - Production process of zinc acrylate - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of Zinc Caprylate's Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the complex structure of zinc caprylate (also known as zinc octanoate). Understanding the coordination chemistry, crystalline arrangement, and molecular vibrations of this metal carboxylate is crucial for its application in pharmaceuticals, manufacturing, and materials science. This document details the experimental protocols for key analytical methods and presents quantitative data to facilitate structural interpretation.
Introduction to this compound Structure
This compound [Zn(C₈H₁₅O₂)₂] is a metal soap formed from a central zinc ion coordinated to two caprylate (octanoate) ligands. Its structural configuration involves the coordination of zinc ions with the carboxylate groups of the octanoate molecules, forming a stable metal carboxylate complex.[1] The versatility of the carboxylate ligand allows for various coordination modes, including monodentate, bidentate chelating, and bidentate bridging structures.[2][3] These different binding arrangements significantly influence the material's physical and chemical properties, such as solubility, thermal stability, and reactivity. Spectroscopic analysis is therefore indispensable for characterizing these structural nuances.
Synthesis and Preparation
A common method for synthesizing this compound involves the reaction of caprylic acid with a zinc source, such as zinc oxide.[1]
Experimental Protocol: Synthesis
-
Reactant Preparation: Equimolar amounts of zinc oxide (ZnO) and caprylic acid (C₈H₁₆O₂) are measured.
-
Reaction: The reactants are combined in an anhydrous solvent, such as toluene, in a reaction vessel.
-
Heating and Inert Atmosphere: The mixture is heated to a temperature of 80–100°C for a period of 6–12 hours under a nitrogen atmosphere to prevent oxidation and side reactions.[1]
-
Product Isolation: After the reaction is complete, the solvent is removed, typically via vacuum evaporation.
-
Purification: The resulting solid this compound product is then purified, which may involve crystallization from a suitable solvent like ethanol.[4]
-
Validation: The purity of the synthesized compound is validated using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the carboxylate-zinc bond and inductively coupled plasma mass spectrometry (ICP-MS) for accurate zinc quantification.[1]
Vibrational Spectroscopy: FTIR and Raman
Vibrational spectroscopy probes the vibrational modes of molecules, providing detailed information about chemical bonds and functional groups. For this compound, it is particularly effective for determining the coordination mode of the carboxylate group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a primary tool for identifying the coordination environment of the carboxylate ligands attached to the zinc ion. The key diagnostic region is the separation (Δ) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group.[5]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the purified this compound powder is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure Application: A consistent pressure is applied using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Instrument Setup: The FTIR spectrometer is configured to collect data in the mid-IR range (typically 4000–400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 32 or 64 scans are common parameters.
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum Collection: The sample spectrum is then collected. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: The positions of the key vibrational bands, particularly the νₐₛ(COO⁻) and νₛ(COO⁻) bands, are identified and the frequency separation (Δ) is calculated.
Data Presentation: Characteristic IR Bands for Zinc Carboxylates
| Vibrational Mode | Wavenumber (cm⁻¹) | Structural Interpretation |
| Asymmetric Carboxylate (νₐₛ) | 1540–1520[1] | General range for coordinated carboxylate groups. |
| Asymmetric Carboxylate (νₐₛ) | 1528 & 1546 (split bands)[6] | Characteristic of "Type A" crystalline zinc soaps, suggesting a specific, ordered packing arrangement. |
| Asymmetric Carboxylate (νₐₛ) | 1570–1590 (broad band)[7] | Indicates the presence of amorphous zinc carboxylates, lacking long-range crystalline order. |
| C=O Stretch (Ester Bonding) | ~1700[1] | Used to confirm the initial ester bonding during characterization. |
| Progression Bands | 1310–1100[7] | A series of small, regularly spaced bands indicative of a well-ordered, crystalline structure in the alkyl chains. |
The coordination mode can be inferred from the separation value Δ = νₐₛ(COO⁻) - νₛ(COO⁻), which changes depending on whether the ligand is acting in a bridging, chelating, or monodentate fashion.[5]
Raman Spectroscopy
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is less sensitive to water interference. For this compound, it can be used to study the ZnO₆ framework and the alkyl chain conformations.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: A small amount of this compound powder is placed on a microscope slide or into a sample holder.
-
Instrument Setup: A Raman microscope is focused on the sample. An appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) is chosen to minimize fluorescence. Laser power is kept low to prevent sample degradation.
-
Data Acquisition: Spectra are collected over a relevant spectral range (e.g., 100–3200 cm⁻¹). The acquisition time and number of accumulations are optimized to achieve a good signal-to-noise ratio.
-
Data Analysis: The Raman spectrum is analyzed for characteristic peaks. For zinc complexes, bands related to the Zn-O stretching modes are of particular interest. In aqueous solutions, a band around 390 cm⁻¹ is assigned to the ν₁(a₁g) mode of the hexaaquazinc(II) ion.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei. For this compound, ¹³C and ⁶⁷Zn NMR are the most informative techniques.
Experimental Protocol: Solid-State NMR (ssNMR)
-
Sample Preparation: The dry, powdered this compound sample is packed into an NMR rotor (e.g., zirconia).
-
Instrument Setup: The rotor is placed in the NMR probe. The experiment is performed in a high-field NMR spectrometer. For ssNMR, Magic Angle Spinning (MAS) is employed at a specific rate to average out anisotropic interactions and obtain higher resolution spectra.
-
¹³C NMR: A ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiment is typically performed to enhance the signal of the low-abundance ¹³C nuclei.
-
⁶⁷Zn NMR: Direct excitation of the ⁶⁷Zn nucleus is performed. As ⁶⁷Zn is a quadrupolar nucleus with low natural abundance and sensitivity, data acquisition requires a very high magnetic field (e.g., up to 35.2 T), a large number of scans, and specialized probes.[9][10][11]
-
Data Processing: The collected Free Induction Decays (FIDs) are Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to a standard compound (e.g., tetramethylsilane for ¹³C).
Data Presentation: NMR Spectroscopic Data
| Nucleus | Technique | Information Gained |
| ¹³C | ssNMR | Provides information on the different carbon environments in the caprylate ligand and can reveal details about crystal packing.[12] |
| ⁶⁷Zn | ssNMR | Directly probes the local environment of the zinc ion, providing insights into its coordination number and geometry.[9][11] |
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful element-specific technique that provides precise information on the local geometric and electronic structure around the absorbing atom. For this compound, it is used to determine the coordination number, bond distances, and neighboring atoms around the zinc center.
Experimental Protocol: XAS
-
Beamline Setup: Experiments are conducted at a synchrotron radiation facility on a beamline capable of delivering X-rays at the Zn K-edge (9659 eV).[13]
-
Sample Preparation: The powdered this compound sample is uniformly spread onto kapton tape or pressed into a pellet.
-
Data Collection: The sample is placed in the X-ray beam path. The X-ray absorption is measured as a function of energy, typically in transmission or fluorescence mode. The spectrum is scanned from before the absorption edge to well beyond it to collect both the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions.
-
Data Analysis:
-
Data Reduction: The raw data is background-subtracted and normalized using standard software packages.
-
EXAFS Fitting: The EXAFS signal (χ(k)) is extracted and Fourier transformed. The resulting peaks correspond to different coordination shells around the zinc atom. These shells are fitted using theoretical scattering paths to extract quantitative information such as Zn-O bond distances and coordination numbers.[14]
-
Data Presentation: Typical XAS-Derived Parameters
| Parameter | Typical Value/Range | Structural Significance |
| Coordination Number | 4 or 6 | Distinguishes between tetrahedral and octahedral coordination geometry around the Zn ion.[13] |
| Zn-O Bond Distance | ~1.95 - 2.10 Å | Precise measurement of the distance between the central zinc ion and coordinating oxygen atoms. |
| Debye-Waller Factor | Varies | Describes the degree of structural and thermal disorder in the coordination shell. |
Visualizing Workflows and Structures
Diagrams are essential for conceptualizing both experimental processes and molecular structures.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
Caption: Common coordination modes of carboxylate ligands with a metal center.[2][15]
References
- 1. This compound | 557-09-5 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 4. This compound | 557-09-5 [chemicalbook.com]
- 5. Correlation of infrared spectra of zinc(II) carboxylates with their structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
- 7. scispace.com [scispace.com]
- 8. Zinc(II) hydration in aqueous solution. A Raman spectroscopic investigation and an ab-initio molecular orbital study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. (67Zn) Zinc NMR [chem.ch.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Extended X-ray absorption fine structure (EXAFS) investigations of model compounds for zinc enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Zinc Caprylate for Researchers and Drug Development Professionals
Introduction
Zinc caprylate, also known as zinc octanoate, is an organo-metallic compound formed from zinc and caprylic acid (octanoic acid).[1][2] It holds significant interest in various scientific and industrial fields, including as a fungicide, a catalyst in polymerization, and in personal care products.[3][4][5][6] This technical guide provides a comprehensive overview of its molecular properties, synthesis, characterization, and its role in biological pathways, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a white to off-white powder or lustrous solid.[1][7][8] It is slightly soluble in boiling water and fairly soluble in boiling alcohol.[3] In a moist atmosphere, it can decompose, releasing caprylic acid.[3]
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₀O₄Zn | [1][2] |
| Molecular Weight | 351.8 g/mol | [1][7][9] |
| Alternate Molecular Formula | Zn(C₈H₁₅O₂)₂ | [2][7] |
| CAS Registry Number | 557-09-5 | [1][3][7] |
| Appearance | White to off-white powder/solid | [1][7][8] |
| Melting Point | 136°C | [1] |
| Boiling Point | 239°C | [1] |
| Density | 1.13-1.19 g/cm³ | [1] |
Experimental Protocols
Synthesis of this compound
Several methods are employed for the synthesis of this compound. The most common approaches involve the reaction of a zinc source with caprylic acid.
1. Direct Reaction of Zinc Oxide with Caprylic Acid
This is a straightforward and widely used method that produces high-purity this compound.[1]
-
Reaction: Zinc oxide (ZnO) is reacted with caprylic acid (C₈H₁₆O₂) to form this compound and water.[1][8]
-
Procedure:
-
Equimolar amounts of zinc oxide and caprylic acid are combined in an anhydrous solvent, such as toluene.[1]
-
The mixture is heated to a temperature range of 80-160°C.[1]
-
The reaction is carried out for 6-12 hours under an inert atmosphere, like nitrogen, to prevent oxidation.[1]
-
The resulting this compound is then isolated and purified.
-
2. Reaction with Basic Zinc Carbonate
This method offers a solvent-free approach, which can be advantageous for industrial applications.[1]
-
Procedure:
3. Precipitation from Ammonium Caprylate and Zinc Sulfate
An older method for preparing this compound involves the reaction of ammonium caprylate with zinc sulfate.
Characterization of this compound
To confirm the synthesis and purity of this compound, various analytical techniques are utilized.
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups and confirm the presence of the carboxylate moieties. A characteristic asymmetric carboxylate stretching frequency appears in the range of 1540-1520 cm⁻¹.[1]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This method is employed for the quantification of zinc to ensure the correct stoichiometry of the compound.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure and the environment of the zinc and the carbon chains.[7]
-
Thermal Analysis: Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and melting point of the compound.
Visualizations
Caption: Synthesis pathway of this compound from Zinc Oxide and Caprylic Acid.
Caption: Experimental workflow for the characterization of this compound.
Biological Significance and Mechanism of Action
In biological systems, this compound dissociates into zinc ions (Zn²⁺) and caprylic acid.[1][8] The biological activity is primarily attributed to the zinc ions, which are essential cofactors for numerous enzymes and play a crucial role in various cellular processes.[1][10]
Modulation of Cellular Signaling
Zinc ions are known to modulate cell signaling pathways and gene expression.[1] They can interact with specific sites on enzymes, leading to either activation or inhibition of their function, depending on the target molecule.[8] This interaction can influence critical biological processes such as DNA synthesis, protein synthesis, and cell division.[8]
The anti-inflammatory activity of zinc is also a key aspect of its biological function. For instance, in the context of viral infections, zinc has been shown to prevent cytokine storms by inhibiting the NF-κB signaling system.[11]
Caption: Conceptual signaling pathway of this compound's biological action.
Applications in Drug Development and Research
This compound and its constituent parts have several applications relevant to drug development:
-
Antifungal Agent: It is used as a topical fungicide, similar to zinc propionate.[3] Zinc compounds like this compound are often found in foot care products for their antiseptic and deodorizing properties.[12]
-
Catalyst: In materials science, it serves as a catalyst in the ring-opening polymerization of lactides to produce polylactides (PLAs), which are biodegradable polymers used in medical devices and drug delivery systems.[5][6]
-
Antiviral Potential: Zinc ions have been investigated for their role in combating viral infections, such as SARS-CoV-2, by potentially inhibiting viral entry and replication.[11]
-
Personal Care and Cosmetics: Due to its emollient and moisturizing properties, it is used in personal care products like lotions and creams.[4] Zinc-containing compounds are also valued for their antioxidant, anti-inflammatory, and antimicrobial properties in cosmetics.[12]
This compound is a well-defined chemical compound with a range of established and emerging applications. Its synthesis and characterization are straightforward, and its biological activity, primarily driven by the zinc ion, makes it a compound of interest for researchers in materials science, medicine, and drug development. A thorough understanding of its properties and mechanisms of action is crucial for leveraging its full potential in various scientific and therapeutic areas.
References
- 1. This compound | 557-09-5 | Benchchem [benchchem.com]
- 2. Zinc Octoate Chemical Formula | Properties of this compound [easycalculation.com]
- 3. This compound | 557-09-5 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]
- 8. Buy this compound | 90480-58-3 [smolecule.com]
- 9. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Development of Therapeutic and Prophylactic Zinc Compositions for Use against COVID-19: A Glimpse of the Trends, Inventions, and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Mechanism of Action of Zinc Caprylate in Biological Systems
Disclaimer: Scientific literature specifically detailing the mechanism of action of this compound is limited. This guide synthesizes available information on its constituent components, zinc and caprylic acid, and related zinc-fatty acid compounds to propose a likely mechanism of action.
Introduction
This compound is a metal-organic compound with the chemical formula C₁₆H₃₀O₄Zn. It is the zinc salt of caprylic acid, a medium-chain fatty acid. While its primary application has been as a fungicide and in some industrial processes, there is growing interest in its biological activities, particularly its antimicrobial and antifungal properties. This guide provides a comprehensive overview of the proposed mechanism of action of this compound in biological systems, drawing upon the known functions of its constituent parts and related compounds.
Core Mechanism of Action: A Dual-Pronged Approach
The biological activity of this compound is believed to stem from the synergistic actions of both the zinc cation (Zn²⁺) and the caprylate anion. In an aqueous biological environment, this compound can dissociate, allowing each component to exert its effects.
The Role of the Zinc Ion (Zn²⁺)
Zinc is an essential trace element for most organisms, but at elevated concentrations, it can be toxic to microorganisms. The antimicrobial action of zinc ions is multifaceted and includes:
-
Disruption of Cell Membrane Integrity: Zinc ions can interact with the cell membranes of bacteria and fungi, leading to increased permeability and leakage of intracellular components. This disruption can ultimately lead to cell death. A study on a similar compound, zinc caproate, demonstrated its ability to disrupt cell membrane integrity in E. coli and S. aureus[1].
-
Inhibition of Essential Enzymes: Zinc ions can bind to the active sites of various microbial enzymes, particularly those containing sulfhydryl groups, leading to their inactivation. This can disrupt critical metabolic pathways such as glycolysis and ATP synthesis[2].
-
Inhibition of Biofilm Formation: Biofilms are communities of microorganisms attached to a surface, and they often exhibit increased resistance to antimicrobial agents. Zinc has been shown to inhibit biofilm formation in a variety of pathogenic bacteria[1][3].
-
Alteration of Gene Expression: Zinc ions can modulate the activity of zinc finger transcription factors, which are involved in regulating a wide range of cellular processes, including cell growth and differentiation[4].
The Role of Caprylic Acid
Caprylic acid, a medium-chain fatty acid, is known for its own antimicrobial and antifungal properties. Its mechanism of action is primarily attributed to:
-
Disruption of Fungal and Bacterial Cell Membranes: Due to its lipophilic nature, caprylic acid can easily insert itself into the lipid bilayer of cell membranes. This disrupts the membrane's structure and function, increasing its permeability and leading to the leakage of cellular contents[5].
-
Inhibition of Virulence Factors: Caprylic acid has been shown to target virulence factors in fungi like Candida albicans, including hyphal growth, adhesion, and biofilm formation[5].
-
Anti-inflammatory Effects: In addition to its direct antimicrobial effects, caprylic acid has demonstrated anti-inflammatory properties by modulating signaling pathways such as the ABCA1/p-JAK2/p-STAT3 pathway[6].
Quantitative Data
Specific quantitative data for this compound is sparse in the available literature. The following tables summarize the antimicrobial activity of related zinc compounds and caprylic acid against various microorganisms. This data can serve as a proxy to estimate the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Various Zinc Compounds
| Compound | Organism | MIC | Reference |
| Zinc Sulfate | E. coli | 2-6 mg/mL | [2] |
| Zinc Sulfate | S. aureus | 1-3 mg/mL | [2] |
| Zinc Sulfate | P. aeruginosa | 2 mg/mL | [2] |
| Zinc Chloride | S. mutans | 0.025-0.2 mM | [7] |
| Zinc Oxide (NPs) | S. mutans | 0.390-500 µg/mL | [7] |
Table 2: Antifungal Activity of Zinc Compounds and Caprylic Acid
| Compound | Organism | Activity | Reference |
| Zinc Sulfate | Candida albicans | Showed antimycotic activity | [8] |
| Zinc-doped HAp | Candida albicans | Decrease in surviving cells under light | [9] |
| Caprylic Acid | Candida albicans | Disrupts cell membrane | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that could be used to investigate the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Method: Broth microdilution method.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Perform serial two-fold dilutions of the this compound solution in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of microbial biofilms.
-
Method: Crystal violet staining method.
-
Procedure:
-
Grow the test microorganism in a suitable broth medium in the wells of a 96-well microtiter plate in the presence of various concentrations of this compound.
-
Include a control group with no this compound.
-
Incubate the plate under conditions that promote biofilm formation (e.g., static incubation for 24-48 hours).
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells.
-
Stain the adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.
-
Wash the wells again to remove excess stain and then solubilize the bound stain with 30% acetic acid or ethanol.
-
Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.
-
Cell Membrane Integrity Assay
This protocol evaluates the effect of this compound on the integrity of the microbial cell membrane.
-
Method: Propidium iodide (PI) uptake assay using flow cytometry or fluorescence microscopy.
-
Procedure:
-
Treat a suspension of the test microorganism with different concentrations of this compound for a specific duration.
-
Include an untreated control group.
-
Add propidium iodide (PI) to the cell suspensions. PI is a fluorescent dye that can only enter cells with compromised membranes.
-
Incubate for a short period in the dark.
-
Analyze the cells using a flow cytometer or a fluorescence microscope.
-
An increase in the percentage of PI-positive cells in the this compound-treated groups compared to the control indicates damage to the cell membrane.
-
Signaling Pathways and Molecular Interactions
While specific signaling pathways targeted by this compound are not well-elucidated, based on the known actions of zinc and caprylic acid, several potential pathways can be proposed.
Conclusion
The mechanism of action of this compound in biological systems is likely a potent, dual-action process leveraging the antimicrobial properties of both zinc ions and caprylic acid. The primary targets appear to be the microbial cell membrane, essential metabolic enzymes, and the machinery involved in biofilm formation and gene expression. While more research is needed to fully elucidate the specific molecular interactions and to quantify the efficacy of this compound against a broader range of microorganisms, the existing evidence strongly suggests its potential as an effective antimicrobial and antifungal agent. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.
References
- 1. Zinc caproate: Ecofriendly synthesis, structural characterization, and antibacterial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and anti-biofilm efficacy of different inorganic and organic zinc forms against multidrug-resistant Escherichia, Klebsiella, Staphylococcus and Pseudomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effects of zinc oxide nanoparticles and Fatty acids on toxicity to caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thecandidadiet.com [thecandidadiet.com]
- 6. Caprylic Acid Improves Lipid Metabolism, Suppresses the Inflammatory Response and Activates the ABCA1/p-JAK2/p-STAT3 Signaling Pathway in C57BL/6J Mice and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic review on antibacterial activity of zinc against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proceedings-szmc.org.pk [proceedings-szmc.org.pk]
- 9. mdpi.com [mdpi.com]
In-Depth Technical Guide to the Thermal Decomposition Analysis of Zinc Caprylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of zinc caprylate. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the analytical techniques, experimental protocols, and expected outcomes associated with the thermal analysis of this compound.
Introduction to this compound and its Thermal Stability
This compound, the zinc salt of caprylic acid, is a compound with applications in various fields, including pharmaceuticals and polymer science. Its thermal stability and decomposition characteristics are critical parameters for its application and processing. Understanding how this compound behaves upon heating is essential for determining its shelf-life, processing temperatures, and potential degradation pathways. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are powerful tools for characterizing these properties. When coupled with Evolved Gas Analysis (EGA) techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR), a complete picture of the decomposition process, including the identification of volatile products, can be obtained.
Quantitative Thermal Analysis Data
| Compound | Analysis Technique | Temperature Range (°C) | Key Events and Observations | Mass Loss (%) | Final Residue |
| Zinc Acetate | TGA | RT - 500 | Complete decomposition to ZnO above approximately 300°C.[1] | ~57 | ZnO |
| Zinc Stearate | TGA/DSC | RT - 600 | Thermally stable up to ~350°C; significant exothermic weight loss beyond 400°C. Melts at approximately 128°C.[2] | Not specified | ZnO |
| Zinc Octoate | - | - | Melting Point: 130°C; Boiling Point: 315°C.[3] | - | - |
| Zinc Carbonate Hydroxide | TGA/DSC | RT - 400 | Decomposition starts around 150°C, becoming significant above 200°C.[4] | Not specified | ZnO |
Note: This table is a compilation of data from related zinc compounds to provide an expected range of thermal behavior for this compound. The actual values for this compound may vary.
Experimental Protocols
A thorough thermal decomposition analysis of this compound involves a multi-technique approach. Below are detailed experimental protocols for the key analytical methods.
Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)
Objective: To determine the thermal stability, decomposition temperatures, and associated mass changes and thermal events of this compound.
Instrumentation: A simultaneous TGA-DSC instrument.
Experimental Parameters:
-
Sample Preparation: A small amount of this compound powder (typically 5-10 mg) is accurately weighed into an aluminum or alumina crucible.
-
Temperature Program:
-
Heat the sample from room temperature (e.g., 25°C) to a final temperature of 600°C.
-
A linear heating rate of 10°C/min is commonly used.
-
-
Atmosphere:
-
An inert atmosphere, such as nitrogen or argon, is used to study the pyrolysis of the material. A typical flow rate is 50 mL/min.
-
An oxidative atmosphere, such as dry air, can be used to investigate the thermo-oxidative decomposition. A typical flow rate is 50 mL/min.
-
-
Data Collection: The instrument records the sample mass, temperature, and differential heat flow as a function of time and temperature.
Evolved Gas Analysis (EGA) via TGA-MS or TGA-FTIR
Objective: To identify the volatile products evolved during the thermal decomposition of this compound.
Instrumentation: A TGA instrument coupled to a Mass Spectrometer (MS) or a Fourier Transform Infrared Spectrometer (FTIR) via a heated transfer line.
Experimental Parameters:
-
TGA Method: The same TGA method as described in section 3.1 is employed, typically under an inert atmosphere (e.g., helium for TGA-MS) to avoid side reactions.
-
Transfer Line Temperature: The transfer line connecting the TGA furnace to the MS or FTIR is heated (e.g., to 200-250°C) to prevent condensation of the evolved gases.
-
MS Parameters (for TGA-MS):
-
The mass spectrometer is set to scan a mass-to-charge (m/z) ratio range relevant to the expected decomposition products (e.g., m/z 10-200).
-
The ion source is typically operated in electron ionization (EI) mode.
-
-
FTIR Parameters (for TGA-FTIR):
-
The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream.
-
The spectral range should cover the characteristic vibrational frequencies of expected functional groups (e.g., 4000-650 cm⁻¹).
-
-
Data Analysis: The TGA mass loss curve is correlated with the MS ion currents or the FTIR absorption intensities at specific wavenumbers to identify the evolved species at different decomposition stages.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the complex mixture of organic compounds produced during the pyrolysis of this compound.
Instrumentation: A pyrolysis unit directly connected to a Gas Chromatograph-Mass Spectrometer (GC-MS) system.[5][6]
Experimental Parameters:
-
Sample Preparation: A very small amount of this compound (microgram to low milligram range) is placed in a pyrolysis sample cup.
-
Pyrolysis Conditions:
-
The sample is rapidly heated to a high temperature (e.g., 600°C) in an inert atmosphere (helium).[7]
-
The pyrolysis products are swept directly into the GC injection port.
-
-
GC-MS Parameters:
-
GC Column: A capillary column suitable for separating a wide range of organic compounds (e.g., a non-polar or medium-polarity column).
-
GC Oven Program: A temperature program is used to separate the pyrolysis products based on their boiling points. For example, hold at 50°C for 2 minutes, then ramp to 300°C at 10°C/min.
-
MS Detector: The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds, which are then identified by comparison with a spectral library (e.g., NIST).
-
Visualizing the Analytical Workflow and Decomposition Pathway
The following diagrams, created using the DOT language, illustrate the experimental workflow for the thermal analysis of this compound and a proposed logical pathway for its thermal decomposition.
Discussion of the Decomposition Mechanism
The thermal decomposition of this compound is anticipated to proceed through a multi-step process, analogous to other metal carboxylates.
-
Initial Decomposition: Upon heating, the initial step likely involves the cleavage of the zinc-oxygen bonds of the carboxylate groups. This may lead to the release of caprylic acid or the formation of intermediate zinc-containing species.
-
Secondary Decomposition: As the temperature increases, the detached caprylate ligands and any organic intermediates will undergo further fragmentation. This secondary decomposition is expected to produce a mixture of smaller volatile organic compounds. Based on studies of similar metal carboxylates, these products could include carbon dioxide, ketones (such as heptan-2-one from the decarboxylation and rearrangement of the caprylate chain), and various hydrocarbons (alkanes and alkenes) from the fragmentation of the alkyl chain.
-
Final Residue: The solid residue remaining after the complete decomposition of the organic components is expected to be zinc oxide (ZnO). The percentage of the final residue can be compared with the theoretical percentage of ZnO in the original this compound molecule to assess the completeness of the decomposition.
Conclusion
The thermal decomposition analysis of this compound is a critical aspect of its characterization for various applications. A combination of TGA-DSC and evolved gas analysis techniques provides a comprehensive understanding of its thermal stability, decomposition kinetics, and the nature of its degradation products. While specific data for this compound remains to be extensively published, the analysis of related zinc carboxylates offers a solid foundation for predicting its behavior. The experimental protocols and decomposition pathway outlined in this guide provide a robust framework for researchers and scientists to conduct their own detailed investigations into the thermal properties of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrolysis-GC-MS Analytical Service | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
An In-depth Technical Guide to the Solubility of Zinc Caprylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of zinc caprylate in organic solvents. This compound, the zinc salt of caprylic acid, is a compound with diverse applications, including as a fungicide, a catalyst in polymerization reactions, and a potential component in pharmaceutical formulations. Understanding its solubility is critical for its effective use in these and other applications. This document details the qualitative and, where available, quantitative solubility of this compound, provides comprehensive experimental protocols for solubility determination, and visualizes relevant chemical and biological pathways.
General Solubility Characteristics
This compound is a white to off-white, lustrous, and hygroscopic crystalline solid. It is generally characterized as being soluble in organic solvents while having limited solubility in water. Its solubility is influenced by several factors, including the polarity of the solvent, temperature, and the presence of other coordinating species. The hydrophobic nature of the C8 alkyl chains of the caprylate ligands contributes significantly to its affinity for organic media.
Qualitative Solubility in Various Organic Solvents
While specific quantitative data is sparse in publicly available literature, the qualitative solubility of this compound in several common organic solvents has been reported:
-
Alcohols (e.g., Ethanol, Methanol): this compound is described as being fairly soluble in boiling alcohol. The solubility in alcoholic solvents like ethanol and methanol is considered moderate and tends to increase with temperature.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): It exhibits excellent solubility in dichloromethane and chloroform, making these solvents suitable for synthetic and analytical purposes.
-
Aprotic Solvents (e.g., Dimethylformamide, Acetone): this compound is readily soluble in dimethylformamide. Its solubility in acetone is noted to be dependent on the water content; while sparingly soluble in pure acetone, the presence of small amounts of water can significantly enhance its solubility.
-
Hydrocarbons (e.g., Toluene): It is soluble in toluene, particularly at elevated temperatures, which is a property leveraged in its use as a catalyst.
Quantitative Solubility Data
| Solvent Class | Specific Solvent | Reported Solubility | Temperature Dependence | Citations |
| Alcohols | Ethanol | Fairly Soluble, Moderate | Increases with temperature | |
| Methanol | Moderate | Increases with temperature | ||
| Halogenated | Dichloromethane | Excellent | Not specified | |
| Chloroform | Excellent | Not specified | ||
| Aprotic | Dimethylformamide | Readily Soluble | Not specified | |
| Acetone | Sparingly soluble (pure), enhanced by water | Not specified | ||
| Hydrocarbons | Toluene | Soluble | Increases with temperature | |
| Water | Slightly soluble in boiling water, insoluble in cold | Increases with temperature |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Gravimetric Method for Solubility Determination
This method is a reliable and straightforward approach for determining the solubility of a solid in a liquid and is based on the mass of the dissolved solute.
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatically controlled shaker or water bath
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)
-
Pre-weighed evaporation dishes or watch glasses
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This may take several hours to days, depending on the solvent and temperature. It is advisable to periodically analyze samples until a constant concentration is achieved.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Filter the solution using a filter medium that is compatible with the solvent and will not retain the dissolved solute. Syringe filters are often suitable for small volumes.
-
-
Gravimetric Analysis:
-
Transfer a precisely measured volume of the clear, saturated filtrate into a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a well-ventilated fume hood. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken to avoid decomposition of the this compound.
-
Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the decomposition point of this compound to remove any residual solvent.
-
Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculation:
The solubility (S) can be calculated using the following formula:
S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of filtrate in mL) * 100
Instrumental Analysis for Concentration Determination
For more rapid or sensitive measurements, instrumental methods can be employed to determine the concentration of zinc in the saturated solution.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1 and 2 as described in the gravimetric method.
-
Sample Preparation:
-
Take a precise volume of the clear, saturated filtrate and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted sample using an appropriate instrumental technique, such as:
-
Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) to determine the zinc concentration.
-
UV-Vis Spectrophotometry , if this compound or a derivative exhibits a chromophore.
-
High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
-
-
Calculation:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Visualization of Relevant Pathways
The following diagrams illustrate a key biological signaling pathway involving zinc and a chemical process where this compound is utilized.
Zinc-Sensing Receptor (GPR39) Signaling Pathway
Zinc ions, which can be released from this compound in biological systems, can act as signaling molecules. One important pathway involves the G protein-coupled receptor 39 (GPR39). Activation of GPR39 by extracellular zinc triggers a cascade of intracellular events that play a role in cell proliferation and survival.
Caption: GPR39 signaling cascade initiated by zinc.
This compound as a Catalyst in Ring-Opening Polymerization of Lactide
This compound is an effective catalyst for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable polymer. The process can be initiated by an alcohol.
Caption: Workflow for PLA synthesis via ROP.
Conclusion
This technical guide has summarized the current understanding of the solubility of this compound in organic solvents. While qualitative data indicates good solubility in a range of non-aqueous media, a notable gap exists in the availability of precise quantitative solubility data. The provided experimental protocols offer robust methods for researchers to determine these values for their specific applications. Furthermore, the visualized signaling and reaction pathways highlight the functional importance of this compound in both biological and materials science contexts, underscoring the need for a thorough understanding of its fundamental properties.
An In-depth Technical Guide to the Dissociation of Zinc Caprylate in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dissociation of zinc caprylate in solution. It covers the fundamental chemical properties, the equilibrium dynamics of dissociation, factors influencing this equilibrium, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals working with this compound in pharmaceutical and other scientific applications.
Introduction to this compound
This compound, also known as zinc octanoate, is the zinc salt of caprylic acid, an eight-carbon saturated fatty acid. Its chemical formula is Zn(C₈H₁₅O₂)₂. It typically presents as a white to off-white powder. While it has limited solubility in water, it is soluble in non-aqueous, organic solvents. This property, along with its antimicrobial and anti-inflammatory effects, has led to its investigation and use in various fields, including pharmaceuticals, cosmetics, and as a catalyst in polymerization. Understanding its dissociation in solution is critical for controlling its bioavailability, reactivity, and formulation stability. Upon dissolution, this compound dissociates into zinc ions (Zn²⁺) and caprylate ions (CH₃(CH₂)₆COO⁻).
Quantitative Data on Dissociation and Related Equilibria
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound/Ion | Formula | Molar Mass ( g/mol ) | pKa (at 25°C) | Notes |
| This compound | Zn(C₈H₁₅O₂)₂ | 351.80 | - | Sparingly soluble in water. |
| Caprylic Acid | C₈H₁₆O₂ | 144.21 | 4.89 | The acidity of the ligand determines the pH-dependence of the complex's stability. |
| Zinc Ion | Zn²⁺ | 65.38 | - | The hydrated zinc ion acts as a Lewis acid. |
Table 2: Hydrolysis Constants for the Zinc Ion (Zn²⁺) at 25°C
| Equilibrium Reaction | log K |
| Zn²⁺ + H₂O ⇌ Zn(OH)⁺ + H⁺ | -8.96 ± 0.05 |
| Zn²⁺ + 2H₂O ⇌ Zn(OH)₂ + 2H⁺ | -17.82 ± 0.08 |
| Zn²⁺ + 3H₂O ⇌ Zn(OH)₃⁻ + 3H⁺ | -28.05 ± 0.05 |
| Zn²⁺ + 4H₂O ⇌ Zn(OH)₄²⁻ + 4H⁺ | -40.41 ± 0.12 |
Data compiled from various sources. These values are crucial for modeling the overall dissociation equilibrium of this compound, especially in pH-sensitive applications.
Dissociation Equilibrium in Aqueous Solution
The dissociation of this compound in an aqueous medium is not a simple dissolution. It is a complex equilibrium influenced by the pH of the solution due to the hydrolysis of both the zinc cation and the caprylate anion (the conjugate base of a weak acid).
The primary dissociation reaction is:
Zn(C₈H₁₅O₂)₂(s) ⇌ Zn²⁺(aq) + 2C₈H₁₅O₂⁻(aq)
However, the resulting ions further react with water:
-
Hydrolysis of Zinc Ion: As shown in Table 2, the hydrated zinc ion, [Zn(H₂O)₆]²⁺, is acidic and will donate protons to establish equilibria with various zinc-hydroxy species.
-
Hydrolysis of Caprylate Ion: The caprylate ion is the conjugate base of caprylic acid and will accept a proton from water: C₈H₁₅O₂⁻(aq) + H₂O(l) ⇌ C₈H₁₆O₂(aq) + OH⁻(aq)
The overall equilibrium is therefore a function of pH. At lower pH, the equilibrium will shift towards the protonation of the caprylate ion, forming caprylic acid, which may favor the dissolution of this compound. Conversely, at higher pH, the formation of zinc hydroxide species can become significant, potentially leading to the precipitation of zinc hydroxide.
Figure 1: Dissociation equilibrium of this compound in an aqueous solution.
Factors Influencing Dissociation
Several factors can influence the extent of this compound dissociation in solution:
-
pH: As discussed, pH is a critical factor. Acidic conditions will favor the protonation of the caprylate anion, shifting the overall equilibrium. Basic conditions will promote the formation of zinc-hydroxy complexes.
-
Temperature: The solubility of most salts, including this compound, is temperature-dependent. The effect of temperature on the dissociation constant would need to be determined experimentally.
-
Solvent: this compound is more soluble in organic solvents than in water. The nature of the solvent will significantly impact the solvation of the ions and thus the dissociation equilibrium.
-
Presence of Competing Ligands: Ligands that can form stable complexes with Zn²⁺ (e.g., EDTA, citrate, amino acids) will compete with the caprylate ions, thereby influencing the overall equilibrium.
-
Ionic Strength: The presence of other ions in the solution can affect the activity of the zinc and caprylate ions, which in turn can alter the dissociation equilibrium.
Figure 2: Factors influencing the dissociation equilibrium of this compound.
Experimental Protocols for Characterizing Dissociation
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[1][2][3] This method involves monitoring the change in potential of an ion-selective electrode (ISE) for the metal ion of interest (in this case, a Zn²⁺ ISE) as a function of added titrant.
Objective: To determine the stepwise formation constants (and thus the overall stability constant) of the zinc-caprylate complex.
Materials and Equipment:
-
Potentiometer with a Zn²⁺ ion-selective electrode and a suitable reference electrode (e.g., Ag/AgCl).
-
Standardized solution of zinc nitrate or zinc perchlorate.
-
Standardized solution of sodium caprylate.
-
Standardized solution of a strong acid (e.g., HClO₄) and a strong base (e.g., NaOH).
-
Inert electrolyte to maintain constant ionic strength (e.g., NaNO₃ or NaClO₄).
-
Thermostated titration vessel.
-
Magnetic stirrer.
-
Calibrated glassware.
Procedure:
-
Electrode Calibration: Calibrate the Zn²⁺ ISE using standard solutions of known Zn²⁺ concentration at a constant ionic strength and temperature.
-
Titration of Ligand: Titrate a known concentration of caprylic acid with a standardized strong base to determine its pKa under the experimental conditions.
-
Titration of Metal-Ligand System:
-
Prepare a solution containing a known concentration of Zn²⁺ ions and caprylic acid in the thermostated vessel.
-
Maintain a constant ionic strength with the inert electrolyte.
-
Titrate this solution with a standardized strong base (e.g., NaOH).
-
Record the potential (in mV) and the volume of titrant added at regular intervals.
-
-
Data Analysis:
-
From the titration data, calculate the concentration of free Zn²⁺ at each point of the titration.
-
Use the pKa of caprylic acid and the pH at each point to calculate the concentration of free caprylate ions.
-
Calculate the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L⁻]) at each titration point.
-
Plot n̄ versus pL (-log[L⁻]) to obtain the formation curve.
-
Use appropriate software (e.g., HYPERQUAD) to refine the stability constants from the titration data.
-
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Chemical Reactions of Zinc Caprylate
This compound, the zinc salt of caprylic acid (octanoic acid), is a versatile compound with applications ranging from industrial catalysis to pharmaceuticals.[1][2] Its chemical behavior is primarily dictated by the zinc(II) ion and the carboxylate ligands. This guide provides a detailed overview of the fundamental chemical reactions involving this compound, complete with experimental protocols and quantitative data to support researchers in their work.
Synthesis of this compound
The synthesis of this compound is typically achieved through straightforward acid-base or precipitation reactions. The most common methods involve the reaction of a zinc source with caprylic acid.[1][3]
1.1. Direct Reaction of Zinc Oxide with Caprylic Acid
This method is simple, direct, and capable of producing high-purity this compound.[3] The reaction involves heating zinc oxide with caprylic acid, which produces this compound and water as the only byproduct.[3]
-
Reaction Equation: ZnO + 2 C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O[3]
1.2. Reaction with Basic Zinc Carbonate
An environmentally friendly, solvent-free approach involves the melt reaction of basic zinc carbonate with caprylic acid.[3] This method is suitable for industrial scale-up due to its efficiency and reduced waste generation.[3]
1.3. Precipitation from Zinc Salts
An older method involves the precipitation of this compound from the reaction of a soluble zinc salt, like zinc sulfate, with an ammonium or alkali metal caprylate.[4]
-
Reaction Equation (Example): ZnSO₄ + 2 NH₄(C₈H₁₅O₂) → Zn(C₈H₁₅O₂)₂ + (NH₄)₂SO₄
The following diagram illustrates a typical workflow for the synthesis of this compound from zinc oxide.
Caption: A typical experimental workflow for synthesizing this compound.
Experimental Protocol: Synthesis from Zinc Oxide
This protocol describes the synthesis of this compound via the direct reaction of zinc oxide and caprylic acid.[3]
-
Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add equimolar amounts of zinc oxide and caprylic acid. For example, add 1 mole of zinc oxide for every 2 moles of caprylic acid.
-
Solvent Addition (Optional): An anhydrous solvent such as toluene can be added to facilitate the reaction, although a solvent-free melt reaction is also common.[1][3]
-
Reaction Conditions: The flask is heated to a temperature between 80°C and 160°C.[3] The reaction mixture is stirred continuously for 6-12 hours under an inert nitrogen atmosphere to prevent oxidation.[3]
-
Water Removal: If a solvent like toluene is used, water produced during the reaction can be removed via azeotropic distillation using a Dean-Stark apparatus.
-
Product Isolation: After the reaction is complete, the mixture is cooled. If performed in a solvent, the product may precipitate upon cooling and can be collected by filtration. If it is a melt reaction, the solidified product is collected.
-
Purification and Drying: The crude product is washed with a non-polar solvent (e.g., hexane) to remove any unreacted caprylic acid and then dried in a vacuum oven at 60°C.[5]
-
Characterization: Purity is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR) to identify the asymmetric carboxylate stretching frequencies (1540-1520 cm⁻¹) and inductively coupled plasma mass spectrometry (ICP-MS) to quantify the zinc content.[3] Thermal analysis (TGA/DSC) can assess thermal stability.[3]
Core Chemical Reactions
This compound undergoes several fundamental chemical reactions, including decomposition, oxidation-reduction, and substitution.[1][3]
-
Hydrolysis/Decomposition: In the presence of moisture, this compound can decompose, releasing caprylic acid.[2][4][6] This is a crucial consideration for its storage and handling.
-
Oxidation: The compound can be oxidized by agents like oxygen or hydrogen peroxide to form zinc oxide and caprylic acid.[1][3]
-
Reduction: Using reducing agents such as hydrogen gas or sodium borohydride, this compound can be reduced to form elemental zinc and caprylic acid.[1][3]
-
Substitution (Ligand Exchange): The caprylate ligands can be replaced by other ligands, a reaction that is key to its use in forming complexes with various drugs or other molecules.[1][3]
Caption: The primary chemical reaction pathways for this compound.
Catalytic Activity: Ring-Opening Polymerization (ROP)
A significant application of this compound is as a catalyst in the ring-opening polymerization (ROP) of cyclic esters like L-lactide to produce biodegradable polymers such as poly(L-lactide) (PLA).[7][8] It has shown higher catalytic activity compared to other zinc carboxylates like zinc acetate and zinc lactate.[5][7]
The polymerization is typically initiated by an alcohol and proceeds in bulk at elevated temperatures.[8] Research indicates that with increasing lactide-to-catalyst ratios, the formation of cyclic PLA becomes more prevalent.[5]
Caption: Workflow for this compound-catalyzed ring-opening polymerization.
Experimental Protocol: ROP of L-Lactide
This protocol is based on studies of alcohol-initiated ROP of L-Lactide catalyzed by this compound.[8]
-
Preparation: A flame-dried 50 mL Erlenmeyer flask is charged with the alcohol initiator (e.g., 11-undecenol, 0.8 mmol) and this compound (0.08 mmol).
-
Addition of Monomer: L-lactide (40 mmol), previously recrystallized from toluene and dried, is added to the flask along with a magnetic stirrer under an inert argon atmosphere.[5]
-
Polymerization: The sealed reaction vessel is immersed in an oil bath thermostated at 130°C.
-
Reaction Time: The polymerization is allowed to proceed for a set time, for instance, 12 or 24 hours.[8]
-
Product Isolation: After the designated time, the reaction is stopped by cooling. The resulting crystalline PLA is typically solid and can be broken into pieces with a spatula and removed from the flask for characterization.
Quantitative Data: Catalysis of L-Lactide Polymerization
The following table summarizes results from bulk polymerizations of L-Lactide initiated by 1-hydroxymethylnaphthalene (HMN) and catalyzed by this compound at 160°C.
| Entry | LA/Cat Ratio | Time (h) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | 250 | 24 | 95 | 28,000 | 2.4 |
| 2 | 250 | 48 | 94 | 23,000 | 2.2 |
| 3 | 500 | 24 | 91 | 67,000 | 2.4 |
| 4 | 500 | 48 | 92 | 51,000 | 2.2 |
Table adapted from data presented in Kricheldorf et al.[5][8] LA/Cat = Lactide/Catalyst ratio. Mₙ = Number-average molecular weight. Mₙ/Mₙ = Polydispersity index.
Role in Drug Development
In drug development, this compound's ability to undergo substitution reactions is highly relevant. It can form stable complexes with various drug molecules, which can enhance their bioavailability and therapeutic efficacy.[3] The zinc ion itself plays a crucial role as a cofactor for numerous enzymes and can modulate cellular signaling pathways.[3] This dual functionality makes zinc-containing compounds like this compound interesting for drug delivery systems, where the complex can protect the drug and the released zinc can offer therapeutic benefits, such as in wound healing.[3][9]
Caption: Logical flow of this compound's role in drug complexation.
Conclusion
This compound is a compound with a rich and accessible chemistry. Its synthesis is straightforward, and it participates in a range of fundamental reactions including hydrolysis, oxidation-reduction, and substitution. Its most notable application for polymer and materials scientists is its high efficiency as a catalyst in the ring-opening polymerization of lactides. For drug development professionals, its ability to form complexes and the biological activity of the zinc ion present opportunities for creating novel therapeutic delivery systems. A thorough understanding of these core reactions is essential for leveraging the full potential of this versatile chemical.
References
- 1. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 557-09-5 | Benchchem [benchchem.com]
- 4. This compound [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 557-09-5 [chemicalbook.com]
- 7. d-nb.info [d-nb.info]
- 8. Making sure you're not a bot! [opus4.kobv.de]
- 9. Nano-Scale Anti-Cancer Drug Delivery by a Zn-Based Metal Organic Framework Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Zinc-Based Nanoparticles Using Zinc Caprylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of metallic nanoparticles is a cornerstone of nanotechnology, with wide-ranging applications in drug delivery, bio-imaging, and therapeutics. Zinc oxide (ZnO) and other zinc-based nanoparticles are of particular interest due to their biocompatibility, low toxicity, and unique semiconductor properties. The characteristics of these nanoparticles—such as size, shape, and surface chemistry—are highly dependent on the synthesis method and the precursors used.
Zinc caprylate (also known as zinc octanoate) is a zinc salt of caprylic acid, a medium-chain fatty acid. While less common in literature than precursors like zinc acetate or nitrate, its structure offers a dual functionality. It can serve both as a source of zinc ions and as a capping agent, where the caprylate (octanoate) anion adsorbs to the nanoparticle surface. Capping agents are critical for controlling particle growth, preventing aggregation, and ensuring colloidal stability.[1][2] This document provides detailed protocols for the synthesis of zinc-based nanoparticles using this compound, leveraging methods adapted from analogous zinc carboxylate precursors.[3][4]
Application Note 1: The Role of this compound in Nanoparticle Formation
This compound can function in two primary roles during nanoparticle synthesis:
-
Zinc Precursor: It provides the Zn²⁺ ions necessary for the formation of the nanoparticle core (e.g., ZnO). Methods like thermal decomposition or hydrolysis break the zinc-carboxylate bond to yield the metallic oxide.[5][6]
-
Capping Agent: The caprylate anion, with its eight-carbon aliphatic chain, acts as a stabilizing ligand. It binds to the nanoparticle surface, providing a sterically hindering organic layer that prevents uncontrolled growth and agglomeration.[4][7] This surface modification is also crucial for improving the nanoparticles' dispersibility in various solvents and can be functionalized for targeted drug delivery applications.
The dual role of this compound makes it a valuable compound for single-precursor synthesis routes, simplifying the experimental setup.
Experimental Protocols
Protocol 1: Facile Synthesis of ZnO Nanoparticles via Spontaneous Hydrolysis
This protocol is adapted from a method developed for zinc carboxylates, which relies on spontaneous hydrolysis in a polar aprotic solvent at room temperature.[3][4] It is a simple, reproducible, and direct method for producing small ZnO nanoparticles.
Materials:
-
This compound (Zn(C₈H₁₅O₂)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanol, absolute
-
Deionized water
-
Argon or Nitrogen gas (optional, for inert atmosphere)
Equipment:
-
Glass vials or round-bottom flask
-
Magnetic stirrer and stir bars
-
Centrifuge and centrifuge tubes
-
Sonicator bath
-
Standard laboratory glassware (beakers, graduated cylinders)
Methodology:
-
Preparation of Precursor Solution: In a clean glass vial, dissolve this compound in anhydrous DMSO to a final concentration of 2 x 10⁻⁴ M.
-
Reaction Initiation: Cap the vial and stir the solution vigorously using a magnetic stirrer at room temperature. The synthesis relies on the trace amount of water present in the solvent to initiate hydrolysis. For more controlled results, a specific, small volume of deionized water can be added, but it is crucial to keep the water content consistent between experiments.[3]
-
Nanoparticle Formation: Allow the reaction to proceed for 24 hours under continuous stirring. The formation of ZnO nanoparticles is indicated by a change in the solution's optical properties, which can be monitored using UV-Vis spectroscopy.
-
Purification:
-
Transfer the colloidal dispersion to centrifuge tubes.
-
Add an excess of ethanol (as an anti-solvent) to precipitate the nanoparticles.
-
Centrifuge the mixture at 8,000 rpm for 15 minutes.
-
Discard the supernatant and re-disperse the nanoparticle pellet in fresh ethanol using a sonicator bath.
-
Repeat the centrifugation and washing steps two more times to remove unreacted precursors and residual solvent.
-
-
Drying and Storage: After the final wash, dry the purified ZnO nanoparticles in a vacuum oven at 60°C overnight. Store the resulting powder in a desiccator.
Protocol 2: Solvothermal Synthesis of ZnO Nanoparticles
The solvothermal method uses elevated temperature and pressure to produce nanoparticles with high crystallinity. This protocol is adapted from procedures using zinc acetate.[8]
Materials:
-
This compound (Zn(C₈H₁₅O₂)₂)
-
Diethylene glycol (DEG) or Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Magnetic stirrer and hot plate
-
Centrifuge and centrifuge tubes
-
Oven or furnace
Methodology:
-
Preparation of Precursor Solution: Dissolve a specific amount of this compound (e.g., 0.1 M) in the chosen solvent (e.g., 50 mL of ethanol) in a glass beaker under vigorous stirring.
-
pH Adjustment: Prepare a separate solution of NaOH (e.g., 2 M in ethanol). Add this solution dropwise to the this compound solution while stirring until the pH reaches a desired level (e.g., pH 10-12). A white precipitate may form.
-
Autoclave Treatment: Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Reaction: Seal the autoclave and heat it in an oven at a temperature between 120°C and 180°C for a period of 2 to 12 hours. The precise temperature and time will influence the size and morphology of the final nanoparticles.
-
Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation at 8,000 rpm for 15 minutes.
-
Purification: Wash the collected nanoparticles sequentially with deionized water and ethanol. Repeat the washing cycle three times to ensure the removal of any ionic impurities.
-
Drying: Dry the final product in an oven at 80°C overnight to obtain the ZnO nanoparticle powder.
Data Presentation: Comparative Properties of ZnO Nanoparticles
The choice of precursor and synthesis method significantly impacts the final properties of the nanoparticles. The following table summarizes typical data from the literature for ZnO nanoparticles synthesized using various zinc salts.
| Zinc Precursor | Synthesis Method | Capping Agent | Average Particle Size (nm) | Optical Band Gap (eV) | Reference Snippet |
| Zinc Acetate | Hydrolysis in DMSO | Acetate (self-capped) | 3.0 | - | [4] |
| Zinc Cyclohexanebutyrate | Hydrolysis in DMSO | Cyclohexanebutyrate (self-capped) | 2.12 | - | [4] |
| Zinc Nitrate | Thermal Treatment | Polyvinylpyrrolidone (PVP) | 60.1 - 83.1 | 3.24 - 3.25 | [9] |
| Zinc Acetate | Polyol (Reflux) | Diethylene Glycol | ~15 | - | [8] |
| Zinc Sulphate | Green Synthesis | Aloe Vera Extract | 15 - 20 | - | [10] |
Visualization of Protocols and Mechanisms
Experimental Workflow Diagrams
Caption: Workflow for Spontaneous Hydrolysis Synthesis.
Caption: Workflow for Solvothermal Synthesis.
Logical Relationship Diagram
Caption: Mechanism of Caprylate as a Capping Agent.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis of Zno Nanoparticles by Thermal Decomposition of Basic Zinc Carbonate | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of zinc oxide nanoparticles by using polyol chemistry for their antimicrobial and antibiofilm activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. instanano.com [instanano.com]
Application Notes and Protocols: Antifungal Applications of Zinc Caprylate in Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc caprylate, the zinc salt of caprylic acid, is a compound with recognized antifungal properties. It combines the fungistatic and fungicidal effects of both zinc and caprylic acid, a medium-chain fatty acid. Topical formulations containing this compound are of increasing interest for the treatment of superficial fungal infections, such as those caused by dermatophytes and Candida species. These formulations offer the potential for localized treatment, minimizing systemic side effects.
This document provides detailed application notes on the antifungal properties of this compound, protocols for its evaluation, and guidance for its incorporation into topical formulations. While specific quantitative data for this compound is limited in publicly available literature, the information presented herein is based on the well-documented antifungal activity of its constituent components, caprylic acid and zinc salts.
Mechanism of Action
The primary antifungal mechanism of this compound is attributed to the disruptive action of caprylic acid on the fungal cell membrane.[1] The lipophilic nature of caprylic acid allows it to intercalate into the lipid bilayer of the fungal cell membrane, leading to increased membrane fluidity and permeability. This disruption results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to cell death.
Furthermore, the presence of zinc may contribute to the antifungal effect by disrupting the homeostasis of essential metal ions within the fungal cell. Fungi require a delicate balance of metal ions like zinc for various enzymatic and cellular processes. An excess of zinc, delivered by this compound, can be toxic to the fungal cell.
Caption: Proposed mechanism of action of this compound against fungal cells.
Quantitative Antifungal Data
Specific minimum inhibitory concentration (MIC) and zone of inhibition data for this compound are not extensively reported in the scientific literature. However, the antifungal activity of its active moiety, caprylic acid, is well-documented. The following tables summarize the known antifungal properties of caprylic acid and the synergistic potential of fatty acids with common antifungal agents. Researchers are encouraged to perform their own susceptibility testing for this compound against fungal strains of interest.
Table 1: Antifungal Activity of Caprylic Acid against Various Fungal Species
| Fungal Species | Activity Observed | Reference |
| Candida albicans | Inhibition of morphogenesis, adhesion, and biofilm formation.[2] | Jadhav et al. (2017) |
| Candida albicans | Synergistic 6-log reduction in combination with carvacrol or thymol.[3] | Bae, Y., & Rhee, M. S. (2019) |
| Various Fungi | Disruption of the cell membrane is the primary mode of action.[2] | Pohl et al. (2011) |
| Plant Pathogenic Fungi | Antifungal activity against several species. | Liu et al. |
Table 2: Synergistic Antifungal Effects of Caprylic Acid and its Esters
| Antifungal Agent | Fatty Acid/Derivative | Fungal Species | Observed Effect | Reference |
| Terbinafine, Butenafine | Caprylic Acid (C8) | Trichophyton rubrum | Synergistic Action | [4] |
| Various Azoles | Propylene Glycol Monocaprylate | Candida albicans, Trichophyton spp. | Potentiation of Azole Activity | [2] |
| Clotrimazole | Propylene Glycol Monocaprylate | Candida albicans | Higher Efficacy in Animal Model | [4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Appropriate solvent for this compound (e.g., DMSO)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.
-
Controls:
-
Growth Control: Fungal inoculum in RPMI-1640 without this compound.
-
Sterility Control: RPMI-1640 medium only.
-
Solvent Control: Fungal inoculum with the highest concentration of the solvent used.
-
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the growth control.[5] Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Protocol 2: Agar Well Diffusion Assay for Zone of Inhibition
Materials:
-
This compound
-
Appropriate solvent
-
Sabouraud Dextrose Agar (SDA) plates
-
Fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cork borer or pipette tip
Procedure:
-
Inoculation of Agar Plates: Aseptically swab the surface of the SDA plates with the fungal inoculum to create a uniform lawn.
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.
-
Application of this compound: Prepare different concentrations of this compound in the chosen solvent. Add a fixed volume (e.g., 100 µL) of each concentration into the respective wells.
-
Controls:
-
Positive Control: A known antifungal agent (e.g., fluconazole).
-
Negative Control: The solvent used to dissolve the this compound.
-
-
Incubation: Incubate the plates at 30°C for 48-72 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.
Protocol 3: Formulation of a Topical Antifungal Cream
This is a general guide for the formulation of an oil-in-water (O/W) cream. The exact percentages of ingredients may need to be optimized for desired consistency and stability.
Materials:
-
Oil Phase:
-
Emulsifying wax (e.g., Cetearyl alcohol, Polysorbate 60)
-
Emollient (e.g., Caprylic/Capric Triglyceride)
-
This compound
-
-
Aqueous Phase:
-
Purified Water
-
Humectant (e.g., Glycerin)
-
Preservative (e.g., Phenoxyethanol)
-
Procedure:
-
Preparation of Phases:
-
In a heat-resistant beaker, combine the oil phase ingredients and heat to 70-75°C until all components are melted and uniform.
-
In a separate beaker, combine the aqueous phase ingredients and heat to 70-75°C.
-
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously stirring with a homogenizer.
-
Cooling: Continue to stir the mixture while allowing it to cool.
-
Addition of Active Ingredient: Once the emulsion has cooled to below 40°C, add the this compound (if not already included in the oil phase) and any other temperature-sensitive ingredients.
-
Final Mixing: Mix until the this compound is uniformly dispersed.
-
pH Adjustment: Check the pH of the final formulation and adjust if necessary using a suitable pH adjuster (e.g., citric acid or sodium hydroxide). The final pH should be compatible with skin (typically 4.5-6.5).
-
Packaging: Package the cream in appropriate containers.
References
- 1. Naamidine A reveals a promising zinc-binding strategy for topical antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. preprints.org [preprints.org]
- 4. Safety Assessment of Zinc Salts as Used in Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel zinc-chelating compound has antifungal activity against a wide range of Candida species, including multidrug-resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zinc Caprylate as a Corrosion Inhibitor for Metals
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc caprylate (also known as zinc octanoate) is emerging as an effective corrosion inhibitor for various metals, offering a potentially more environmentally friendly alternative to traditional inhibitors like chromates. This document provides detailed application notes on the use of this compound, summarizing its performance on carbon steel and outlining the experimental protocols for its evaluation. The primary mechanism of inhibition involves a synergistic interaction between zinc cations (Zn²⁺) and caprylate anions (C₈H₁₅O₂⁻), leading to the formation of a protective film on the metal surface. This film acts as a barrier, impeding both anodic and cathodic corrosion reactions.
Introduction to this compound as a Corrosion Inhibitor
Zinc salts of carboxylic acids, such as this compound, are recognized for their potential as corrosion inhibitors. The zinc cation is a known cathodic inhibitor, while the carboxylate anion can inhibit the anodic dissolution of the metal. When combined, they can exhibit a synergistic effect, providing enhanced corrosion protection. Studies on the synergistic effect of sodium octanoate and various zinc salts on carbon steel in cooling water have demonstrated significant corrosion inhibition.[1][2] This combination in solution provides the same active ions (zinc and octanoate) as dissolved this compound. The inhibition is achieved through the formation of a protective film on the metal surface.[1][2]
Quantitative Data: Inhibition of Carbon Steel Corrosion
The following tables summarize the corrosion inhibition performance of sodium octanoate in combination with zinc salts on AISI 1010 low-carbon steel in tap water, which serves as a proxy for the performance of this compound.
Table 1: Corrosion Rate and Inhibition Efficiency from Weight Loss Measurements
Corrosion Medium: Tap Water | Immersion Time: 7 days | Metal: AISI 1010 Carbon Steel
| Inhibitor System | Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |
| Blank (Tap Water) | 0 | 15.4 | 0.0 |
| Sodium Octanoate | 200 | 4.1 | 73.4 |
| Sodium Octanoate + ZnCl₂ | 200 + 20 (as Zn²⁺) | 1.1 | 92.9 |
| Sodium Octanoate + ZnSO₄ | 200 + 20 (as Zn²⁺) | 0.9 | 94.2 |
| Sodium Octanoate + Zn(NO₃)₂ | 200 + 20 (as Zn²⁺) | 0.6 | 96.1 |
Data adapted from "Synergistic effect of different Zn salts with sodium octanoate on the corrosion inhibition of carbon steel in cooling water"[2].
Table 2: Potentiodynamic Polarization Data
Corrosion Medium: Tap Water | Metal: AISI 1010 Carbon Steel
| Inhibitor System | Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Anodic Slope (βa, mV/dec) | Cathodic Slope (βc, mV/dec) | Inhibition Efficiency (%) |
| Blank (Tap Water) | 0 | -650 | 30.2 | 75 | 120 | 0.0 |
| Sodium Octanoate | 200 | -625 | 8.1 | 68 | 115 | 73.2 |
| Sodium Octanoate + ZnCl₂ | 200 + 20 (as Zn²⁺) | -610 | 2.5 | 65 | 110 | 91.7 |
| Sodium Octanoate + ZnSO₄ | 200 + 20 (as Zn²⁺) | -605 | 2.1 | 63 | 108 | 93.0 |
| Sodium Octanoate + Zn(NO₃)₂ | 200 + 20 (as Zn²⁺) | -598 | 1.5 | 60 | 105 | 95.0 |
Data adapted from "Synergistic effect of different Zn salts with sodium octanoate on the corrosion inhibition of carbon steel in cooling water"[2].
Mechanism of Corrosion Inhibition
The corrosion inhibition by this compound is a mixed-type mechanism, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process, with a predominant effect on the anodic reaction.[2] The process can be visualized as follows:
-
Dissociation: this compound in an aqueous environment dissociates into zinc cations (Zn²⁺) and caprylate anions (C₈H₁₅O₂⁻).
-
Adsorption: The caprylate anions adsorb onto the metal surface.
-
Film Formation: The adsorbed caprylate anions react with the metal ions (e.g., Fe²⁺ from steel) to form an insoluble metal-carboxylate complex. Simultaneously, the zinc cations can precipitate as zinc hydroxide (Zn(OH)₂) at local cathodic sites where the pH is higher due to oxygen reduction. This combination forms a protective, passive film.
-
Corrosion Inhibition: This film acts as a physical barrier, isolating the metal from the corrosive environment and thus reducing the corrosion rate.
Caption: Logical flow of this compound's corrosion inhibition mechanism.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound as a corrosion inhibitor.
Weight Loss Method
This gravimetric method provides a straightforward determination of the average corrosion rate over a period of time.
Materials and Equipment:
-
Metal coupons (e.g., AISI 1010 carbon steel, aluminum alloy 2024, etc.) of known surface area.
-
Abrasive paper (e.g., silicon carbide) of various grits (e.g., 240, 400, 600).
-
Analytical balance (±0.1 mg accuracy).
-
Desiccator.
-
Glass beakers or containers with lids.
-
Corrosive medium (e.g., 3.5% NaCl solution, tap water).
-
This compound.
-
Acetone and distilled water for cleaning.
-
Ultrasonic bath.
Procedure:
-
Coupon Preparation: a. Mechanically polish the metal coupons with successive grits of abrasive paper to achieve a uniform surface finish. b. Degrease the coupons by sonicating in acetone for 5-10 minutes. c. Rinse with distilled water and dry thoroughly. d. Store in a desiccator until use.
-
Initial Measurement: a. Weigh each prepared coupon accurately using an analytical balance (W_initial).
-
Immersion Test: a. Prepare the corrosive medium (blank solution). b. Prepare several concentrations of the inhibitor solution by dissolving this compound in the corrosive medium. c. Completely immerse triplicate coupons in each test solution. Ensure the coupons are not in contact with each other or the container walls. d. Cover the containers to prevent evaporation and contamination. e. Maintain a constant temperature for the duration of the test (e.g., 7 days).
-
Final Measurement: a. After the immersion period, remove the coupons from the solutions. b. Gently clean the coupons with a soft brush to remove loose corrosion products. c. For steel, immerse in a cleaning solution (e.g., Clarke's solution: 1000 mL HCl, 20 g Sb₂O₃, 50 g SnCl₂) to remove adherent corrosion products. d. Rinse thoroughly with distilled water and acetone, then dry. e. Weigh the cleaned and dried coupons (W_final).
-
Calculations: a. Weight Loss (ΔW): ΔW = W_initial - W_final b. Corrosion Rate (CR) in mpy (mils per year): CR = (K × ΔW) / (A × T × D) where:
-
K = constant (3.45 × 10⁶ for mpy)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³ c. Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:
-
CR_blank = corrosion rate in the blank solution
-
CR_inhibitor = corrosion rate in the inhibitor solution
-
Caption: Workflow for the gravimetric weight loss corrosion test.
Electrochemical Methods
Electrochemical techniques like Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability.
-
Three-electrode corrosion cell (Working Electrode: metal sample; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: platinum or graphite).
-
Metal sample for the working electrode.
-
Corrosive medium and this compound solutions as prepared for the weight loss test.
Procedure for Potentiodynamic Polarization:
-
Setup: a. Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. b. Fill the cell with the test solution (blank or inhibitor).
-
Stabilization: a. Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
Polarization Scan: a. Apply a potential scan from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s).
-
Analysis: a. Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot. b. Extrapolate the linear portions of the anodic and cathodic branches back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr). c. Calculate the Inhibition Efficiency (IE%) using the Icorr values: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
Caption: Workflow for potentiodynamic polarization measurements.
Procedure for Electrochemical Impedance Spectroscopy (EIS):
-
Setup and Stabilization: a. Use the same three-electrode setup and stabilization procedure as for potentiodynamic polarization.
-
EIS Measurement: a. At the steady-state OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analysis: a. Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (|Z| and phase angle vs. frequency). b. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct). A larger diameter indicates higher corrosion resistance. c. Model the data using an appropriate equivalent electrical circuit to quantify parameters like Rct and double-layer capacitance (Cdl). d. Calculate Inhibition Efficiency (IE%) using the Rct values: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
Surface Analysis
To confirm the formation and nature of the protective film, surface analysis techniques are recommended.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal coupons before and after immersion in the blank and inhibitor solutions. A smoother surface with less pitting in the presence of the inhibitor indicates effective protection.
-
Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS can provide elemental analysis of the surface, confirming the presence of zinc and carbon (from the caprylate) in the protective film.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the protective film, confirming the formation of metal-carboxylate complexes.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor, particularly for carbon steel. Its effectiveness stems from the synergistic action of its constituent ions, leading to the formation of a durable, protective film. The protocols outlined in this document provide a comprehensive framework for researchers to evaluate and characterize the performance of this compound on various metallic substrates. Further research is encouraged to explore its efficacy on other metals and in diverse corrosive environments.
References
Application of Zinc Caprylate in the Synthesis of Polylactide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polylactide (PLA) is a biodegradable and biocompatible polyester with extensive applications in the biomedical and pharmaceutical fields, including drug delivery systems, surgical sutures, and tissue engineering scaffolds. The synthesis of PLA is predominantly achieved through the ring-opening polymerization (ROP) of lactide, a cyclic diester of lactic acid. The choice of catalyst is crucial in controlling the polymerization process and the final properties of the polymer. Zinc-based catalysts, particularly zinc caprylate (Zn(Cap)₂), have emerged as a promising alternative to conventional tin-based catalysts due to their lower toxicity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of polylactide.
Application Notes
This compound is an effective catalyst for the bulk (solvent-free) ring-opening polymerization of L-lactide.[1] Its catalytic activity has been shown to be superior to other zinc carboxylates like zinc acetate and zinc lactate.[1] The use of this compound allows for the synthesis of both linear and cyclic polylactides. The formation of cyclic PLA is favored at higher lactide-to-catalyst ratios.
The polymerization is typically carried out at elevated temperatures, commonly 130°C, and can be initiated with or without the presence of a co-initiator, such as an alcohol. The presence of a co-initiator allows for better control over the molecular weight of the resulting linear polymer. The reaction is generally performed under an inert atmosphere (e.g., argon) to prevent side reactions.[1]
Experimental Data
The following tables summarize the quantitative data from the ring-opening polymerization of L-lactide using this compound as a catalyst.
Table 1: Alcohol-Initiated ROP of L-Lactide Catalyzed by Zinc Salts at 130°C for 24h
| Catalyst | Co-initiator (Alcohol) | [LA]/[Alcohol] | [LA]/[Cat] | Mₙ (GPC) ( g/mol ) | Mₙ (theor) ( g/mol ) | Mₙ/Mₙ (theor) | Mₙ (NMR) ( g/mol ) | Mₙ/Mₙ (NMR) | PDI (Mₙ/Mₙ) |
| Zn(Ac)₂ | HMN | 50 | 50 | 1,800 | 7,500 | 0.24 | - | - | 1.6 |
| Zn(Lac)₂ | HMN | 50 | 50 | 4,200 | 7,500 | 0.56 | - | - | 1.7 |
| Zn(Cap)₂ | HMN | 50 | 50 | 7,200 | 7,500 | 0.96 | 7,400 | 0.99 | 1.5 |
| Zn(Ac)₂ | UND | 50 | 50 | 2,100 | 7,500 | 0.28 | - | - | 1.5 |
| Zn(Lac)₂ | UND | 50 | 50 | 4,900 | 7,500 | 0.65 | - | - | 1.6 |
| Zn(Cap)₂ | UND | 50 | 50 | 7,300 | 7,500 | 0.97 | 7,600 | 1.01 | 1.5 |
LA: L-Lactide, Cat: Catalyst, HMN: 1-Hydroxymethylnaphthalene, UND: 11-Undecenol, Mₙ: Number-average molecular weight, PDI: Polydispersity Index.
Table 2: HMN-Initiated ROP of L-Lactide Catalyzed by Zn(Cap)₂ in Bulk at 130°C
| [LA]/[HMN] | [LA]/[Cat] | Time (h) | Mₙ (GPC) ( g/mol ) | Mₙ (theor) ( g/mol ) | Mₙ/Mₙ (theor) | Mₙ (NMR) ( g/mol ) | Mₙ/Mₙ (NMR) | PDI (Mₙ/Mₙ) |
| 50 | 50 | 24 | 7,200 | 7,500 | 0.96 | 7,400 | 0.99 | 1.5 |
| 50 | 100 | 24 | 6,900 | 7,500 | 0.92 | 7,200 | 0.96 | 1.5 |
| 50 | 200 | 24 | 6,500 | 7,500 | 0.87 | 6,800 | 0.91 | 1.6 |
| 100 | 100 | 48 | 12,800 | 14,700 | 0.87 | 13,500 | 0.92 | 1.6 |
| 100 | 200 | 48 | 11,500 | 14,700 | 0.78 | 12,100 | 0.82 | 1.7 |
| 200 | 200 | 72 | 21,500 | 29,100 | 0.74 | 23,200 | 0.80 | 1.8 |
Table 3: ROP of L-Lactide Catalyzed by Neat Zn(Cap)₂ in Bulk
| [LA]/[Cat] | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 100 | 160 | 48 | 19,500 | 38,000 | 1.95 |
| 200 | 160 | 48 | 32,500 | 69,500 | 2.1 |
| 400 | 160 | 48 | 51,000 | 115,000 | 2.25 |
| 800 | 160 | 48 | 63,000 | 134,000 | 2.1 |
Experimental Protocols
Materials
-
L-Lactide: Recrystallized from toluene and dried in vacuo at 60°C.
-
This compound (Zn(Cap)₂): Commercial grade, used as received.
-
Co-initiator (e.g., 1-hydroxymethylnaphthalene (HMN) or 11-undecenol (UND)): Commercial grade, used as received.
Protocol 1: Alcohol-Initiated Bulk Polymerization of L-Lactide[1]
-
Preparation: Weigh L-lactide (e.g., 2.88 g, 20 mmol), the alcohol co-initiator (e.g., HMN, 0.4 mmol), and this compound (0.4 mmol) into a flame-dried 50 mL Erlenmeyer flask equipped with a magnetic stirrer.
-
Inert Atmosphere: Seal the flask with a glass stopper and repeatedly evacuate and flush with dry argon (at least three cycles).
-
Polymerization: Immerse the flask into a preheated oil bath thermostated at 130°C.
-
Reaction Time: Allow the polymerization to proceed for the desired time (e.g., 24-72 hours).
-
Product Isolation: After the specified time, remove the flask from the oil bath and allow it to cool to room temperature. The resulting crystalline polylactide can be crushed into smaller pieces for further characterization.
-
Characterization: The crude polymer can be analyzed directly. For purification, dissolve the polymer in dichloromethane and precipitate in cold methanol. Dry the purified polymer in a vacuum desiccator. Characterize the polymer using Gel Permeation Chromatography (GPC) for molecular weight and Polydispersity Index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis and conversion determination.
Protocol 2: Bulk Polymerization of L-Lactide with Neat this compound[1]
-
Preparation: Weigh L-lactide (e.g., 2.88 g, 20 mmol) and this compound (at the desired lactide/catalyst ratio) into a flame-dried 50 mL Erlenmeyer flask with a magnetic stirrer.
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 160°C).
-
Reaction Time: Maintain the reaction for the intended duration (e.g., 48 hours).
-
Product Isolation and Characterization: Follow steps 5 and 6 from Protocol 1.
Visualizations
Polymerization Mechanism
The ring-opening polymerization of lactide catalyzed by this compound is proposed to proceed via a coordination-insertion mechanism.[2][3][4]
Caption: Coordination-Insertion Mechanism for this compound Catalyzed Polylactide Synthesis.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the bulk polymerization of lactide using this compound.
Caption: Experimental Workflow for Bulk Polymerization of Polylactide.
References
Application Notes and Protocols for Zinc Caprylate-Catalyzed Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the ring-opening polymerization (ROP) of cyclic esters, such as lactide (LA) and ε-caprolactone (CL), catalyzed by zinc caprylate. The information is intended to guide researchers in synthesizing biodegradable polyesters with controlled properties for various applications, including drug delivery systems.
Introduction
Biodegradable polyesters like polylactide (PLA) and polycaprolactone (PCL) are of significant interest in the biomedical and pharmaceutical fields due to their biocompatibility and biodegradability.[1][2][3] The ring-opening polymerization (ROP) of cyclic ester monomers is a common and effective method for producing these polymers with well-defined molecular weights and narrow polydispersity.[1][2] Zinc-based catalysts, including this compound, have emerged as less toxic alternatives to traditional tin-based catalysts for this process.[4] This document outlines the experimental setup, detailed protocols, and expected outcomes for this compound-catalyzed ROP.
Data Presentation
The following tables summarize quantitative data from various studies on the zinc-catalyzed polymerization of lactide and ε-caprolactone. These tables provide a comparative overview of how different reaction parameters influence the polymerization outcome.
Table 1: Zinc-Catalyzed Polymerization of L-Lactide (LA)
| Catalyst | Monomer:Catalyst Ratio ([M]:[C]) | Co-initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| This compound | 100:1 | 11-undecenol | 130 | 24 | ~100 | - | - | [5] |
| This compound | 200:1 | 11-undecenol | 130 | 24 | ~100 | - | - | [5] |
| This compound | 400:1 | 11-undecenol | 130 | 24 | ~100 | - | - | [5] |
| Zinc Complex | 200:1 | None | 110 | 2 | 95 | 28,800 | 1.08 | [1] |
| Zinc Complex | 200:1 | Benzyl Alcohol | 70 | 0.5 | 98 | 29,100 | 1.06 | [6] |
Table 2: Zinc-Catalyzed Polymerization of ε-Caprolactone (CL)
| Catalyst | Monomer:Catalyst Ratio ([M]:[C]) | Co-initiator | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Zinc Complex | 100:1 | None | 110 | 1 | 92 | 10,500 | 1.14 | [1] |
| Zinc Complex | 400:1 | None | 110 | 2 | 96 | 31,310 | 1.21 | [1] |
| ZnEt₂/PGAc | 50:1 | None | 80 | 48 | 100 | 7,500 | 1.3 | [2][7] |
| ZnEt₂/PGAc | 100:1 | None | 80 | 48 | 100 | 14,200 | 1.4 | [2][7] |
| Zinc Complex | 100:1 | None | 110 | 24 | 95 | 22,900 | 1.5 | [3] |
Experimental Protocols
Protocol 1: Bulk Polymerization of L-Lactide with this compound
This protocol describes the bulk ring-opening polymerization of L-lactide using this compound as a catalyst and an alcohol as a co-initiator.
Materials:
-
L-Lactide (LA)
-
This compound (Zn(Cap)₂)
-
Co-initiator (e.g., 11-undecenol, benzyl alcohol)
-
Toluene (for dissolving catalyst, if needed)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with magnetic stirrer
-
Oil bath
Procedure:
-
Preparation of Reaction Vessel: Thoroughly dry the reaction vessel and magnetic stir bar in an oven at >100 °C overnight and cool under a stream of inert gas (argon or nitrogen).
-
Reagent Charging:
-
In the inert atmosphere of a glovebox or under a positive flow of inert gas, add the desired amount of L-lactide to the reaction vessel.
-
Add the calculated amount of this compound and the co-initiator. The monomer-to-catalyst ([M]:[C]) and monomer-to-initiator ([M]:[I]) ratios can be varied to control the molecular weight of the resulting polymer. A typical starting point is a [M]:[C] ratio of 200:1 and a [M]:[I] ratio of 100:1.
-
-
Polymerization Reaction:
-
Seal the reaction vessel and place it in a preheated oil bath set to the desired reaction temperature (e.g., 130 °C).[5]
-
Stir the reaction mixture for the specified duration (e.g., 24 hours). The reaction time can be optimized based on the desired conversion.
-
-
Quenching and Polymer Isolation:
-
After the desired reaction time, remove the vessel from the oil bath and allow it to cool to room temperature.
-
Dissolve the crude polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the monomer conversion using ¹H NMR spectroscopy.
-
Analyze the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC).[8][9]
-
Characterize the thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm), using Differential Scanning Calorimetry (DSC).
-
Protocol 2: Solution Polymerization of ε-Caprolactone with a Zinc-Based Catalyst
This protocol outlines the solution polymerization of ε-caprolactone. While this compound can be used, this protocol is also applicable to other zinc complexes.
Materials:
-
ε-Caprolactone (CL)
-
Zinc-based catalyst (e.g., this compound or a synthesized zinc complex)
-
Anhydrous toluene
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
-
Argon or Nitrogen gas supply
-
Schlenk flask or similar reaction vessel with magnetic stirrer
-
Oil bath
Procedure:
-
Monomer and Solvent Purification: Dry ε-caprolactone and toluene over calcium hydride (CaH₂) and distill under reduced pressure before use to remove any water, which can interfere with the polymerization.
-
Preparation of Reaction Vessel: Follow the same procedure as in Protocol 1 to ensure an inert reaction environment.
-
Reagent Charging:
-
Under an inert atmosphere, add the desired amount of anhydrous toluene to the reaction vessel.
-
Add the purified ε-caprolactone monomer.
-
Introduce the zinc-based catalyst. A typical monomer-to-catalyst ratio ([M]:[C]) to start with is 200:1.[1]
-
-
Polymerization Reaction:
-
Quenching and Polymer Isolation:
-
Cool the reaction mixture to room temperature.
-
Follow the same precipitation, filtration, and drying steps as described in Protocol 1.
-
-
Characterization:
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the this compound-catalyzed ring-opening polymerization of cyclic esters.
Polymerization Mechanism
The ring-opening polymerization of cyclic esters catalyzed by zinc complexes, including this compound, is generally believed to proceed via a coordination-insertion mechanism.[1][7] The key steps are illustrated below.
References
- 1. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Zinc-Catalytic Systems for Ring-Opening Polymerization of ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymers of ε-Caprolactone Using New Copper(II) and Zinc(II) Complexes as Initiators: Synthesis, Characterization and X-Ray Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Dermatological Creams with Zinc Caprylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zinc caprylate, the zinc salt of caprylic acid, is a versatile compound with significant potential in dermatological formulations.[1] Its established antifungal, anti-inflammatory, and antimicrobial properties make it a compelling active pharmaceutical ingredient (API) for topical creams aimed at treating a variety of skin conditions.[1][2] These notes provide detailed guidance on the formulation, characterization, and evaluation of dermatological creams containing this compound.
Key Properties of this compound for Dermatological Applications:
-
Antifungal Activity: Effective against a range of fungi, including dermatophytes.[3]
-
Anti-inflammatory Effects: May help in reducing skin inflammation.[1][2]
-
Antimicrobial Properties: Exhibits activity against various bacteria.[1]
-
Wound Healing: Zinc compounds have been shown to potentially improve wound healing rates.[2]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for successful formulation development.
| Property | Value | Reference |
| CAS Number | 557-09-5 | [4] |
| Molecular Formula | C16H30O4Zn | [5] |
| Molecular Weight | 351.82 g/mol | [4] |
| Appearance | White to off-white powder/lustrous scales | [1][4] |
| Melting Point | 136°C | [4] |
| Solubility | Sparingly soluble in boiling water; moderately soluble in boiling alcohol | [4] |
| Stability | Decomposes in moist atmosphere, releasing caprylic acid. | [4] |
Formulation of this compound Creams
The development of a stable and effective this compound cream requires careful selection of excipients. An oil-in-water (O/W) emulsion is a common and cosmetically elegant vehicle for topical drug delivery.
Recommended Formulation Components
The following table provides a sample formulation for a 5% this compound cream. Concentrations can be optimized based on desired rheology, sensory attributes, and stability.
| Phase | Ingredient | INCI Name | Function | Concentration (% w/w) |
| Oil Phase | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | Emollient | 10.0 - 15.0 |
| Cetyl Alcohol | Cetyl Alcohol | Thickener, Emulsion Stabilizer | 2.0 - 5.0 | |
| Glyceryl Stearate | Glyceryl Stearate | Emulsifier | 2.0 - 4.0 | |
| Stearic Acid | Stearic Acid | Thickener, Emulsion Stabilizer | 1.0 - 3.0 | |
| Aqueous Phase | Purified Water | Aqua | Solvent | q.s. to 100 |
| Glycerin | Glycerin | Humectant | 3.0 - 5.0 | |
| Xanthan Gum | Xanthan Gum | Thickener, Stabilizer | 0.2 - 0.5 | |
| Active Phase | This compound | This compound | Active Ingredient | 5.0 [2] |
| Cool-Down Phase | Phenoxyethanol (and) Ethylhexylglycerin | Phenoxyethanol, Ethylhexylglycerin | Preservative | 0.5 - 1.0 |
| Tocopherol | Tocopherol | Antioxidant | 0.1 - 0.2 |
Cream Preparation Protocol (Oil-in-Water Emulsion)
This protocol outlines the steps for preparing a laboratory-scale batch of this compound cream.
Equipment:
-
Two heat-resistant glass beakers
-
Water bath or heating mantle
-
Overhead stirrer or homogenizer
-
Weighing balance
-
pH meter
Procedure:
-
Phase A (Aqueous Phase) Preparation:
-
In a heat-resistant beaker, combine purified water, glycerin, and xanthan gum.
-
Heat to 75-80°C while stirring until the xanthan gum is fully hydrated and the phase is uniform.
-
-
Phase B (Oil Phase) Preparation:
-
In a separate heat-resistant beaker, combine caprylic/capric triglyceride, cetyl alcohol, glyceryl stearate, and stearic acid.
-
Heat to 75-80°C while stirring until all components are melted and the phase is uniform.
-
-
Emulsification:
-
Slowly add the oil phase (Phase B) to the aqueous phase (Phase A) under continuous homogenization or high-speed stirring.
-
Mix for 10-15 minutes until a uniform, white emulsion is formed.
-
-
Incorporation of Active Ingredient:
-
Disperse the this compound powder in a small portion of the heated oil phase before adding it to the main batch during emulsification, or add it slowly to the emulsion once formed, ensuring continuous mixing to achieve a homogenous dispersion.
-
-
Cooling:
-
Begin to cool the emulsion while stirring gently.
-
-
Cool-Down Phase Addition:
-
Once the emulsion has cooled to below 40°C, add the preservative system (e.g., phenoxyethanol and ethylhexylglycerin) and antioxidant (e.g., tocopherol).
-
Continue stirring until the cream is smooth and has reached room temperature.
-
-
Final pH Adjustment and Quality Control:
-
Measure the pH of the final cream and adjust if necessary to a skin-compatible range (typically pH 5.5-6.5).
-
Perform initial quality control checks for appearance, odor, and homogeneity.
-
Caption: Protocol for determining the MIC of a this compound cream.
In Vivo Skin Irritation Test (Modified Draize Test)
This protocol is a guideline for assessing the potential of the this compound cream to cause skin irritation in an animal model (e.g., albino rabbits). All animal studies should be conducted in compliance with relevant ethical guidelines and regulations.
Materials:
-
This compound cream
-
Healthy young adult albino rabbits
-
Surgical gauze patches
-
Hypoallergenic tape
-
Clippers for fur removal
Procedure:
-
Animal Preparation:
-
Approximately 24 hours before the test, remove the fur from a small area (approx. 6 cm²) on the back of each rabbit by clipping. [6] * Ensure the skin is intact and free from any abnormalities.
-
-
Application of Test Substance:
-
Apply 0.5 g of the this compound cream to a gauze patch.
-
Apply the patch to the prepared skin area and secure it with hypoallergenic tape.
-
A contralateral site can be left untreated or treated with the vehicle cream (without this compound) as a control.
-
-
Exposure Period:
-
The exposure period is typically 4 hours. [7]
-
-
Observation and Scoring:
-
After the exposure period, remove the patch and gently wipe off any remaining cream.
-
Observe the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. [6] * Score the reactions according to a standardized scale (e.g., Draize scale).
-
Draize Scale for Skin Reaction Scoring:
| Reaction | Score | Description |
| Erythema and Eschar Formation | 0 | No erythema |
| 1 | Very slight erythema (barely perceptible) | |
| 2 | Well-defined erythema | |
| 3 | Moderate to severe erythema | |
| 4 | Severe erythema (beet redness) to slight eschar formation | |
| Edema Formation | 0 | No edema |
| 1 | Very slight edema (barely perceptible) | |
| 2 | Slight edema (edges of area well-defined by definite raising) | |
| 3 | Moderate edema (raised approximately 1 mm) | |
| 4 | Severe edema (raised more than 1 mm and extending beyond the area of exposure) |
Stability Testing
Stability testing ensures that the cream maintains its physical, chemical, and microbiological quality over its intended shelf life.
Protocol:
-
Sample Storage:
-
Store samples of the this compound cream in its final packaging at various conditions as per ICH guidelines. [8] * Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Intervals:
-
Long-term: 0, 3, 6, 9, 12, 18, 24 months
-
Accelerated: 0, 1, 2, 3, 6 months [9]
-
-
Parameters to be Evaluated:
-
Physical: Appearance, color, odor, phase separation, viscosity, pH.
-
Chemical: Assay of this compound, presence of degradation products.
-
Microbiological: Microbial limit testing (total aerobic microbial count, total yeast and mold count).
-
Mechanism of Action: Anti-inflammatory Signaling Pathway
Zinc has been shown to exert anti-inflammatory effects by modulating key signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. [10][11]In inflamed skin, various stimuli can activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-1β. Zinc ions can upregulate the expression of A20, a zinc-finger protein that deubiquitinates upstream signaling molecules, thereby inhibiting IKK activation and suppressing the NF-κB pathway. [10] Proposed Anti-inflammatory Action of Zinc via NF-κB Inhibition
References
- 1. Buy this compound | 557-09-5 [smolecule.com]
- 2. This compound | 557-09-5 | Benchchem [benchchem.com]
- 3. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]
- 4. This compound [drugfuture.com]
- 5. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ecetoc.org [ecetoc.org]
- 8. certified-laboratories.com [certified-laboratories.com]
- 9. www3.paho.org [www3.paho.org]
- 10. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Green synthesis of zinc oxide nanoparticles using zinc salt precursors.
Application Notes & Protocols for the Biocompatible Production of Zinc Oxide Nanoparticles Using Various Zinc Salt Precursors
The burgeoning field of nanotechnology has highlighted the vast potential of metallic nanoparticles in biomedical applications. Among these, zinc oxide nanoparticles (ZnO NPs) have garnered significant attention due to their biocompatibility, low toxicity, and cost-effectiveness.[1][2] Green synthesis methods, which utilize biological entities like plant extracts, bacteria, and fungi, offer an environmentally friendly and scalable alternative to traditional chemical and physical synthesis routes.[1][3][4] This document provides detailed protocols and application notes for the green synthesis of ZnO NPs using different zinc salt precursors, tailored for researchers, scientists, and professionals in drug development.
The Role of Plant Extracts in Nanoparticle Synthesis
Plant extracts are rich in phytochemicals such as flavonoids, terpenoids, alkaloids, and phenolic compounds.[1][5] These biomolecules act as potent reducing and capping agents, facilitating the conversion of zinc salts into ZnO NPs and subsequently stabilizing them to prevent aggregation.[4][5] This biological approach eliminates the need for harsh chemicals, making the resulting nanoparticles more suitable for biomedical applications.[1]
Impact of Zinc Salt Precursors on Nanoparticle Characteristics
The choice of zinc salt precursor significantly influences the physicochemical properties of the synthesized ZnO NPs, including their size, morphology, yield, and stability.[6][7] Commonly used precursors include zinc nitrate, zinc acetate, zinc sulfate, and zinc chloride.[6][8][9] The anionic component of the salt can affect the reaction kinetics and the interaction with the phytochemicals in the plant extract, leading to variations in the final nanoparticle characteristics.[7] For instance, studies have shown that different precursors can lead to different particle shapes, such as spherical, rod-like, or even flower-shaped morphologies.[7][10][11]
Data Presentation: A Comparative Analysis of Zinc Salt Precursors
The following tables summarize quantitative data from various studies on the green synthesis of ZnO NPs, highlighting the influence of different zinc salt precursors on key nanoparticle properties.
Table 1: Influence of Zinc Salt Precursor on ZnO Nanoparticle Size
| Zinc Salt Precursor | Plant Extract | Synthesis Method | Average Particle Size (nm) | Reference |
| Zinc Nitrate Hexahydrate | Cocos nucifera | Green Synthesis | 16.6 | [10] |
| Zinc Acetate | Phoenix dactylifera | Green Synthesis | 3.7 - 10.2 | [7] |
| Zinc Chloride | Phoenix dactylifera | Green Synthesis | 3.7 - 10.2 | [7] |
| Zinc Sulfate Monohydrate | Phoenix dactylifera | Green Synthesis | 3.7 - 10.2 | [7] |
| Zinc Nitrate Hexahydrate | Phoenix dactylifera | Green Synthesis | 3.7 - 10.2 | [7] |
| Zinc Acetate | Sol-gel | Chemical Synthesis | 31.3 | [6] |
| Zinc Nitrate | Sol-gel | Chemical Synthesis | 17.2 | [6] |
| Zinc Chloride | Hydrothermal | Chemical Synthesis | 20 - 37 | [11] |
| Zinc Nitrate | Hydrothermal | Chemical Synthesis | 20 - 37 | [11] |
| Zinc Acetate | Hydrothermal | Chemical Synthesis | 20 - 37 | [11] |
Table 2: Effect of Zinc Salt Precursor on Optical and Structural Properties
| Zinc Salt Precursor | Plant Extract/Method | Crystal Structure | Band Gap (eV) | Reference |
| Zinc Nitrate Hexahydrate | Cocos nucifera | Hexagonal Wurtzite | 3.37 | [10] |
| Zinc Acetate | Phoenix dactylifera | - | 3.28 - 3.39 | [7] |
| Zinc Chloride | Phoenix dactylifera | - | 3.28 - 3.39 | [7] |
| Zinc Sulfate Monohydrate | Phoenix dactylifera | - | 3.28 - 3.39 | [7] |
| Zinc Nitrate Hexahydrate | Phoenix dactylifera | - | 3.28 - 3.39 | [7] |
| Zinc Acetate | Sol-gel | - | 3.05 | [6] |
| Zinc Nitrate | Sol-gel | - | 3.79 | [6] |
| Zinc Chloride | Hydrothermal | Hexagonal Wurtzite (less crystalline) | 3.21 - 3.22 | [11] |
| Zinc Nitrate | Hydrothermal | Hexagonal Wurtzite | 3.21 - 3.22 | [11] |
| Zinc Acetate | Hydrothermal | Hexagonal Wurtzite | 3.21 - 3.22 | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the green synthesis and characterization of ZnO NPs.
Protocol 1: Preparation of Plant Extract
-
Plant Material Collection and Preparation : Collect fresh, healthy plant leaves (e.g., Cocos nucifera, Thyme, Ocimum tenuiflorum).
-
Washing and Drying : Thoroughly wash the plant material with distilled water to remove any dust and impurities. Air-dry the material at room temperature or in a hot air oven at a low temperature (e.g., 60°C) to prevent degradation of phytochemicals.
-
Grinding : Grind the dried plant material into a fine powder using an electric grinder.[12]
-
Extraction :
-
Add a known amount of the plant powder (e.g., 50 g) to a specific volume of distilled water (e.g., 500 mL) in a beaker.[12]
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., 20-60 minutes) with constant stirring.[12][13]
-
Allow the mixture to cool to room temperature.
-
Filter the extract using Whatman No. 1 filter paper to remove plant debris.[8]
-
The resulting filtrate is the plant extract, which can be stored at 4°C for further use.
-
Protocol 2: Green Synthesis of Zinc Oxide Nanoparticles
-
Precursor Solution Preparation : Prepare an aqueous solution of the desired zinc salt precursor (e.g., 0.05 M Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O).
-
Reaction Mixture :
-
In a beaker, mix a specific volume of the zinc salt solution (e.g., 25 mL) with a smaller volume of the prepared plant extract (e.g., 4 mL).[10]
-
The ratio of the precursor to the extract can be optimized to control the nanoparticle size and yield.
-
-
pH Adjustment : Adjust the pH of the mixture to a basic level (e.g., pH 8-12) by the dropwise addition of a sodium hydroxide (NaOH) solution (e.g., 0.02 M) while stirring.[10][14] The formation of a precipitate or a color change in the solution indicates the initiation of nanoparticle synthesis.[13]
-
Reaction and Incubation : Stir the reaction mixture on a magnetic stirrer for a few hours (e.g., 3 hours) at room temperature.[10]
-
Purification :
-
Drying : Dry the purified pellet in a hot air oven overnight to obtain the ZnO NP powder.[13]
-
Storage : Store the dried ZnO NPs in a desiccator for further characterization and application.[10]
Protocol 3: Characterization of Synthesized ZnO Nanoparticles
A suite of characterization techniques is essential to determine the properties of the synthesized ZnO NPs.
-
UV-Visible (UV-Vis) Spectroscopy : To confirm the formation of ZnO NPs by observing the characteristic surface plasmon resonance peak, typically in the range of 355-390 nm.[10][13]
-
X-ray Diffraction (XRD) : To determine the crystalline structure, phase purity, and average crystallite size of the nanoparticles. The hexagonal wurtzite structure is characteristic of ZnO.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the ZnO NPs.[10]
-
Scanning Electron Microscopy (SEM) : To visualize the surface morphology, shape, and size of the nanoparticles.[10]
-
Transmission Electron Microscopy (TEM) : To obtain high-resolution images of the nanoparticles, providing detailed information on their size, shape, and internal structure.
-
Energy-Dispersive X-ray (EDX) Analysis : To confirm the elemental composition of the synthesized nanoparticles and ensure the presence of zinc and oxygen.[10]
-
Dynamic Light Scattering (DLS) : To measure the particle size distribution and zeta potential, which indicates the stability of the nanoparticle colloidal solution.[12]
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in the green synthesis of ZnO NPs, the following diagrams are provided.
Caption: Experimental workflow for the green synthesis of ZnO NPs.
Caption: Influence of zinc salt precursors on ZnO NP properties.
Applications in Drug Development
Green synthesized ZnO NPs exhibit a range of biological activities that are highly relevant to drug development. Their potent antimicrobial properties against various pathogenic bacteria make them promising candidates for the development of new antibacterial agents.[5] Furthermore, studies have demonstrated the anticancer activity of ZnO NPs, which is often attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.[3][8][15] The enhanced biocompatibility of green synthesized nanoparticles makes them suitable for applications in drug delivery, bio-imaging, and as therapeutic agents themselves.[1]
Caption: Proposed mechanism of ZnO NP-induced cancer cell apoptosis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Green Synthesis of Zinc Oxide Nanoparticles: Preparation, Characterization, and Biomedical Applications - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Green Synthesis of ZnO Nanoparticles Utilising Southern African Indigenous Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Plant-Mediated Zinc Oxide Nanoparticles: Advances in the New Millennium towards Understanding Their Therapeutic Role in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ZnO Nanoparticles from Different Precursors and Their Photocatalytic Potential for Biomedical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. Effect of ZnO Nanoparticles Salt Precursors on Structural, Morphological, Optical and MB Photocatalytic Properties Using Hydrothermal Synthesis | Scientific.Net [scientific.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Characterization of Zinc Oxide Nanoparticles at Different pH Values from Clinopodium vulgare L. and Their Assessment as an Antimicrobial Agent and Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green Synthesis and Characterization of ZnO Nanoparticles by Using Thyme Plant Leaf Extract [mdpi.com]
- 15. dovepress.com [dovepress.com]
Troubleshooting & Optimization
How to improve the stability of zinc caprylate in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of zinc caprylate in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound has low solubility in water and is susceptible to hydrolysis, a chemical reaction with water.[1][2][3][4] This reaction can lead to the formation of insoluble species such as zinc hydroxide or zinc oxide, which then precipitate out of the solution.[1] The stability of this compound is highly dependent on the pH of the solution.
Q2: What is the primary cause of instability for this compound in a water-based formulation?
A2: The primary cause of instability is hydrolysis. This compound can decompose in the presence of moisture, releasing caprylic acid.[2][3][4] This process is often accelerated by changes in pH.
Q3: Can the pH of my solution affect the stability of this compound?
Q4: Are there any additives that can help stabilize my this compound solution?
A4: Yes, several types of additives can potentially improve the stability of this compound in aqueous solutions. These include:
-
Chelating Agents: Compounds like ethylenediaminetetraacetic acid (EDTA), amino acids (e.g., glycine), and citric acid can form stable, soluble complexes with zinc ions, preventing them from precipitating.[6][7]
-
Surfactants: Both ionic and non-ionic surfactants can help to keep this compound dispersed or solubilized in water.[8]
-
Co-solvents: The addition of water-miscible organic solvents, such as ethanol or isopropanol, can increase the solubility of this compound.[2][9]
-
Amphiphilic Polymers: These polymers can act as stabilizers for metal complexes in aqueous systems.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Cloudiness or precipitation appears immediately upon dissolving this compound in water. | Low intrinsic solubility and rapid hydrolysis. | 1. Consider preparing the solution at a slightly elevated temperature (e.g., in boiling water) to aid initial dissolution, then cool to the working temperature.[2][4] 2. Incorporate a co-solvent like ethanol into the aqueous phase before adding this compound.[2] 3. Add a suitable chelating agent to the water before introducing this compound to pre-form a soluble zinc complex.[6] |
| A clear solution of this compound becomes cloudy over time. | Gradual hydrolysis and precipitation of zinc species. | 1. Adjust and buffer the pH of the solution to a neutral or slightly acidic range. 2. Incorporate a stabilizing surfactant into the formulation.[8] 3. Store the solution at a controlled, cooler temperature to slow down degradation reactions. |
| The viscosity of the solution changes significantly. | Formation of larger aggregates or complexes. | 1. Evaluate the compatibility of all components in your formulation. 2. Consider using a different class of stabilizer (e.g., switch from a surfactant to a chelating agent). |
Experimental Protocols
General Protocol for Evaluating the Stability of this compound with Additives
This protocol outlines a general method for screening different additives to improve the aqueous stability of this compound.
Materials:
-
This compound powder
-
Deionized water
-
Selected stabilizers (e.g., EDTA, glycine, non-ionic surfactant, ethanol)
-
pH meter
-
Stir plate and stir bars
-
Analytical balance
-
Volumetric flasks and pipettes
-
Turbidimeter or UV-Vis spectrophotometer for quantitative analysis of clarity
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of the selected stabilizers at known concentrations in deionized water.
-
-
Preparation of Test Solutions:
-
For each stabilizer, prepare a series of aqueous solutions containing different concentrations of the stabilizer.
-
If evaluating the effect of pH, adjust the pH of each solution to the desired value using dilute acid or base.
-
Slowly add a pre-weighed amount of this compound to each solution while stirring to achieve the target final concentration.
-
Include a control solution with only this compound in deionized water.
-
-
Stability Assessment:
-
Visually inspect the solutions for any signs of precipitation or cloudiness immediately after preparation and at set time intervals (e.g., 1, 4, 8, 24, and 48 hours).
-
For a quantitative assessment, measure the turbidity or absorbance of each solution at each time point. An increase in turbidity or absorbance indicates precipitation.
-
-
Data Analysis:
-
Compare the clarity of the solutions containing stabilizers to the control solution over time.
-
Plot the turbidity/absorbance versus time for each condition to determine the most effective stabilizer and concentration for maintaining a clear solution.
-
Data Presentation
Table 1: Qualitative Stability of this compound in Aqueous Solutions with Different Additives (Hypothetical Data)
| Additive | Concentration | Initial Observation | Observation after 24h |
| None (Control) | - | Cloudy | Heavy Precipitate |
| EDTA | 10 mM | Clear | Clear |
| Glycine | 50 mM | Clear | Slight Haze |
| Non-ionic Surfactant | 1% (w/v) | Clear | Clear |
| Ethanol | 20% (v/v) | Clear | Slight Haze |
Table 2: Effect of pH on the Visual Stability of an Unstabilized Aqueous this compound Solution (Hypothetical Data)
| pH | Initial Observation | Observation after 4h |
| 5.0 | Clear | Clear |
| 7.0 | Slightly Cloudy | Cloudy with Precipitate |
| 9.0 | Cloudy | Heavy Precipitate |
Visualizations
References
- 1. This compound | 557-09-5 | Benchchem [benchchem.com]
- 2. This compound | 557-09-5 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 557-09-5 [chemicalbook.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Effective Chelating Agents for Zinc A Comprehensive Overview and Insights. [thinkdochemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of stabilizer content in different solvents on the synthesis of ZnO nanoparticles using the chemical precipitation method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-ion retention properties of water-soluble amphiphilic block copolymer in double emulsion systems (w/o/w) stabilized by non-ionic surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchers.uss.cl [researchers.uss.cl]
Troubleshooting low yield in zinc caprylate synthesis.
Of course. Here is a technical support center for troubleshooting low yield in zinc caprylate synthesis.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound, also known as zinc octanoate, is the zinc salt of caprylic acid.[1][2] Its chemical formula is Zn(C₈H₁₅O₂)₂.[1] It typically appears as a white to off-white powder or lustrous scales.[3][4][5] The compound has applications as a catalyst in polymerization, a corrosion inhibitor, and a fungicide.[2][4]
Q2: What are the primary methods for synthesizing this compound? There are two main synthesis routes:
-
Direct Reaction (Fusion/Melt Method): This involves reacting zinc oxide (ZnO) directly with caprylic acid (octanoic acid) at elevated temperatures.[1][6] This is the most common industrial method due to its simplicity and the low cost of ZnO.[1]
-
Precipitation (Metathesis) Reaction: This method involves the reaction of a soluble zinc salt (e.g., zinc sulfate) with a soluble caprylate salt (e.g., sodium or ammonium caprylate) in a solvent, leading to the precipitation of this compound.[4]
Q3: How can I confirm the identity and purity of my synthesized this compound? Purity and identity can be validated using several analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the carboxylate group to the zinc ion. Characteristic asymmetric carboxylate stretching frequencies appear in the range of 1540-1520 cm⁻¹.[1][7]
-
Melting Point: Pure this compound has a melting point of approximately 136°C.[4][8]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For precise quantification of the zinc content in the final product.[1]
Troubleshooting Guide for Low Yield (Q&A)
This section addresses specific issues that can lead to a lower-than-expected yield.
Q1: My final yield is very low, and the reaction seems incomplete. What are the likely causes?
This is a common issue that can stem from several factors related to reaction conditions and reactants.
-
A1.1: Incorrect Molar Ratio: The stoichiometry for the reaction between zinc oxide and caprylic acid is 1:2. An excess or deficit of either reactant can limit the yield. Ensure you are using a precise 1:2 molar ratio of ZnO to caprylic acid.
-
A1.2: Insufficient Temperature: The direct reaction between ZnO and caprylic acid requires significant thermal energy. Reaction temperatures are typically in the range of 110°C to 160°C.[1] Operating below this range can lead to a slow or incomplete reaction.
-
A1.3: Short Reaction Time: These reactions can be slow. A typical reaction time is between 6 and 12 hours.[1] If the reaction time is too short, a significant portion of the reactants may remain unconverted.
-
A1.4: Poor Mixing: If the reaction is conducted as a solvent-free melt, the mixture can be viscous. Poor agitation can lead to localized "hot spots" and areas where reactants do not come into contact. Using a solvent like toluene or employing robust mechanical stirring can improve reactant interaction.[2][3]
-
A1.5: Water Byproduct Inhibition: The reaction produces water, which can inhibit the forward reaction from reaching completion.[1] When using a solvent like toluene, it is crucial to use a Dean-Stark apparatus to azeotropically remove the water as it is formed.[2]
Q2: The final product is off-white, yellow, or brown. What causes this discoloration?
-
A2.1: Oxidation: At high temperatures, reactants or the product can oxidize, leading to discoloration. Performing the reaction under an inert atmosphere, such as nitrogen, can prevent oxidation.[1]
-
A2.2: Impure Reactants: Impurities in the starting zinc oxide or caprylic acid can carry through to the final product. Use high-purity reactants to ensure a clean product. Technical grade caprylic acid, for instance, can contain other fatty acids.[5]
-
A2.3: Thermal Decomposition: Excessive temperatures (above 200°C) can cause the product to decompose, which may result in discoloration.[3] Ensure your temperature control is accurate.
Q3: I am losing a significant amount of product during workup and isolation. How can I prevent this?
-
A3.1: Inappropriate Solvent for Washing: this compound is sparingly soluble in boiling water and moderately soluble in boiling alcohol.[4] Washing the product with hot solvents, especially hot alcohol, can lead to significant product loss. Use cold, non-polar solvents like hexane or cold ethanol for washing to remove unreacted caprylic acid without dissolving the product.
-
A3.2: Hydrolysis from Moisture: The product can decompose in a moist atmosphere, releasing caprylic acid.[4][5][9] Ensure the product is dried thoroughly in a vacuum oven at a moderate temperature (e.g., 60°C) and stored in a tightly sealed container away from moisture.[10]
-
A3.3: Mechanical Losses: Fine powders can be lost during filtration and transfer. Ensure you are using an appropriate filter paper pore size and exercise care during product handling.
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Zinc Oxide (ZnO) | 81.41 | 1975 | White powder |
| Caprylic Acid | 144.21 | 16.7 | Oily liquid |
| This compound | 351.82 | 136 | White, lustrous scales/powder[4][8] |
Table 2: Recommended Reaction Conditions for Zinc Oxide Route
| Parameter | Recommended Value / Condition | Rationale |
| Molar Ratio (ZnO:Acid) | 1 : 2 | Ensures complete conversion based on stoichiometry. |
| Temperature | 110 - 160 °C[1] | Provides sufficient energy to drive the reaction. |
| Reaction Time | 6 - 12 hours[1] | Allows the reaction to proceed to completion. |
| Atmosphere | Inert (e.g., Nitrogen)[1] | Prevents oxidation and discoloration of the product. |
| Solvent (Optional) | Toluene, Xylene[2][3] | Improves mixing and allows for azeotropic water removal. |
| Water Removal | Dean-Stark Trap | Crucial for driving the reaction equilibrium towards the product.[2] |
Experimental Protocols
Protocol 1: Synthesis via Direct Reaction of Zinc Oxide and Caprylic Acid
This protocol is based on the most common industrial synthesis method.
-
Reactant Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and a Dean-Stark apparatus connected to a condenser, add zinc oxide (1.0 molar equivalent).
-
Solvent Addition: Add toluene to the flask (approx. 2-3 mL per gram of ZnO) to facilitate stirring.
-
Reactant Addition: While stirring, add caprylic acid (2.0 molar equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 110-120°C for toluene) under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap as a lower layer.
-
Monitoring: Continue the reaction for 6-12 hours, or until no more water is collected in the trap. The reaction mixture should become a clear, homogeneous solution.
-
Isolation: Allow the mixture to cool to room temperature. The this compound may precipitate out. If not, the solvent can be removed under reduced pressure.
-
Purification: Wash the resulting solid product with cold hexane or acetone to remove any unreacted caprylic acid.
-
Drying: Dry the purified white solid in a vacuum oven at 60°C to a constant weight. Store in a desiccator.
Protocol 2: Synthesis via Precipitation
This protocol is adapted from historical preparation methods.[4]
-
Solution A: Prepare a solution of sodium caprylate by dissolving caprylic acid (2.0 molar equivalents) in an aqueous solution of sodium hydroxide (2.0 molar equivalents).
-
Solution B: In a separate beaker, prepare an aqueous solution of zinc sulfate (1.0 molar equivalent).
-
Precipitation: Slowly add Solution B to Solution A with vigorous stirring. A white precipitate of this compound will form immediately.
-
Digestion: Gently heat the mixture to ~70°C and stir for 30-60 minutes to encourage particle agglomeration.
-
Isolation: Filter the precipitate using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with deionized water to remove sodium sulfate byproduct, followed by a wash with cold ethanol.
-
Drying: Dry the purified white solid in a vacuum oven at 60°C to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis via the direct ZnO route.
Caption: Troubleshooting decision tree for diagnosing low yield in this compound synthesis.
Caption: Relationship diagram of key parameters affecting this compound synthesis outcomes.
References
- 1. This compound | 557-09-5 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]
- 3. Buy this compound | 557-09-5 [smolecule.com]
- 4. This compound [drugfuture.com]
- 5. guidechem.com [guidechem.com]
- 6. Buy this compound | 90480-58-3 [smolecule.com]
- 7. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00184A [pubs.rsc.org]
- 8. This compound | 557-09-5 [amp.chemicalbook.com]
- 9. This compound | 557-09-5 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Zinc Caprylate Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing zinc caprylate as a catalyst in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during reactions catalyzed by this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Issue 1: Low Polymer Molecular Weight or Discrepancy Between Theoretical and Observed Molecular Weight in Ring-Opening Polymerization (ROP).
Question: My ring-opening polymerization of lactide using this compound resulted in a polymer with a lower molecular weight than theoretically expected. What could be the cause, and how can I fix it?
Answer:
Several factors can contribute to lower-than-expected molecular weights in ROP reactions catalyzed by this compound:
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Unwanted Initiation by Impurities: Water or other nucleophilic impurities in the monomer or solvent can act as initiators, leading to the formation of more polymer chains than intended, thus reducing the average molecular weight.
-
Formation of Cyclic Polymers: A significant side reaction in this compound-catalyzed ROP is the formation of cyclic polylactides, which do not incorporate the initiator and thus do not contribute to the linearly growing chains as intended. This is particularly prevalent when no alcohol initiator is used.[1][2]
-
Solution: The use of an alcohol as a co-initiator is crucial for promoting the formation of linear polymers and controlling molecular weight. The ratio of monomer to initiator will be a key determinant of the final molecular weight.
-
-
Transesterification Reactions: Both intramolecular (backbiting) and intermolecular transesterification can lead to a broadening of the molecular weight distribution and a deviation from the theoretical molecular weight.
-
Solution: Optimizing the reaction temperature and time can help to minimize these side reactions. While higher temperatures increase the reaction rate, they can also promote side reactions.[3]
-
Issue 2: Predominant Formation of Cyclic Polymers in ROP.
Question: My polymerization reaction with this compound is yielding a high fraction of cyclic polymers instead of the desired linear polymer. Why is this happening, and what can I do to prevent it?
Answer:
The formation of cyclic polymers is a known characteristic of ROP catalyzed by neat this compound without an initiator.[1][2]
-
Cause: In the absence of an alcohol initiator, the polymerization can proceed via a ring-opening polymerization with polymer precipitation (ROPPOC) mechanism, which favors the formation of cyclic species.
-
Solution: The addition of an alcohol initiator, such as 11-undecenol or 1-hydroxymethylnaphthalene, is essential to promote the synthesis of linear poly(L-lactide)s.[1] The concentration of the initiator relative to the monomer will dictate the degree of polymerization.
Issue 3: Low or No Catalytic Activity.
Question: I am observing very slow or no conversion in my reaction. What are the possible reasons for the inactivity of my this compound catalyst?
Answer:
Several factors can lead to poor catalyst performance:
-
Catalyst Purity: The purity of this compound is critical. The presence of impurities from its synthesis or degradation can inhibit its catalytic activity.
-
Solution: Use high-purity this compound. If synthesizing in-house, ensure complete reaction and purification. Characterization techniques like FTIR and ICP-MS can validate purity.
-
-
Moisture: this compound is sensitive to moisture and can decompose in a moist atmosphere, releasing caprylic acid.[4] This decomposition can deactivate the catalyst.
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Solution: Store and handle this compound under anhydrous and inert conditions.
-
-
Reaction Temperature: While higher temperatures generally increase reaction rates, some reactions have an optimal temperature range. For certain polymerizations, temperatures that are too high can lead to catalyst decomposition or side reactions that inhibit the main catalytic cycle. Conversely, a temperature that is too low will result in a very slow reaction rate. For the ROP of L-Lactide, temperatures between 130°C and 160°C have been used effectively.[1][2]
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Inhibiting Impurities in Substrates: The presence of certain functional groups or impurities in the reactants can poison the catalyst.
-
Solution: Purify the monomers and solvents to remove any potential inhibitors.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound as a catalyst?
A1: this compound is primarily used as a catalyst for:
-
Ring-Opening Polymerization (ROP): It is effective for the polymerization of cyclic esters like lactide and ε-caprolactone to produce biodegradable polyesters such as poly(lactic acid) (PLA) and polycaprolactone (PCL).[1][2]
-
Esterification and Transesterification: Zinc carboxylates, including this compound, can catalyze the esterification of fatty acids and the transesterification of triglycerides, which is relevant for biodiesel production.
Q2: How does this compound compare to other zinc-based catalysts for ROP?
A2: In alcohol-initiated ROP of L-Lactide, the effectiveness of zinc catalysts has been shown to increase in the order: zinc acetate < zinc lactate < this compound.[1] This suggests that the caprylate anion contributes to a more active catalytic species.
Q3: What are the recommended storage conditions for this compound?
A3: this compound should be stored in a cool, dry place under an inert atmosphere to prevent decomposition due to moisture.[4]
Q4: Can this compound be recycled and reused?
A4: In the context of fatty acid esterification, it has been shown that the in-situ formed zinc carboxylate can be recovered by filtration after the reaction mixture cools and can be reused for several cycles without a significant loss of activity.[3] The recyclability in polymerization reactions is less straightforward and depends on the final polymer work-up.
Q5: What is the mechanism of catalysis for this compound in ROP?
A5: The precise mechanism can be complex, but it is generally accepted that in the presence of an alcohol initiator, the reaction proceeds through a coordination-insertion mechanism. The alcohol initiates the polymerization by reacting with the monomer, and the zinc center activates the monomer by coordinating to its carbonyl group, making it more susceptible to nucleophilic attack by the growing polymer chain's hydroxyl end.
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Catalyzed ROP of L-Lactide
| Parameter | Value | Notes | Reference |
| Temperature | 130 - 160 °C | Higher temperatures can increase the rate but may also lead to side reactions like racemization. | [1][2] |
| Solvent | Bulk (solvent-free) or Toluene | Bulk polymerization is common for industrial applications. | [1][5] |
| Catalyst Loading | Variable (e.g., Lactide/Catalyst ratio of 500:1) | The ratio impacts the reaction rate and the formation of cyclic byproducts. | [1] |
| Initiator | Alcohols (e.g., 11-undecenol, 1-hydroxymethylnaphthalene) | Essential for linear polymer formation and molecular weight control. | [1] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent moisture-induced catalyst deactivation. | [2] |
Table 2: Reaction Conditions for Fatty Acid Esterification using Zinc Carboxylates
| Parameter | Value | Notes | Reference |
| Temperature | ~170 °C | A compromise to favor kinetics while avoiding excessive alcohol evaporation. | [3][6] |
| Catalyst Loading | 1 mol% (with respect to the acid) | Considered a good compromise between reaction rate and catalyst loading. | [3][6] |
| Acid/Alcohol Molar Ratio | 1:1.2 | An excess of alcohol is used to drive the reaction forward. | [3][6] |
| Atmosphere | Not specified, but water removal is key. | The reaction setup should allow for the distillation of water. | [3][6] |
Experimental Protocols
Protocol 1: Synthesis of Linear Poly(L-lactide) via Ring-Opening Polymerization using this compound
Materials:
-
L-lactide, recrystallized from dry toluene and dried in vacuo.
-
This compound (ZnCap2).
-
Alcohol initiator (e.g., 11-undecenol).
-
Dry, inert atmosphere (e.g., Argon glovebox or Schlenk line).
-
Flame-dried glassware.
Procedure:
-
In a flame-dried Erlenmeyer flask inside an argon-filled glovebox, weigh the desired amount of this compound (e.g., 0.08 mmol).
-
Add the alcohol initiator (e.g., 0.8 mmol).
-
Add the purified L-lactide (e.g., 40 mmol) and a magnetic stir bar.
-
Seal the flask and remove it from the glovebox.
-
Immerse the reaction vessel in a preheated oil bath at 130°C.
-
Stir the reaction mixture for the desired time (e.g., 12 or 24 hours).
-
After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
The resulting solid polymer can be broken up with a spatula and removed from the flask for characterization.
Mandatory Visualization
Caption: Workflow for ROP of L-Lactide using this compound.
Caption: Troubleshooting logic for low molecular weight in ROP.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Topical Zinc Caprylate & Skin Irritation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical zinc caprylate formulations. The information is designed to help anticipate and address potential skin irritation issues during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which topical this compound might cause skin irritation?
A1: While direct studies on this compound are limited, skin irritation from metal salts is often linked to the bioavailability of the metal ion (Zn²⁺) and the properties of the counter-ion (caprylic acid).[1] Potential mechanisms include:
-
Direct Keratinocyte Cytotoxicity: High concentrations of free zinc ions can be cytotoxic to keratinocytes, the primary cells of the epidermis.[2][3]
-
Disruption of Skin Barrier: Caprylic acid, a medium-chain fatty acid, can have a dual role. While often used for its emollient properties, at certain concentrations and in specific formulations, it could potentially disrupt the lipid bilayer of the stratum corneum, increasing transepidermal water loss (TEWL) and allowing deeper penetration of zinc ions, leading to irritation.[4][5][6]
-
Pro-inflammatory Effects: While zinc is generally considered to have anti-inflammatory properties, excessive intracellular zinc can trigger inflammatory signaling pathways in skin cells.[7][8][9]
Q2: Is there a known concentration-dependent relationship for skin irritation with zinc salts?
Q3: Can the formulation vehicle influence the irritation potential of this compound?
A3: Absolutely. The formulation vehicle plays a critical role in the bioavailability of zinc ions and the overall irritation profile of the product.[1] Key considerations include:
-
pH of the Formulation: A lower pH may increase the dissolution of this compound and the availability of free zinc ions, potentially increasing irritation.[12]
-
Occlusivity of the Vehicle: Highly occlusive formulations (e.g., ointments) can increase skin hydration but may also enhance the penetration of zinc ions, potentially leading to irritation.
-
Presence of Anti-Irritants or Barrier-Enhancing Ingredients: Incorporating ingredients that support the skin barrier, such as ceramides, cholesterol, and certain emollients, can help mitigate irritation.[13][14]
Q4: What are the signs of skin irritation to look for in in vitro and in vivo models?
A4: In in vitro reconstituted human epidermis (RhE) models, irritation is typically assessed by a reduction in cell viability (e.g., using an MTT assay) and an increase in the release of pro-inflammatory cytokines like IL-1α.[15] In in vivo models (e.g., rabbit or human patch testing), signs of irritation include erythema (redness), edema (swelling), and eschar formation.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in In Vitro Skin Models (e.g., Reconstituted Human Epidermis)
Possible Causes:
-
High Concentration of Free Zinc Ions: The formulation may be releasing zinc ions too rapidly, leading to cytotoxic effects on the keratinocytes in the model.[2][3]
-
Formulation Vehicle Toxicity: The vehicle itself or other excipients in the formulation may be causing cytotoxicity.
-
Incomplete Removal of Test Substance: For oleaginous or waxy formulations, residual product on the tissue surface after rinsing can lead to prolonged exposure and artificially high cytotoxicity readings.[16]
-
Contamination: The test substance or cell culture media may be contaminated.[17]
Troubleshooting Steps:
-
Evaluate a Concentration Gradient: Test a range of this compound concentrations to determine the cytotoxic threshold.
-
Test the Vehicle Alone: Run a parallel experiment with the formulation vehicle without this compound to rule out vehicle-induced toxicity.
-
Optimize Washing Procedure: For sticky or greasy formulations, consider a modified washing procedure, such as a pre-wash with a mild surfactant solution (e.g., 0.1% SDS in PBS), to ensure complete removal of the test article.[16]
-
Conduct Sterility Testing: Ensure the test formulation and all reagents are sterile.
Issue 2: Erythema and/or Edema Observed in In Vivo Models
Possible Causes:
-
Irritant Contact Dermatitis (ICD): This is a non-allergic inflammatory reaction caused by direct chemical damage to the skin. It is likely concentration-dependent.
-
Allergic Contact Dermatitis (ACD): This is a delayed-type hypersensitivity reaction. While less common for zinc itself, sensitization to other components of the formulation or even the zinc complex is possible.[18][19][20]
-
Disruption of the Skin Barrier: The formulation may be compromising the skin's natural barrier function, leading to inflammation.
Troubleshooting Steps:
-
Reduce Concentration: If ICD is suspected, test lower concentrations of this compound.
-
Formulation Modification:
-
Adjust the pH of the vehicle to a more neutral range.
-
Incorporate soothing agents or anti-irritants into the formulation.[21]
-
Consider a less occlusive vehicle.
-
-
Patch Testing of Individual Components: If ACD is suspected, conduct patch testing with individual formulation ingredients to identify the causative agent.
-
Assess Skin Barrier Function: Measure transepidermal water loss (TEWL) to determine if the formulation is disrupting the skin barrier. An increase in TEWL would suggest barrier damage.[22]
Data Presentation
Table 1: Dermal Irritation Potential of Various Zinc Salts (Data from Animal Studies)
| Zinc Salt | Concentration | Vehicle | Species | Irritation Score/Observation | Reference(s) |
| Zinc Acetate | 20% | Deionized Water | Mouse | Irritating | [10][11] |
| Zinc Acetate | 20% | Deionized Water | Rabbit | Severely Irritating | [11] |
| Zinc Chloride | 1% | Deionized Water | Mouse, Rabbit | Severely Irritating | [10][11] |
| Zinc Chloride | 1% | Deionized Water | Guinea Pig | Irritating | [10][11] |
| Zinc Sulfate | 1% | Deionized Water | Mouse, Rabbit, Guinea Pig | Slightly Irritating | [10][11] |
| Zinc Undecylenate | 20% | 0.1% Tween 80 | Mouse, Rabbit | Slightly Irritating | [10][11] |
| Zinc Undecylenate | 20% | 0.1% Tween 80 | Guinea Pig | Non-irritating | [10][11] |
| Zinc Lactate | Not Specified | Occlusive Patch | Rabbit | Non-irritating | [11] |
| Zinc Ricinoleate | Undiluted | Occlusive Patch | Rabbit | Non-irritating | [11] |
Note: This table is intended for comparative purposes. The irritation potential of this compound may differ based on its unique physicochemical properties and the formulation in which it is incorporated.
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Test on Reconstituted Human Epidermis (RhE)
This protocol is adapted from the OECD Test Guideline 439.[23]
-
Tissue Preparation: Reconstituted human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are pre-incubated in maintenance medium overnight at 37°C and 5% CO₂.
-
Application of Test Substance:
-
For solid or waxy formulations of this compound, apply a sufficient amount (e.g., 25 mg) to evenly cover the tissue surface.
-
For liquid or semi-solid formulations, apply 25 µL.
-
A negative control (e.g., sterile PBS) and a positive control (e.g., 5% SDS solution) are run in parallel.
-
-
Exposure: Tissues are exposed to the test substance for 60 minutes at 37°C.
-
Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface with sterile PBS. For oleaginous formulations, a modified washing step with a mild surfactant may be necessary.[16]
-
Post-Incubation: Tissues are transferred to fresh medium and incubated for 42 hours.
-
Viability Assessment (MTT Assay):
-
Tissues are incubated with MTT solution (1 mg/mL) for 3 hours.
-
The formazan dye is extracted with isopropanol.
-
The optical density is measured at 570 nm.
-
-
Data Interpretation: A substance is classified as an irritant if the mean tissue viability is reduced by 50% or more compared to the negative control.[23]
-
(Optional) Cytokine Analysis: The culture medium collected after the post-incubation period can be analyzed for the release of pro-inflammatory cytokines (e.g., IL-1α) using an ELISA kit. An increase in cytokine release can be an earlier or more sensitive indicator of irritation.[15]
Mandatory Visualization
Caption: Workflow for in vitro skin irritation testing of topical formulations.
Caption: Troubleshooting logic for addressing skin irritation issues.
References
- 1. karger.com [karger.com]
- 2. Comprehensive Analysis of Zinc Derivatives Pro-proliferative, Anti-Apoptotic and Antimicrobial Effect on Human Fibroblasts and Keratinocytes in a Simulated, Nutrient-deficient Environment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. clinikally.com [clinikally.com]
- 5. Caprylic Acid in Skincare: Benefits & Usage Guide - Zicail [zicail.com]
- 6. researchgate.net [researchgate.net]
- 7. [Zinc salts in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Zinc and Zinc Transporters in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cir-safety.org [cir-safety.org]
- 11. cir-safety.org [cir-safety.org]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cnb.drirenaeris.com [cnb.drirenaeris.com]
- 16. Improved procedures for in vitro skin irritation testing of sticky and greasy natural botanicals [agris.fao.org]
- 17. Deciphering the Conundrum of Failing in vitro Cytotoxicity Tests of Hypodermic Needles - Generi Biotech [generi-biotech.com]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Allergic contact dermatitis induced by zinc pyrithione in shampoo: a case report | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. EP0806933B1 - Formulations and methods for reducing skin irritation - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. iivs.org [iivs.org]
Technical Support Center: Managing Zinc Caprylate in Experimental Settings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of zinc caprylate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound (also known as zinc octanoate) is a zinc salt of caprylic acid with the chemical formula Zn(C₈H₁₅O₂)₂. It is a white, crystalline solid that is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This property can be problematic in experimental settings as moisture uptake can lead to physical and chemical changes.[3] Physical changes may include clumping, caking, or changes in flowability, which can complicate handling and weighing.[4] Chemically, the presence of moisture can lead to the decomposition of this compound, releasing caprylic acid and potentially affecting its reactivity and the outcome of your experiment.[2][5]
Q2: How should I store this compound to minimize moisture absorption?
To maintain its integrity, this compound should be stored in a tightly sealed container in a dry environment.[6] For long-term storage or for researchers working in humid conditions, it is highly recommended to store it inside a desiccator containing a suitable desiccant like silica gel or calcium chloride.[7] Another option for highly sensitive experiments is to store the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon).[8]
Q3: I've noticed my this compound has formed clumps. Can I still use it?
Clumping is a common sign of moisture absorption.[4] While you might be able to break up the clumps with a spatula, the material may have already undergone some degree of hydrolysis.[6] For non-critical applications, you may be able to proceed after thoroughly grinding the material back into a fine powder. However, for quantitative studies or in drug development where precision is paramount, it is advisable to use a fresh, unopened container of this compound or to dry the material under vacuum. It is also recommended to determine the water content of the clumped material before use.
Q4: What are the potential consequences of using this compound that has absorbed moisture in my experiment?
Using hygroscopic this compound without accounting for its water content can lead to several experimental errors:
-
Inaccurate Dosing: The measured weight will include an unknown amount of water, leading to a lower-than-expected amount of this compound in your reaction or formulation.
-
Altered Physical Properties: Increased moisture can change the material's bulk density, flowability, and compressibility, which is particularly critical in solid dosage form development.[9]
-
Chemical Degradation: Moisture can cause this compound to hydrolyze, which may introduce impurities and alter its chemical reactivity.[2][4]
-
Inconsistent Results: The variable water content between different batches or even within the same container can lead to poor reproducibility of your experimental results.
Q5: How can I determine the moisture content of my this compound sample?
Several methods can be used to determine the moisture content of a solid sample. A common and effective technique is thermogravimetric analysis (TGA), specifically the loss on drying method, where the sample is heated and the weight loss due to water evaporation is measured.[10] Karl Fischer titration is another precise method for quantifying water content. For a more detailed understanding of how the material behaves at different humidity levels, Dynamic Vapor Sorption (DVS) is the recommended technique.[11][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Variable moisture content in the this compound used. | 1. Implement a strict storage protocol using desiccators or a glove box. 2. Perform a moisture content analysis (e.g., Karl Fischer titration or TGA) on each new batch before use. 3. Standardize the handling procedure to minimize exposure to ambient humidity. |
| Difficulty in handling and weighing due to clumping or poor flow. | The material has absorbed a significant amount of moisture from the atmosphere. | 1. Use a fresh, unopened container of this compound. 2. If a fresh container is unavailable, dry the material under vacuum at a temperature below its decomposition point. 3. Handle the material in a low-humidity environment, such as a glove box or a room with controlled humidity. |
| Observed changes in the physical appearance of the material (e.g., from a powder to a more granular or pasty consistency). | Deliquescence, where the material absorbs enough moisture to dissolve. | The material is likely too compromised for most applications. It is strongly recommended to discard the affected batch and obtain a fresh supply. |
| Unexpected reaction byproducts or altered reaction kinetics. | Hydrolysis of this compound due to moisture, leading to the formation of caprylic acid and zinc hydroxide/oxide. | 1. Ensure all solvents and reagents are anhydrous. 2. Dry all glassware thoroughly in an oven before use. 3. Conduct the experiment under an inert atmosphere (e.g., nitrogen or argon). |
Data Presentation
Table 1: European Pharmacopoeia (Ph. Eur.) Hygroscopicity Classification
This classification is determined by the percentage increase in mass of a substance after storage at 25°C and 80% relative humidity (RH) for 24 hours.[13][14]
| Classification | Weight Gain (% w/w) | Implication for this compound |
| Non-hygroscopic | ≤ 0.12 | Unlikely classification for this compound. |
| Slightly hygroscopic | ≥ 0.2 and < 2 | Possible classification, requires careful handling. |
| Hygroscopic | ≥ 2 and < 15 | Likely classification, strict handling protocols are necessary. |
| Very hygroscopic | ≥ 15 | Possible classification, requires the most stringent handling and storage conditions. |
Experimental Protocols
Protocol 1: General Handling of Hygroscopic this compound
This protocol outlines the best practices for handling this compound to minimize moisture exposure during routine experimental use.
-
Preparation:
-
Dry all glassware and spatulas in an oven at >100°C for at least 4 hours and allow to cool in a desiccator.
-
If working on an open bench, minimize the time the primary container is open.
-
For sensitive applications, perform all manipulations in a glove box with a controlled inert atmosphere (<10 ppm H₂O).
-
-
Weighing:
-
Pre-weigh a clean, dry weighing vessel.
-
Quickly transfer the approximate amount of this compound to the weighing vessel and seal the primary container immediately.
-
Accurately weigh the transferred material and record the weight.
-
If the material is clumpy, gently grind it to a fine powder inside a low-humidity environment before weighing.
-
-
Dispensing/Addition:
-
Add the weighed this compound to your reaction or formulation vessel as quickly as possible.
-
If adding to a liquid, ensure the solvent is anhydrous.
-
Protocol 2: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the amount and rate of solvent uptake by a sample at varying vapor concentrations.[11] This is the gold standard for characterizing the hygroscopic nature of a material.
-
Sample Preparation:
-
Place a small amount of this compound (typically 5-20 mg) onto the DVS sample pan.
-
Ensure the sample is evenly spread to maximize surface area exposure.
-
-
Instrument Setup:
-
Set the temperature to the desired experimental value (e.g., 25°C).
-
Program a humidity profile. A typical profile might start at 0% RH, increase in steps of 10% RH up to 90% RH, and then decrease in similar steps back to 0% RH.
-
Define the equilibrium condition for each step (e.g., a mass change of less than 0.002% over 5 minutes).
-
-
Data Acquisition:
-
Start the DVS experiment. The instrument will automatically expose the sample to the programmed humidity levels and record the mass change over time.
-
The output will be a moisture sorption isotherm, plotting the percentage change in mass against the relative humidity.
-
-
Data Analysis:
-
From the isotherm, you can determine the total moisture uptake at different humidity levels.
-
The shape of the isotherm can provide insights into the mechanism of water sorption (adsorption vs. absorption).
-
The data can be used to classify the hygroscopicity of this compound according to the Ph. Eur. guidelines.
-
Visualizations
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 2. This compound | 557-09-5 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Effect of hygroscopicity of the metal salt on the formation and air stability of lyotropic liquid crystalline mesophases in hydrated salt-surfactant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of water adsorption on the structure of the carboxylate containing metal–organic frameworks Cu-BTC, Mg-MOF-74, and UiO-66 - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]
- 9. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 12. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. asiapharmaceutics.info [asiapharmaceutics.info]
Overcoming solubility challenges of zinc caprylate in polar solvents.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome the solubility challenges of zinc caprylate in polar solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a zinc salt of caprylic acid, appearing as a white to off-white powder.[1][2] Its solubility is largely dictated by the hydrophobic nature of its caprylate (octanoate) chains.[3] Consequently, it exhibits poor solubility in aqueous or highly polar solvents under neutral conditions but is readily soluble in various organic solvents.[1][3][4] In moist air, it can decompose, releasing caprylic acid.[5][6]
Q2: Why is this compound poorly soluble in polar solvents like water?
A2: The limited aqueous solubility is due to two main factors: the hydrophobic character of the eight-carbon caprylate chains and the strong metal-carboxylate coordination bonds that are resistant to hydrolysis at neutral pH.[3]
Q3: In which solvents is this compound known to be soluble?
A3: this compound shows good solubility in organic solvents, particularly those with moderate to high polarity.[3] It dissolves readily in dichloromethane, chloroform, and dimethylformamide.[3] It is also described as fairly soluble in boiling alcohol, such as ethanol.[5][7] Ethanol is often considered a preferred solvent for industrial applications.[2]
Q4: What are the primary applications of this compound in research and development?
A4: Due to its chemical properties, this compound is used in several fields. It serves as a catalyst in polymerization processes, a precursor for nanoparticle synthesis, a fungicide, and a corrosion inhibitor.[3][4] In personal care and pharmaceutical applications, it is used for its antimicrobial and anti-inflammatory properties.[2][8]
Solubility Data Summary
The following table summarizes the solubility of this compound in various solvents as described in the available literature. Quantitative data is often not specified, so a qualitative description is provided.
| Solvent | Solvent Type | Observed Solubility | Source |
| Water (room temp.) | Polar Protic | Insoluble / Limited | [3][4][5] |
| Boiling Water | Polar Protic | Slightly Soluble | [5][7] |
| Ethanol | Polar Protic (Organic) | Fairly Soluble / Soluble | [2][5] |
| Toluene | Non-polar Aprotic | Soluble | [4] |
| Dichloromethane | Polar Aprotic (Organic) | Readily Soluble | [3] |
| Chloroform | Polar Aprotic (Organic) | Readily Soluble | [3] |
| Dimethylformamide (DMF) | Polar Aprotic (Organic) | Readily Soluble | [3] |
Troubleshooting Guides & Experimental Protocols
This section provides structured approaches to address common solubility problems.
Problem 1: this compound will not dissolve in my aqueous buffer.
This is the most common challenge. Direct dissolution in aqueous buffers at neutral pH is unlikely to succeed. The following workflow and protocols are recommended.
Caption: Troubleshooting workflow for dissolving this compound.
Protocol 1: Solubility Enhancement using a Co-solvent System
The use of a water-miscible organic co-solvent can significantly improve the solubility of this compound by reducing the overall polarity of the solvent system.[9] Ethanol is a common and effective choice.[2]
Materials:
-
This compound
-
Ethanol (or other suitable organic solvent like Propylene Glycol)
-
Target aqueous buffer
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Methodology:
-
Prepare a Concentrated Stock: Weigh the required amount of this compound and place it in a glass beaker with a magnetic stir bar.
-
Initial Dissolution: Add a minimal volume of ethanol to the beaker. Stir the mixture. This compound should be fairly soluble in ethanol.[2][5] Gentle warming (to no more than 60°C) can be applied if necessary.[4]
-
Titrate with Aqueous Buffer: Once the this compound is fully dissolved in the organic solvent, slowly add the target aqueous buffer to the solution while stirring continuously. This is often referred to as a "precipitation technique" in reverse, where the goal is to add the anti-solvent (water) slowly to the solvent-drug solution.[10][11]
-
Observe for Precipitation: Monitor the solution closely for any signs of cloudiness or precipitation. If precipitation occurs, you may have exceeded the solubility limit for that specific co-solvent/buffer ratio.
-
Final Volume: Once the desired final concentration is reached (without precipitation), transfer the solution to a volumetric flask and add the buffer to the final volume.
-
Filter (Optional): If necessary, filter the final solution through a 0.22 µm filter to remove any undissolved microparticles.
Problem 2: The compound precipitates out of my co-solvent system over time.
This indicates that the solution is supersaturated and thermodynamically unstable.
Solutions:
-
Increase the Co-solvent Ratio: Increase the proportion of the organic solvent (e.g., ethanol) relative to the aqueous buffer. This will increase the overall solvating power of the system.
-
Use Stabilizers: Incorporate hydrophilic polymers such as HPMC or PVP. These can act as crystallization inhibitors in solid dispersions and may help stabilize supersaturated solutions.[12]
-
Reduce the Final Concentration: Your experiment may require a lower final concentration of this compound to remain within its solubility limit in that specific solvent system.
Protocol 2: Solubility Enhancement via pH Adjustment
Altering the pH can influence the solubility of zinc salts. However, this must be approached with caution as extreme pH values can lead to hydrolysis and decomposition of the compound into zinc hydroxide and caprylic acid.[2] The solubility of zinc oxide, a related compound, increases sharply at a pH below 7.[13]
Materials:
-
This compound suspension in water/buffer
-
Dilute HCl or NaOH solution (e.g., 0.1 M)
-
pH meter
-
Magnetic stirrer
Methodology:
-
Create a Suspension: Add the desired amount of this compound to your target aqueous medium and begin stirring to form a uniform suspension.
-
Calibrate pH Meter: Ensure your pH meter is properly calibrated.
-
Adjust pH: Slowly add drops of dilute acid (e.g., HCl) to the suspension. Monitor the pH and observe for any changes in solubility. The low gastric pH is known to increase the solubility of zinc salts.[14]
-
Monitor for Dissolution: Continue stirring and check for visual signs of the solid dissolving as the pH is lowered.
-
Caution: Be aware that this compound is unstable in moist conditions and can decompose.[5] Aggressive pH changes may accelerate this process. It is critical to assess whether the dissolved species is the intact compound or its degradation products.
Factors Influencing this compound Solubility
Understanding the key factors that govern solubility is crucial for successful formulation. The following diagram illustrates these relationships.
Caption: Key factors that influence the solubility of this compound.
References
- 1. This compound | 557-09-5 | Benchchem [benchchem.com]
- 2. Buy this compound | 557-09-5 [smolecule.com]
- 3. Buy this compound | 90480-58-3 [smolecule.com]
- 4. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]
- 5. This compound | 557-09-5 [chemicalbook.com]
- 6. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. advancezinctek.info [advancezinctek.info]
- 14. mdpi.com [mdpi.com]
Minimizing byproducts in the synthesis of zinc caprylate.
This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of zinc caprylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
The most prevalent and direct method is the reaction of zinc oxide (ZnO) with caprylic acid (also known as octanoic acid).[1][2][3] An alternative route involves the reaction of basic zinc carbonate with caprylic acid.[1] The zinc oxide method is often favored in industrial settings due to the low cost and availability of ZnO.[1]
Q2: What is the primary byproduct of the zinc oxide and caprylic acid reaction?
The main reaction produces this compound and water as the sole byproduct, according to the following equation: ZnO + 2 C8H16O2 → Zn(C8H15O2)2 + H2O[1][3] Efficient removal of this water is critical to drive the reaction to completion.[1]
Q3: Aside from water, what other impurities or byproducts might I encounter?
Several other byproducts and impurities can arise depending on the reaction conditions:
-
Unreacted Starting Materials: Residual zinc oxide and caprylic acid are common impurities if the reaction does not go to completion.
-
Oxidation Products: In the presence of air at high temperatures, this compound can be oxidized, yielding zinc oxide and caprylic acid.[1][2][3]
-
Esterification Products: If an alcohol solvent such as ethanol is used, it can react with caprylic acid to form an ester, introducing an unwanted byproduct.[2]
-
Decomposition Products: The final product can decompose in the presence of moisture, releasing caprylic acid.[3][4][5]
Q4: How can I minimize the formation of these byproducts?
Minimizing byproducts requires careful control over reaction parameters:
-
Use an Inert Atmosphere: Conducting the synthesis under a nitrogen or argon blanket prevents oxidation of the reactants and product.[1]
-
Optimize Molar Ratios: Fine-tuning the molar ratio of zinc oxide to caprylic acid is essential to ensure complete conversion and minimize residual starting materials.[1]
-
Control Temperature: Maintaining the reaction temperature within the optimal range (typically 110°C to 160°C) is crucial. Excessive heat can lead to decomposition.[1][2]
-
Choose Solvents Carefully: While solvents like ethanol can improve reaction kinetics, they risk side reactions. Solvent-free "melt" reactions or using a non-reactive solvent like toluene (which can also aid in water removal via azeotropic distillation) are often preferred.[1][2]
Q5: How do I know if my final product is pure? What analytical techniques should I use?
A combination of analytical methods is recommended to confirm the purity and identity of the synthesized this compound:
-
Infrared (IR) Spectroscopy: Confirms the formation of the metal carboxylate by identifying the characteristic asymmetric carboxylate stretching frequencies, typically in the 1540-1520 cm⁻¹ range.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the structure of the caprylate ligand and the overall purity of the compound.[1]
-
Thermal Analysis (TGA/DSC): Assesses the thermal stability, decomposition temperature, and melting point (approx. 136°C) of the product.[1]
-
X-ray Diffraction (XRD): Determines the crystalline structure and phase purity of the final powder.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction due to insufficient time or temperature.2. Inefficient removal of water, hindering reaction equilibrium.3. Suboptimal molar ratio of reactants. | 1. Increase reaction time or adjust temperature to within the 110-160°C range.2. If using a solvent like toluene, ensure efficient azeotropic distillation. For melt synthesis, consider applying a vacuum.3. Re-evaluate and optimize the stoichiometry of zinc oxide to caprylic acid. |
| Product Discoloration (Yellow/Brown Tint) | 1. Oxidation of the product or starting materials.2. Decomposition caused by excessive heating.3. Impurities present in the initial reactants. | 1. Ensure the reaction is conducted under a continuous flow of an inert gas (e.g., Nitrogen, Argon).[1]2. Precisely control the reaction temperature and avoid localized overheating.3. Use high-purity grades of zinc oxide and caprylic acid. |
| Final Product is "Gummy" or "Oily" | 1. Presence of excess, unreacted caprylic acid.2. Decomposition of the product due to moisture exposure. | 1. After filtration, wash the solid product thoroughly with a non-aqueous solvent (e.g., hexane) to remove residual acid.[2]2. Dry the final product completely under vacuum and store it in a desiccator.[3] |
| Insoluble White Particles in Product | 1. Presence of unreacted zinc oxide. | 1. Ensure vigorous and effective stirring throughout the reaction to maintain a homogenous suspension.2. Consider using a slight excess of caprylic acid to drive the conversion of ZnO.3. Increase reaction time to allow for complete reaction. |
| Cloudy Filtrate After Reaction | 1. Formation of insoluble inorganic byproducts or salts.2. Contamination from starting materials or reaction vessel. | 1. Filter the hot reaction mixture through a fine filter medium like Celite® to remove suspended impurities.[6]2. Ensure all glassware is scrupulously clean and dry before starting the synthesis. |
Data Summary Tables
Table 1: Influence of Key Reaction Parameters on this compound Synthesis
| Parameter | Typical Conditions | Effect on Purity and Yield | Reference(s) |
| Zinc Source | Zinc Oxide (ZnO) | Most common, cost-effective. Purity depends on grade. | [1][2] |
| Basic Zinc Carbonate | Alternative route, may offer different reactivity. | [1] | |
| Temperature | 110°C - 160°C | Optimal range for reaction kinetics. Temperatures >160°C risk decomposition. | [1] |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation, minimizing discoloration and byproducts. | [1] |
| Air | Can lead to oxidation and lower purity. | [1][2][3] | |
| Solvent | None (Melt Synthesis) | Environmentally preferred, avoids solvent-related side reactions. | [1] |
| Toluene / Xylene | Allows for azeotropic removal of water, driving the reaction. | [2] | |
| Ethanol | Can increase reaction rate but carries a risk of esterification. | [2] | |
| Water Removal | Continuous (e.g., Dean-Stark) | Essential for driving the reaction equilibrium towards the product, maximizing yield. | [1][2] |
Table 2: Analytical Methods for Quality Control of this compound
| Technique | Purpose | Typical Observation for Pure Product | Reference(s) |
| FTIR Spectroscopy | Confirm functional groups | Asymmetric carboxylate stretch at ~1540-1520 cm⁻¹. Absence of broad -OH band from free acid. | [1] |
| NMR Spectroscopy | Verify structure and purity | Signals corresponding to the caprylate ligand protons. Absence of signals from impurities. | [1] |
| DSC / TGA | Assess thermal properties | Sharp melting point at ~136°C. TGA shows decomposition profile at higher temperatures. | [1] |
| XRD | Determine crystallinity | Characteristic diffraction pattern for the crystalline structure of this compound. | [1] |
| Atomic Absorption | Quantify zinc content | Measured zinc concentration matches the theoretical value for C₁₆H₃₀O₄Zn. | [7][8] |
Experimental Protocol: Direct Synthesis from Zinc Oxide
This protocol describes a common lab-scale method for synthesizing this compound while minimizing byproducts.
Materials:
-
Zinc Oxide (ZnO), high purity
-
Caprylic Acid (C₈H₁₆O₂), high purity
-
Toluene (optional, for azeotropic water removal)
-
Nitrogen gas (high purity)
-
Hexane (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with magnetic stirrer and thermocouple
-
Condenser and, if using toluene, a Dean-Stark trap
-
Nitrogen inlet/outlet
-
Buchner funnel and filter paper
-
Vacuum oven or desiccator
Procedure:
-
Reactor Setup: Assemble the clean, dry three-neck flask with a magnetic stir bar, heating mantle, condenser, and nitrogen inlet/outlet. If using toluene, include a Dean-Stark trap between the flask and condenser.
-
Charge Reactants: Charge the flask with zinc oxide (1.0 molar equivalent) and caprylic acid (approx. 2.05 molar equivalents). A slight excess of the acid helps ensure complete consumption of the ZnO. If using a solvent, add toluene.
-
Inerting: Begin stirring the mixture and purge the system with nitrogen for 15-20 minutes to remove all air. Maintain a gentle positive pressure of nitrogen throughout the reaction.
-
Heating & Reaction: Heat the mixture to the target temperature (e.g., 130-140°C). Water will begin to form as a byproduct.
-
Melt Synthesis: Water will evaporate and can be carried out with the nitrogen stream.
-
Toluene Synthesis: The water-toluene azeotrope will distill and collect in the Dean-Stark trap, allowing for easy monitoring of the reaction's progress.
-
-
Monitoring: Continue the reaction until water evolution ceases (typically 4-6 hours). The mixture should become a clear or slightly hazy, homogenous liquid.
-
Cooling & Isolation: Turn off the heat and allow the mixture to cool. The this compound product will solidify upon cooling.
-
Purification:
-
Break up the solid product.
-
Filter the solid and wash it several times with cold hexane to remove any unreacted caprylic acid.
-
Dry the white, powdered this compound in a vacuum oven at a moderate temperature (e.g., 60°C) to remove residual solvent.
-
-
Storage: Store the final, dry product in a tightly sealed container in a desiccator to prevent decomposition from atmospheric moisture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis issues.
References
- 1. This compound | 557-09-5 | Benchchem [benchchem.com]
- 2. Buy this compound (EVT-308916) | 557-09-5 [evitachem.com]
- 3. Buy this compound | 90480-58-3 [smolecule.com]
- 4. This compound | 557-09-5 [amp.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Zinc - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Zinc- Determination by AAS | OIV [oiv.int]
Technical Support Center: Enhancing the Antifungal Efficacy of Zinc Caprylate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental formulation and evaluation of zinc caprylate's antifungal properties.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues in your experiments with this compound formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent antifungal activity | 1. Suboptimal pH of the formulation: The efficacy of zinc compounds can be pH-dependent.[1] 2. Inadequate dispersion of this compound: Poor solubility or aggregation can reduce the availability of active components. 3. Fungal strain variability: Different fungal species and even strains of the same species can exhibit varying susceptibility. | 1. Optimize and buffer the pH of your formulation: Test a range of pH values (e.g., 4.0, 5.5, 7.0) to determine the optimal condition for your target fungus.[1] 2. Improve formulation homogeneity: Utilize appropriate solvents or co-solvents and consider high-shear mixing or sonication. For suspension-based formulations, ensure uniform particle size. 3. Characterize your fungal strain: Confirm the identity and purity of your fungal strain. If possible, test against a reference strain (e.g., ATCC) for comparison. |
| Formulation instability (e.g., precipitation, phase separation) | 1. Incompatibility of excipients: Ingredients in the formulation may interact with this compound, leading to instability. 2. Temperature fluctuations: Changes in temperature during storage or experimentation can affect solubility and stability. 3. Incorrect solvent system: The chosen solvent may not be optimal for maintaining this compound in a stable state. | 1. Conduct compatibility studies: Test the stability of this compound with each excipient individually before preparing the full formulation. 2. Maintain consistent temperature: Store formulations at a controlled temperature and monitor for any changes. 3. Screen different solvent systems: Evaluate a range of pharmaceutically acceptable solvents and co-solvents to identify a system that ensures the stability of the formulation. |
| Difficulty in determining the Minimum Inhibitory Concentration (MIC) | 1. Trailing growth: A common phenomenon with some antifungals where a small amount of fungal growth persists across a range of concentrations. 2. Inappropriate incubation time: Insufficient or excessive incubation can lead to inaccurate MIC readings. | 1. Read MICs at the concentration with a significant reduction in growth (e.g., ≥50% or ≥90%) as per established guidelines like CLSI M27-A4. 2. Optimize incubation time: Perform preliminary time-course experiments to determine the optimal incubation period for your specific fungal strain and experimental conditions. |
| Lack of synergistic effect with other antifungals | 1. Antagonistic or indifferent interaction: Not all antifungal combinations are synergistic. 2. Suboptimal concentration ratios: The ratio of this compound to the other antifungal agent is critical for achieving synergy. | 1. Screen a wider range of antifungal agents: Test combinations with different classes of antifungals (e.g., azoles, polyenes). 2. Perform a checkerboard assay: This method allows for the testing of a wide range of concentration combinations to identify synergistic ratios. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound exerts its antifungal effect through a dual mechanism. It dissociates into zinc ions (Zn²⁺) and caprylic acid.[2] Caprylic acid, a medium-chain fatty acid, disrupts the fungal cell membrane, leading to increased permeability and leakage of intracellular components.[3][4] Zinc ions can interfere with essential fungal enzymatic processes and disrupt zinc homeostasis, which is crucial for fungal growth and virulence.[2]
Q2: How can I enhance the antifungal efficacy of my this compound formulation?
A2: Several strategies can be employed:
-
Synergistic Combinations: Combine this compound with other antifungal agents, such as azoles (e.g., fluconazole) or other fatty acids and their salts (e.g., sodium caprylate, propionic acid).[2]
-
pH Optimization: Adjust the pH of the formulation to a level that enhances the activity against the target fungus. Acidic conditions have been shown to increase the candidacidal activity of zinc compounds.[1]
-
Formulation Technology: Incorporating this compound into advanced delivery systems, such as nanoparticles or microemulsions, may improve its stability, solubility, and contact with fungal cells.
Q3: What are the key parameters to consider during antifungal susceptibility testing?
A3: Key parameters include:
-
Inoculum size: A standardized inoculum concentration is crucial for reproducible results.
-
Growth medium: The composition of the medium can influence fungal growth and susceptibility.
-
Incubation time and temperature: These should be optimized for the specific fungus being tested.
-
Endpoint reading: The criteria for determining the MIC (e.g., percentage of growth inhibition) should be clearly defined.
Q4: Can this compound be effective against drug-resistant fungal strains?
A4: Due to its multi-target mechanism of action, this compound has the potential to be effective against fungal strains that have developed resistance to single-target antifungal drugs. Furthermore, its ability to act synergistically with other antifungals may help overcome resistance.
Data Presentation
Table 1: Antifungal Activity of Zinc Compounds and Caprylic Acid Against Candida albicans
| Compound | Fungal Strain | MIC (µg/mL) | Test Method |
| Zinc Oxide Nanoparticles | C. albicans | 80 | Broth Microdilution |
| Zinc-Chelating Compound (APC6) | C. albicans SC5314 | 0.5 | CLSI M27-Ed4 |
| Caprylic Acid | C. albicans | Varies (often reported as a percentage in formulations) | N/A |
Note: Data for this compound is limited; the table presents data for related zinc compounds and its active fatty acid component to provide a comparative reference.
Table 2: Synergistic Antifungal Activity of Zinc Oxide Nanoparticles with Fluconazole Against Candida albicans
| Combination | Fungal Strain | FIC Index | Interpretation |
| ZnO-NPs + Fluconazole | C. albicans | 0.38 | Synergy |
The Fractional Inhibitory Concentration (FIC) index is used to determine the nature of the interaction between two antimicrobial agents. An FIC index of ≤ 0.5 is considered synergistic.[5]
Experimental Protocols
Protocol 1: Preparation of a Basic this compound Formulation (Adapted from Zinc Octoate Synthesis)
This protocol describes a general method for the synthesis of this compound that can be adapted for experimental formulations.
Materials:
-
Zinc oxide (ZnO)
-
Caprylic acid (Octanoic acid)
-
Toluene (or another suitable organic solvent)
-
Reaction flask with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
In the reaction flask, dissolve a specific molar equivalent of zinc oxide in toluene with stirring.
-
Gradually add a stoichiometric amount (or a desired molar ratio) of caprylic acid to the flask.
-
Heat the mixture to a specific temperature (e.g., 60-80°C) and reflux for 2-4 hours with continuous stirring.[2]
-
After the reaction is complete, the solvent can be removed under vacuum to obtain the this compound product.
-
The resulting this compound can then be formulated into a desired delivery system (e.g., cream, ointment, or liquid suspension) using appropriate excipients.
Protocol 2: Checkerboard Microdilution Assay for Synergy Testing
This protocol is used to evaluate the synergistic antifungal effect of this compound in combination with another antifungal agent (e.g., fluconazole).
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., Candida albicans at 1-5 x 10³ CFU/mL)
-
RPMI-1640 medium (or other suitable broth)
-
Stock solutions of this compound and the second antifungal agent
Procedure:
-
In the 96-well plate, serially dilute the this compound formulation horizontally and the second antifungal agent vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Add the standardized fungal inoculum to each well.
-
Include control wells with each agent alone, as well as a growth control (inoculum only) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
Determine the MIC for each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index for each combination to determine synergy, additivity, or antagonism.
Visualizations
Caption: Dual-action antifungal mechanism of this compound.
Caption: Workflow for the checkerboard synergy assay.
Caption: Disruption of fungal signaling by this compound components.
References
- 1. Know the Benefits & Applications of Zinc Octoate - Goldstab [goldstab.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZINC OCTOATE - Ataman Kimya [atamanchemicals.com]
- 4. Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel zinc-chelating compound has antifungal activity against a wide range of Candida species, including multidrug-resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to prevent the degradation of zinc caprylate upon exposure to moisture.
Welcome to the Technical Support Center for zinc caprylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound upon exposure to moisture. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is exposure to moisture. This compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. This absorbed water can lead to hydrolysis of the caprylate salt.[1]
Q2: What are the visible signs of this compound degradation?
A2: Degradation of this compound can lead to changes in its physical appearance, such as clumping, caking, or a change in texture from a fine powder to a more granular or pasty substance. A characteristic odor of caprylic acid (a slightly pungent, fatty, or goat-like smell) may also become noticeable as hydrolysis proceeds.
Q3: How does moisture lead to the chemical breakdown of this compound?
A3: Moisture facilitates the hydrolysis of this compound, a chemical reaction where water molecules break down the salt into zinc hydroxide and free caprylic acid. This reaction is often accelerated by increased temperature.[1]
Q4: What are the general recommendations for storing this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place. The use of desiccants within the storage container or in a desiccator cabinet is highly recommended to maintain a low-humidity environment.[2] It is also advisable to work with the material in a controlled-humidity environment, such as a glove box, especially for sensitive applications.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Clumping or Caking of Powder | Exposure to ambient humidity during storage or handling. | 1. Immediately transfer the material to a desiccator with a fresh desiccant. 2. For future handling, use a glove box with controlled humidity. 3. If clumping is minor, the material may be gently ground with a mortar and pestle in a dry environment before use. |
| "Goat-like" or Rancid Odor | Hydrolysis of this compound leading to the release of free caprylic acid. | 1. Quantify the extent of degradation using the provided analytical protocols. 2. If degradation is significant, the batch may not be suitable for your experiment. 3. Review and improve storage and handling procedures to prevent future occurrences. |
| Inconsistent Experimental Results | Partial degradation of this compound leading to variable purity. | 1. Perform a purity analysis on the this compound lot before use. 2. Ensure that all aliquots used in an experiment are from a homogeneously mixed and properly stored batch. 3. Implement stringent moisture control measures throughout the experimental workflow. |
| Difficulty in Dissolving the Compound | Formation of less soluble degradation products (e.g., zinc hydroxide). | 1. Test the solubility of a small sample in your intended solvent. 2. If solubility is an issue, consider the purity of the material. 3. Filtration may be necessary to remove insoluble degradation products, but this will alter the effective concentration of this compound. |
Prevention Strategies
To proactively prevent the degradation of this compound, a multi-faceted approach involving proper storage, handling, and formulation strategies is recommended.
Storage and Handling
-
Controlled Atmosphere: Store this compound in a controlled environment with low relative humidity (RH). For long-term storage, an RH of <30% is advisable. This can be achieved using desiccators, glove boxes, or climate-controlled storage rooms.
-
Use of Desiccants: Place sachets of desiccant, such as silica gel or molecular sieves, inside the primary and secondary packaging of this compound.[2] Regularly check and replace the desiccant as it becomes saturated.
-
Inert Gas Blanketing: For highly sensitive applications, after opening the container, purge the headspace with an inert gas like nitrogen or argon before resealing to displace moist air.
-
Aliquotting: Upon receiving a new batch of this compound, it is best practice to aliquot the material into smaller, single-use quantities in a dry environment. This minimizes the repeated exposure of the bulk material to atmospheric moisture.
Formulation Strategies
For applications where this compound is incorporated into a final product, the following formulation strategies can enhance its stability:
-
Moisture-Resistant Coatings: Applying a hydrophobic film coating to particles or granules of this compound can act as a physical barrier against moisture ingress.
-
Encapsulation: Microencapsulation of this compound within a less hygroscopic material can provide excellent protection against humidity.
-
Use of Excipients: Incorporating non-hygroscopic excipients in a formulation can help to reduce the overall water uptake of the product.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol is designed to assess the stability of this compound under accelerated temperature and humidity conditions, as adapted from ICH guidelines.[3][4][5][6]
1. Materials and Equipment:
- This compound powder
- Climate-controlled stability chamber
- Hermetically sealed glass vials
- Analytical balance
- HPLC system with UV detector
- Karl Fischer titrator
2. Procedure:
- Place 1-2 grams of this compound into pre-weighed, labeled glass vials.
- Place the open vials in the stability chamber set to the desired conditions (see table below).
- At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove one vial for each condition.
- Immediately seal the vial upon removal and allow it to equilibrate to room temperature in a desiccator.
- Perform the following analyses:
- Appearance: Visually inspect for any changes in color, texture, or clumping.
- Water Content: Determine the water content using Karl Fischer titration.
- Degradation Product Quantification: Analyze the sample for caprylic acid content using the HPLC method outlined in Protocol 2.
- Assay of this compound (Optional): If a suitable direct method is available, determine the remaining percentage of this compound.
Table 1: Recommended Conditions for Accelerated Stability Testing
| Condition | Temperature (°C) | Relative Humidity (%) |
| 1 | 40 ± 2 | 75 ± 5 |
| 2 | 30 ± 2 | 65 ± 5 |
| 3 (Control) | 25 ± 2 | Stored with desiccant |
Protocol 2: Quantification of Caprylic Acid in this compound by HPLC
This method is adapted from published procedures for the analysis of caprylic acid.[7]
1. Materials and Reagents:
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid
- Caprylic acid standard
- This compound sample
- Volumetric flasks, pipettes, and syringes
- 0.45 µm syringe filters
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
- Flow Rate: 1.0 mL/min
- Detection: UV at 210 nm
- Injection Volume: 20 µL
- Column Temperature: 30 °C
3. Standard Preparation:
- Prepare a stock solution of caprylic acid (e.g., 1 mg/mL) in the mobile phase.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 10 to 200 µg/mL.
4. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase.
- Mix thoroughly and filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
5. Analysis:
- Inject the calibration standards and the sample solution into the HPLC system.
- Construct a calibration curve by plotting the peak area of caprylic acid against its concentration for the standards.
- Determine the concentration of caprylic acid in the sample solution from the calibration curve.
- Calculate the percentage of caprylic acid in the original this compound sample.
Visualizations
Caption: Moisture-induced hydrolysis of this compound.
Caption: Decision-making for handling degraded this compound.
Caption: Key strategies for preventing this compound degradation.
References
- 1. Characterization and reaction kinetics of zinc carboxylates (soaps) relavant to oil paint degradation [udspace.udel.edu]
- 2. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fdaghana.gov.gh [fdaghana.gov.gh]
- 5. edaegypt.gov.eg [edaegypt.gov.eg]
- 6. database.ich.org [database.ich.org]
- 7. Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of zinc caprylate and zinc stearate toxicity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicological profiles of zinc caprylate and zinc stearate. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the use of these compounds. The data presented is compiled from various toxicological studies and databases.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and zinc stearate.
| Toxicity Endpoint | Test Species | Route of Administration | This compound | Zinc Stearate | Reference |
| Acute Oral Toxicity (LD50) | Rat | Oral | Causes muscle weakness and diarrhea in lethal-dose studies | > 2,000 mg/kg bw | [1][2] |
| Mouse | Oral | Causes muscle weakness and diarrhea in lethal-dose studies | > 10 g/kg | [2] | |
| Acute Dermal Toxicity (LD50) | Rabbit | Dermal | Harmful in contact with skin (classification) | > 2,000 mg/kg bw | [1][3] |
| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | Harmful if inhaled (classification) | > 200 mg/L (1-hour exposure) | [4][5] |
| Intratracheal Administration | Rat | Intratracheal | 100% mortality at 50 mg (pulmonary edema) | 50% mortality at 50 mg (pulmonary edema) | |
| Skin Irritation | Rabbit | Dermal | Irritant (classification) | Non-irritant | [1][4] |
| Eye Irritation | Rabbit | Ocular | Causes serious eye irritation (GHS classification) | Non-irritant (Draize test) | [1][6] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for assessing the safety of chemicals.
Acute Oral Toxicity (Following OECD Guideline 401)
-
Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
-
Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage.
-
Several dose groups are used with a specified number of animals per group.
-
Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
A full necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The LD50 is calculated using a statistical method, such as the probit method.
Acute Dermal Toxicity (Following OECD Guideline 402)
-
Objective: To determine the LD50 of a substance after a single dermal application.
-
Test Animals: Albino rabbits are commonly used.
-
Procedure:
-
The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.
-
The test substance is applied uniformly over an area of not less than 10% of the body surface area.
-
The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.
-
Observations for mortality and signs of toxicity are made for at least 14 days.
-
-
Data Analysis: The LD50 is calculated based on the mortality observed at different dose levels.
Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
-
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are the recommended species.
-
Procedure:
-
A small area of the animal's skin is shaved.
-
A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) amount of the test substance is applied to a small patch of skin under a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
-
Data Analysis: The degree of skin reaction is scored and graded according to a standardized scale.
Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
-
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.
-
The other eye remains untreated and serves as a control.
-
The eyes are examined for corneal opacity, iris lesions, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.
-
-
Data Analysis: The severity of the ocular lesions is scored at each observation time to determine the irritation potential.
Mandatory Visualizations
General Workflow for In Vivo Acute Toxicity Testing
Caption: General workflow for in vivo acute toxicity testing.
Signaling Pathway for Zinc-Induced Cellular Toxicity
Caption: Simplified signaling pathway of zinc-induced cellular toxicity.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cir-safety.org [cir-safety.org]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Zinc Caprylate and Zinc Undecylenate as Antifungal Agents
A Head-to-Head Examination of Efficacy and Mechanisms for Researchers and Drug Development Professionals
In the landscape of topical antifungal agents, zinc salts of fatty acids have long been utilized for their fungistatic properties. Among these, zinc caprylate and zinc undecylenate are notable for their application in dermatological formulations. This guide provides a comparative analysis of their antifungal efficacy, drawing upon available scientific literature to inform researchers, scientists, and drug development professionals. While direct comparative quantitative data from head-to-head in vitro studies are limited, a qualitative and mechanistic comparison can be constructed to guide further research and formulation development.
Executive Summary of Comparison
| Feature | This compound | Zinc Undecylenate |
| Antifungal Spectrum | Primarily effective against dermatophytes. | Broad-spectrum activity against various fungi, including dermatophytes and yeasts like Candida albicans.[1][2] |
| Relative Efficacy | Caprylic acid, the precursor to caprylate, is considered to have a moderate antifungal effect. | Undecylenic acid and its salts are reported to be significantly more potent than caprylic acid, with some sources suggesting undecylenate salts may be over 30 times more effective.[3] |
| Mechanism of Action | The caprylate moiety disrupts the fungal cell membrane, while zinc ions interfere with essential enzymatic functions and gene expression.[4] | The undecylenate moiety integrates into the fungal cell membrane, disrupting its integrity and function. It can also inhibit biofilm formation and hyphal growth in yeasts. The zinc ion contributes to the antifungal effect and provides astringent properties.[1][2] |
| Clinical Applications | Used in topical antifungal preparations, often in combination with other agents. | A common active ingredient in over-the-counter (OTC) topical antifungal treatments for conditions like athlete's foot and ringworm.[1] |
Delving into the Mechanisms of Antifungal Action
The antifungal activity of both this compound and zinc undecylenate is a composite of the effects of the fatty acid moiety and the zinc cation.
This compound: Upon dissociation, caprylic acid and zinc ions are released. Caprylic acid, a medium-chain fatty acid, is believed to insert itself into the lipid bilayer of the fungal cell membrane. This integration disrupts the membrane's structure and fluidity, leading to increased permeability and leakage of intracellular components, ultimately inhibiting fungal growth. The zinc ions, in parallel, can interact with and inhibit essential fungal enzymes, many of which rely on metal cofactors for their activity. Zinc may also modulate the expression of genes involved in fungal proliferation and differentiation.[4]
Zinc Undecylenate: Undecylenic acid, a longer monounsaturated fatty acid, is also known to target the fungal cell membrane.[1][2] Its longer carbon chain may facilitate a more profound disruption of the membrane's integrity. Studies on undecylenic acid have indicated its ability to inhibit the morphological transition of yeast to the more virulent hyphal form, a critical factor in the pathogenicity of Candida albicans.[2] Furthermore, it has been shown to interfere with fungal biofilm formation.[2] The zinc component in zinc undecylenate not only contributes to the overall antifungal effect through enzymatic inhibition but also provides an astringent action, which can help to reduce inflammation and irritation associated with fungal skin infections.[1]
Experimental Protocols: Determining Antifungal Efficacy
A standardized method for evaluating the in vitro efficacy of antifungal agents is the determination of the Minimum Inhibitory Concentration (MIC). The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.
Broth Microdilution Assay for Antifungal Susceptibility Testing
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound or zinc undecylenate in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antifungal stock solution in a liquid culture medium (e.g., RPMI 1640). This creates a gradient of decreasing antifungal concentrations across the wells.
-
Include a positive control well (culture medium with fungal inoculum, no antifungal) and a negative control well (culture medium only).
-
-
Inoculum Preparation:
-
Culture the desired fungal strain (e.g., Candida albicans, Trichophyton rubrum) on an appropriate agar medium.
-
Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Further dilute the suspension in the culture medium to achieve the final desired inoculum concentration.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well of the microtiter plate (except the negative control).
-
Incubate the plate at a controlled temperature (e.g., 35°C for yeasts, 28-30°C for dermatophytes) for a specified period (e.g., 24-48 hours for yeasts, longer for dermatophytes).
-
-
Determination of MIC:
-
Visually inspect the wells for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits visible growth of the organism.
-
Visualizing the Experimental Workflow
Caption: A flowchart of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
Based on the available literature, zinc undecylenate appears to be a more potent antifungal agent than this compound, attributed to the greater intrinsic antifungal activity of undecylenic acid compared to caprylic acid.[3] Both compounds share a common mechanistic theme of disrupting the fungal cell membrane, with the zinc ion contributing an additional layer of antifungal activity. For researchers and drug development professionals, the choice between these two agents may depend on the target fungal species, the desired potency, and the formulation characteristics. Further head-to-head in vitro studies employing standardized methodologies are warranted to provide a more definitive quantitative comparison of their antifungal efficacy.
References
Comparing the catalytic activity of zinc caprylate with zinc acetate in polymerization.
In the realm of polymer chemistry, the choice of catalyst is paramount to controlling reaction kinetics, polymer architecture, and material properties. Zinc-based catalysts have garnered significant interest due to their low toxicity and cost-effectiveness. This guide provides a detailed comparison of the catalytic activity of zinc caprylate and zinc acetate, particularly in the context of ring-opening polymerization (ROP), offering researchers and drug development professionals a basis for catalyst selection.
Comparative Catalytic Performance in Ring-Opening Polymerization of L-Lactide
A direct comparison in the bulk ring-opening polymerization of L-Lactide (L-LA) has demonstrated a notable difference in the catalytic efficacy of this compound and zinc acetate. Experimental evidence suggests that the utility of these catalysts follows the order: zinc acetate < zinc lactate < this compound.[1] This indicates that this compound is a more active catalyst for this specific polymerization.
Below is a summary of their performance based on findings from alcohol-initiated ROP of L-Lactide conducted in bulk at 130°C.
| Parameter | This compound | Zinc Acetate | Citation |
| Catalytic Usefulness | Higher | Lower | [1] |
| Reaction Outcome | Efficient formation of both linear and cyclic poly(L-lactide)s. With neat this compound, cyclic PLAs are the predominantly formed products. | Less effective in promoting the polymerization under similar conditions. | [1] |
| Resulting Polymer | Capable of producing high molecular weight poly(L-lactide), with weight average molar masses (Mw) reaching up to 134,000 for cyclic PLAs. | Generally results in lower yields and/or lower molecular weight polymers compared to this compound. | [1] |
Experimental Protocols
The following is a representative experimental protocol for the alcohol-initiated ring-opening polymerization of L-Lactide in bulk, which can be adapted for both this compound and zinc acetate.
Materials
-
L-Lactide (LA), dried in vacuo at 60°C before use.
-
This compound (ZnCap₂) or Zinc acetate (ZnAc₂).
-
Initiator: e.g., 11-undecenol (UND), 1-hydroxymethylnaphthalene (HMN), or 4-nitrobenzylalcohol (4NB).
-
Dichloromethane (for dissolving the polymer).
-
Methanol (for precipitating the polymer).
Polymerization Procedure
-
A predetermined amount of L-Lactide, the zinc catalyst (this compound or zinc acetate), and the alcohol initiator are introduced into a dry glass reaction vessel equipped with a magnetic stirrer and an argon inlet.
-
The vessel is sealed and purged with argon to ensure an inert atmosphere.
-
The reaction vessel is then immersed in a preheated oil bath thermostated at 130°C.
-
The reaction mixture is stirred at this temperature for the desired duration (e.g., 24 hours).
-
After the specified time, the reaction vessel is removed from the oil bath and allowed to cool to room temperature.
-
The crude polymer is dissolved in dichloromethane.
-
The resulting polymer solution is then poured into an excess of methanol to precipitate the poly(L-lactide).
-
The precipitated polymer is filtered, washed with methanol, and dried in vacuo to a constant weight.
Characterization
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Monomer Conversion and Polymer Structure: Analyzed using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC).
Visualizing the Process
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
Caption: Experimental workflow for the bulk ring-opening polymerization of L-Lactide.
References
Zinc Caprylate: A Comparative Analysis of its Antimicrobial Efficacy Against Dermatophytes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of zinc caprylate against common dermatophytes, the fungi responsible for skin, hair, and nail infections. Its performance is evaluated alongside other established antifungal agents, supported by experimental data and detailed methodologies.
Comparative Antifungal Activity
The in vitro efficacy of this compound and other antifungal agents is typically determined by their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). While specific MIC/MFC data for this compound against a wide range of dermatophytes is limited in publicly available literature, the antifungal activity of its active component, the caprylate anion (from caprylic acid), has been demonstrated. The following tables summarize the available data for caprylate salts and other common antifungals against key dermatophytes.
Table 1: In Vitro Activity of Caprylate Salts and Other Antifungal Agents Against Trichophyton Species
| Antifungal Agent | Trichophyton rubrum MIC (µg/mL) | Trichophyton mentagrophytes MIC (µg/mL) | Trichophyton violaceum |
| Potassium Caprylate | Data not available | Data not available | Effective at 175 mM (4-log unit reduction in 10 mins)[1][2] |
| Terbinafine | ≤0.031[3] | Data not available | Data not available |
| Itraconazole | ≤0.031 - 1.0[3] | Data not available | Data not available |
| Ketoconazole | 0.0625 - 2[3] | Data not available | Data not available |
| Griseofulvin | 0.25 - 2.0[3] | Data not available | Data not available |
Note: Data for potassium caprylate is presented as a proxy for the potential activity of the caprylate salt.
Table 2: In Vitro Activity of Antifungal Agents Against Microsporum canis
| Antifungal Agent | MIC (µg/mL) |
| Ketoconazole | Data not available |
| Griseofulvin | Data not available |
| Zinc Pyrithione | Higher concentrations needed compared to ketoconazole[4] |
| Selenium Sulfide | Higher concentrations needed compared to ketoconazole[4] |
Mechanism of Action: Disrupting the Fungal Fortress
The primary antifungal mechanism of caprylic acid and its salts, including this compound, is the disruption of the fungal cell membrane.[5] This action leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.
The role of zinc in this formulation is multifaceted. While caprylate acts on the cell membrane, zinc ions may contribute to the overall antifungal effect by disrupting essential fungal enzymatic processes and zinc homeostasis, which is crucial for fungal growth and virulence.
References
- 1. matec-conferences.org [matec-conferences.org]
- 2. Effects of Fatty Acid Salts against Trichophyton Violaceum | MATEC Web of Conferences [matec-conferences.org]
- 3. In vitro activities of four antifungal drugs against Trichophyton rubrum isolates exhibiting resistance to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro antifungal activity of ketoconazole, zinc pyrithione, and selenium sulfide against Pityrosporum and their efficacy as a shampoo in the treatment of experimental pityrosporosis in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections [frontiersin.org]
A comparative study of the bioavailability of different zinc salts.
A Comparative Analysis of the Bioavailability of Common Zinc Salts
For Researchers, Scientists, and Drug Development Professionals
Zinc, an essential trace element, plays a pivotal role in a myriad of physiological processes, from enzymatic function and immune response to protein synthesis and cell division.[1] Its supplementation is crucial in addressing deficiencies and maintaining optimal health. However, the efficacy of zinc supplementation is largely dependent on the bioavailability of the zinc salt used. This guide provides a comparative analysis of the bioavailability of common zinc salts, supported by experimental data, to aid researchers and drug development professionals in making informed decisions.
Quantitative Comparison of Zinc Salt Bioavailability
The following table summarizes key findings from comparative bioavailability studies of different zinc salts. The data highlights significant variations in absorption and physiological impact among the common forms of zinc supplements.
| Zinc Salt | Key Findings | Study Reference |
| Zinc Citrate | Median fractional absorption of 61.3%.[2][[“]] Bioavailability is comparable to zinc gluconate and significantly higher than zinc oxide.[2][[“]] A study on 15 healthy adults showed no significant difference in absorption between zinc citrate and zinc gluconate.[2] | Wegmuller et al.[2] |
| Zinc Gluconate | Median fractional absorption of 60.9%.[2][[“]] Generally considered to have good bioavailability, superior to zinc oxide.[2][4] Some studies suggest it is better absorbed than other forms, while others show mixed results.[2] | Wegmuller et al.[2] |
| Zinc Picolinate | Showed significantly increased levels of zinc in hair, urine, and erythrocytes compared to zinc citrate and gluconate after four weeks of supplementation.[5][6][7] This suggests potentially superior tissue retention and long-term bioavailability. | Barrie et al.[5][6][7] |
| Zinc Glycinate | Reported to have higher bioavailability than zinc gluconate, zinc picolinate, and zinc oxide based on plasma and erythrocyte zinc levels.[2] One study ranked plasma zinc uptake as glycinate > gluconate > picolinate = oxide.[2] | DiSilvestro et al.[2] |
| Zinc Oxide | Median fractional absorption of 49.9%, which is significantly lower than that of zinc citrate and zinc gluconate.[2][[“]] Often used in fortified foods and supplements, but its lower solubility may impede absorption. | Wegmuller et al.[2] |
| Zinc Sulfate | A soluble mineral salt, often used as a reference in bioavailability studies.[8] Its absorption can be influenced by dietary factors. | Andermann and Dietz[8] |
Experimental Protocols
The following are summaries of the methodologies employed in key comparative bioavailability studies.
Wegmuller et al. Study Protocol
-
Study Design: A randomized, double-blind, crossover study.
-
Participants: 15 healthy adults.
-
Intervention: Participants received single doses of 10 mg of elemental zinc as zinc citrate, zinc gluconate, and zinc oxide.
-
Methodology: The fractional absorption of zinc was measured using the dual-isotope tracer method (⁶⁷Zn and ⁷⁰Zn). This technique allows for precise measurement of the amount of ingested zinc that is absorbed by the body.
-
Outcome Measures: The primary outcome was the median fractional absorption of zinc from each salt.
Barrie et al. Study Protocol
-
Study Design: A double-blind, four-period, crossover trial.
-
Participants: 15 healthy human volunteers.
-
Intervention: Participants were randomly assigned to a sequence of four supplementation periods, each lasting four weeks. The supplements consisted of zinc picolinate, zinc citrate, zinc gluconate (all equivalent to 50 mg elemental zinc per day), and a placebo.
-
Methodology: Zinc levels were measured in hair, urine, erythrocytes, and serum before and after each four-week supplementation period.
-
Outcome Measures: The primary outcomes were the changes in zinc concentrations in various biological samples to assess and compare the absorption and tissue uptake of the different zinc salts.
Visualizing Experimental and Biological Pathways
To better understand the processes involved in determining zinc bioavailability and its subsequent physiological role, the following diagrams illustrate a typical experimental workflow and the intestinal absorption of zinc.
A typical crossover experimental workflow for a zinc bioavailability study.
Simplified diagram of zinc absorption in the small intestine.
Discussion
The bioavailability of zinc salts is a critical factor influencing their therapeutic and nutritional efficacy. Evidence from multiple studies suggests that organic zinc salts, such as zinc citrate, gluconate, and picolinate, are generally more bioavailable than inorganic forms like zinc oxide.[2][[“]] The choice of a particular zinc salt can significantly impact the extent of zinc absorption and its subsequent distribution to tissues.
The methodologies employed in these studies, particularly the use of stable isotopes in crossover designs, provide robust and reliable data.[2] For drug development professionals, understanding these experimental designs is crucial for planning and evaluating future studies on zinc supplementation.
The absorption of zinc is a complex process regulated by a series of transporters, such as ZIP4 and ZnT1, and intracellular binding proteins like metallothionein.[9][10] The chemical form of the ingested zinc can influence its dissociation and uptake at the intestinal brush border. Factors such as dietary phytates and certain minerals can also inhibit zinc absorption, further underscoring the importance of selecting a highly bioavailable zinc salt.[2]
Conclusion
For researchers and professionals in drug development, the selection of a zinc salt should be based on strong evidence of its bioavailability. Zinc citrate and zinc gluconate appear to be well-absorbed and are suitable for general supplementation.[2][[“]] Zinc picolinate and zinc glycinate may offer advantages in terms of tissue uptake and retention, which could be beneficial in specific therapeutic applications.[2][5][6][7] Zinc oxide, due to its lower comparative bioavailability, may be less effective as a supplement. Future research should continue to explore the comparative efficacy of different zinc salts in various populations and clinical contexts.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Zinc Citrate Vs Zinc Gluconate - Consensus Academic Search Engine [consensus.app]
- 4. The pharmacokinetics of zinc from zinc gluconate: a comparison with zinc oxide in healthy men. | Semantic Scholar [semanticscholar.org]
- 5. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans | Semantic Scholar [semanticscholar.org]
- 7. Comparative absorption of zinc picolinate, zinc citrate and zinc gluconate in humans [scite.ai]
- 8. The bioavailability and pharmacokinetics of three zinc salts: zinc pantothenate, zinc sulfate and zinc orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of the zinc absorption mechanism for improving zinc nutrition [jstage.jst.go.jp]
- 10. Gastrointestinal Factors Influencing Zinc Absorption and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antifungal Mechanisms of Zinc Caprylate and Zinc Pyrithione
For Immediate Release
[City, State] – [Date] – In the ongoing search for effective antifungal agents, two zinc-containing compounds, zinc caprylate and zinc pyrithione, have demonstrated notable efficacy. While both leverage the antimicrobial properties of zinc, their mechanisms of action diverge significantly, targeting different cellular structures and pathways within fungal cells. This guide provides a comprehensive comparison of their antifungal mechanisms, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Overview of Antifungal Mechanisms
Zinc pyrithione, a well-established antifungal agent, operates through a sophisticated mechanism involving the influx of copper, which ultimately disrupts essential iron-sulfur proteins within the fungus.[1] In contrast, the antifungal activity of this compound is primarily attributed to its caprylic acid moiety, which compromises the integrity of the fungal cell membrane.[2][3]
Zinc Pyrithione: The primary mode of action for zinc pyrithione involves a process of transchelation, where it exchanges its zinc ion for copper present in the extracellular environment.[4][5] This newly formed copper pyrithione complex acts as an ionophore, shuttling copper ions across the fungal cell membrane and into the cytoplasm.[5][6] The resulting increase in intracellular copper concentration leads to the damage of iron-sulfur clusters, which are critical components of many essential enzymes involved in fungal metabolism and respiration.[1][7] This disruption of vital enzymatic functions ultimately leads to fungal cell death.
This compound: The antifungal mechanism of this compound is largely attributed to the lipophilic nature of caprylic acid.[2] Caprylic acid, a medium-chain fatty acid, integrates into the fungal cell membrane, disrupting its structure and increasing its permeability.[2][3] This disruption of the cell membrane leads to the leakage of essential intracellular components and ultimately, cell lysis. Furthermore, caprylic acid has been shown to inhibit key virulence factors in fungi, such as morphogenesis (the transition from yeast to hyphal form), adhesion, and biofilm formation, all of which are crucial for the establishment and spread of fungal infections.[2][8]
Quantitative Antifungal Efficacy
The effectiveness of antifungal agents is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the reported MIC values for zinc pyrithione and caprylic acid against various fungal species. It is important to note that direct comparative studies between this compound and zinc pyrithione are limited, and the data for this compound is primarily inferred from studies on caprylic acid.
Table 1: Minimum Inhibitory Concentration (MIC) of Zinc Pyrithione against Malassezia Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Malassezia furfur | 0.12 - 8 | [9] |
| Malassezia globosa | 0.21 - 30 | [10] |
| Malassezia restricta | 10 - 15 (average) | [4][10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Caprylic Acid against Candida albicans
| Fungal Species | MIC (µg/mL) | Reference |
| Candida albicans | 40 | [11] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is a standardized procedure for determining the MIC of an antifungal agent against yeast.[12][13][14]
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5 McFarland standard)
-
RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)
-
Antifungal agent stock solution
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare serial two-fold dilutions of the antifungal agent in RPMI-1640 medium in the wells of a 96-well microtiter plate.
-
Prepare a standardized inoculum of the yeast suspension.
-
Add the standardized yeast inoculum to each well of the microtiter plate, including a growth control well (no antifungal agent) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the antifungal agent that shows no visible growth. For some fungistatic agents, the endpoint is defined as a significant reduction (e.g., ≥50%) in turbidity compared to the growth control.[15]
Zone of Inhibition Assay (Disk Diffusion Method)
This method provides a qualitative or semi-quantitative assessment of the antifungal activity of a substance.[16][17][18]
Materials:
-
Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue for yeasts)[19]
-
Standardized fungal inoculum
-
Sterile paper disks
-
Antifungal agent solution
-
Sterile swabs
Procedure:
-
Prepare a standardized suspension of the fungal culture.
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate with the fungal suspension to create a lawn.
-
Impregnate sterile paper disks with a known concentration of the antifungal agent solution.
-
Place the impregnated disks onto the surface of the inoculated agar plate.
-
Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).
-
Measure the diameter of the clear zone of no growth around the disk (zone of inhibition). The size of the zone is indicative of the antifungal activity.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct antifungal mechanisms of zinc pyrithione and this compound.
Caption: Antifungal mechanism of zinc pyrithione.
Caption: Antifungal mechanism of this compound.
Conclusion
Zinc pyrithione and this compound are effective antifungal agents that operate through distinct and compelling mechanisms. Zinc pyrithione's sophisticated copper-dependent disruption of essential iron-sulfur proteins highlights a targeted approach to inhibiting fungal metabolism. In contrast, this compound's direct assault on the fungal cell membrane through the action of caprylic acid provides a rapid and broad-spectrum fungicidal effect. Understanding these different mechanisms is crucial for the strategic development of new and improved antifungal therapies. Further direct comparative studies are warranted to fully elucidate the relative potencies and spectra of activity of these two zinc compounds.
References
- 1. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thecandidadiet.com [thecandidadiet.com]
- 3. Mechanistic Insight Into the Antifungal Effects of a Fatty Acid Derivative Against Drug-Resistant Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zinc Pyrithione: A Promising Anti-Fungal Compound for Dermatologic Applications_Chemicalbook [chemicalbook.com]
- 5. Zinc Pyrithione Inhibits Yeast Growth through Copper Influx and Inactivation of Iron-Sulfur Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In vitro susceptibility of Malassezia furfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted Delivery of Zinc Pyrithione to Skin Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medicallabnotes.com [medicallabnotes.com]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. microchemlab.com [microchemlab.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Zinc Caprylate: A Comparative Guide Using FTIR and NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and excipients is a critical parameter in drug development and manufacturing. Zinc caprylate, a salt of zinc and caprylic acid, finds applications in various pharmaceutical and industrial formulations. Ensuring its purity is paramount for product quality, safety, and efficacy. This guide provides a comprehensive comparison of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound, complete with experimental data and detailed protocols.
Introduction to Spectroscopic Purity Assessment
FTIR and NMR spectroscopy are powerful analytical techniques that provide detailed molecular-level information. FTIR spectroscopy probes the vibrational modes of chemical bonds, offering a unique fingerprint of a molecule. NMR spectroscopy, on the other hand, characterizes the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for structural elucidation and quantification of different species in a sample.
Comparison of FTIR and NMR for this compound Purity
| Feature | FTIR Spectroscopy | NMR Spectroscopy |
| Principle | Measures the absorption of infrared radiation by molecular vibrations. | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Information Provided | Functional group identification, molecular fingerprinting. | Detailed molecular structure, connectivity, and quantitative analysis of components. |
| Sample Type | Solids (powders), liquids, gases. | Solids (solid-state NMR) and solutions. |
| Sensitivity to Impurities | Good for detecting impurities with unique functional groups. May be less sensitive to structurally similar impurities. | Excellent for detecting and quantifying structurally similar impurities, including isomers and residual solvents. |
| Quantitative Analysis | Generally semi-quantitative, though quantitative methods exist. | Inherently quantitative (qNMR), allowing for precise purity determination with an internal standard. |
| Speed | Rapid analysis, typically a few minutes per sample. | Can be more time-consuming, especially for quantitative analysis and solid-state measurements. |
| Cost & Complexity | Relatively low cost and simpler instrumentation. | Higher cost instrumentation and requires more specialized expertise for operation and data interpretation. |
Detecting Common Impurities in this compound
The primary impurities in commercially produced this compound often stem from the manufacturing process. These can include unreacted starting materials such as caprylic acid and zinc oxide, as well as other zinc carboxylates (e.g., zinc stearate if mixed fatty acids are used) and residual solvents.
Spectral Signatures of this compound and Potential Impurities
FTIR Spectroscopy:
| Compound | Key Vibrational Bands (cm⁻¹) | Assignment |
| This compound (Pure) | ~2955, ~2925, ~2855 | C-H stretching (asymmetric and symmetric) of alkyl chain[1] |
| ~1540 | Asymmetric COO⁻ stretching (key diagnostic peak) [2][3] | |
| ~1465 | CH₂ scissoring | |
| ~1410 | Symmetric COO⁻ stretching [3] | |
| ~720 | CH₂ rocking | |
| Caprylic Acid (Impurity) | ~2955, ~2925, ~2855 | C-H stretching |
| ~1710 | C=O stretching of carboxylic acid (distinct from carboxylate) | |
| ~1415 | C-O-H bending | |
| ~940 | O-H out-of-plane bend (broad) | |
| Zinc Oxide (Impurity) | ~400-600 | Broad Zn-O stretching band [4] |
NMR Spectroscopy (¹³C and ¹H):
| Compound | ¹³C Chemical Shifts (ppm) | ¹H Chemical Shifts (ppm) |
| This compound (Pure) | ~180-185 (COO⁻) | ~2.1-2.3 (α-CH₂) |
| ~34 (α-CH₂) | ~1.5-1.7 (β-CH₂) | |
| ~32, ~29, ~25 (alkyl CH₂) | ~1.2-1.4 (alkyl CH₂) | |
| ~23 (penultimate CH₂) | ~0.8-0.9 (terminal CH₃) | |
| ~14 (terminal CH₃) | ||
| Caprylic Acid (Impurity) | ~175-180 (COOH) | ~10-12 (COOH, broad singlet, if visible) |
| ~34 (α-CH₂) | ~2.3-2.4 (α-CH₂) | |
| ~32, ~29, ~25 (alkyl CH₂) | ~1.5-1.7 (β-CH₂) | |
| ~23 (penultimate CH₂) | ~1.2-1.4 (alkyl CH₂) | |
| ~14 (terminal CH₃) | ~0.8-0.9 (terminal CH₃) |
Note: NMR chemical shifts are approximate and can vary with solvent and concentration.
Experimental Protocols
FTIR Spectroscopy (ATR Method for Powders)
-
Instrument Setup:
-
Spectrometer: A standard FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., diamond or zinc selenide crystal).
-
Parameters: Set the spectral range to 4000-400 cm⁻¹, resolution to 4 cm⁻¹, and the number of scans to 16 or 32 for good signal-to-noise ratio.
-
-
Sample Preparation and Analysis:
-
Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder onto the center of the ATR crystal to completely cover it.
-
Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum.
-
Clean the crystal thoroughly after analysis.
-
-
Data Processing:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce an absorbance spectrum.
-
Perform baseline correction if necessary.
-
Label the peaks corresponding to the characteristic vibrations of this compound and any identified impurities.
-
Quantitative NMR (qNMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Select a suitable internal standard (e.g., maleic acid, dimethyl sulfone) that has a known purity, is stable, and has signals that do not overlap with the analyte signals. Accurately weigh an appropriate amount of the internal standard into the same vial.
-
Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) to the vial.
-
Ensure complete dissolution of both the sample and the internal standard, using gentle vortexing or sonication if necessary.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Use a standard 90° pulse sequence.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the signals of interest, to allow for full relaxation of the nuclei between scans.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals to be integrated).
-
-
-
Data Processing and Purity Calculation:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a small line broadening) and perform a Fourier transform.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal from the this compound (analyte) and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of Workflows
Caption: Experimental workflows for purity assessment of this compound by FTIR and qNMR.
Conclusion
Both FTIR and NMR spectroscopy are invaluable tools for assessing the purity of this compound. FTIR provides a rapid and cost-effective method for preliminary screening and identification of key functional group impurities. For a more definitive and quantitative assessment of purity, qNMR is the superior technique, offering high precision and the ability to detect and quantify a wider range of impurities. The choice of method will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization in a research and development setting. By employing these spectroscopic techniques with robust experimental protocols, researchers and drug development professionals can confidently ensure the quality and purity of this compound in their formulations.
References
Zinc Caprylate Demonstrates Superior Catalytic Performance in Ring-Opening Polymerization Compared to Other Zinc Carboxylates
For researchers, scientists, and drug development professionals, recent studies highlight the efficacy of zinc caprylate as a catalyst, particularly in ring-opening polymerization (ROP) reactions. Experimental data indicates that this compound exhibits higher activity compared to other zinc carboxylates such as zinc acetate and zinc lactate. While direct quantitative comparisons with a broader range of metal carboxylates like those of cobalt, copper, and manganese in the same reaction systems are limited, the existing evidence underscores the potential of this compound as a highly efficient and viable catalyst.
Metal carboxylates are a versatile class of compounds utilized in numerous industrial applications, including as catalysts in polymerization, oxidation, and transesterification reactions, and they play a role in drug formulation and delivery.[1] The catalytic activity of these compounds is influenced by the nature of both the metal ion and the carboxylate ligand.
Comparative Performance in Ring-Opening Polymerization
In the context of ring-opening polymerization of L-Lactide, a key process for producing biodegradable polyesters like polylactic acid (PLA), this compound has been shown to be a more effective catalyst than other zinc salts. The usefulness of the catalysts was found to increase in the order: zinc acetate < zinc lactate < this compound.[2] This superior performance makes this compound a promising candidate for the industrial production of PLA, offering a potentially less toxic alternative to commonly used tin-based catalysts.[2]
Quantitative Comparison of Zinc Carboxylates in L-Lactide Polymerization
| Catalyst | Monomer Conversion (%) (Time) | Resulting Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
| Zinc Acetate | Lower activity, resulted in "black tar" | Not reported | Not reported | [2] |
| Zinc Lactate | Moderate activity | Not reported | Not reported | [2] |
| This compound | High activity, near complete conversion | Up to 134,000 (Mw) | Not specified | [2] |
Note: The study highlighted the qualitative superiority of this compound, with detailed quantitative data for zinc acetate and lactate being limited due to their lower performance.[2]
Experimental Protocols
Below are generalized experimental protocols for catalytic reactions frequently employing metal carboxylates.
Ring-Opening Polymerization of L-Lactide
This protocol is a generalized procedure based on studies using zinc carboxylates.[2]
Materials:
-
L-Lactide (monomer)
-
This compound (catalyst)
-
An alcohol initiator (e.g., 11-undecenol)
-
Solvent (e.g., toluene, if not performed in bulk)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
The reaction vessel (Schlenk flask) is dried in an oven and then cooled under a stream of inert gas (nitrogen or argon).
-
L-Lactide and the alcohol initiator are added to the flask.
-
The flask is heated to the desired reaction temperature (e.g., 130°C) to melt the monomer if performed in bulk.
-
This compound is added to the reaction mixture under a counterflow of inert gas.
-
The reaction mixture is stirred at the set temperature for a specified duration (e.g., 24 hours).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The resulting polymer is dissolved in a suitable solvent (e.g., dichloromethane) and precipitated in a non-solvent (e.g., cold methanol).
-
The precipitated polymer is filtered, washed, and dried under vacuum to a constant weight.
-
The polymer is characterized using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for structural analysis.
Transesterification of Triglycerides
This is a general protocol for biodiesel production using metal carboxylate catalysts.
Materials:
-
Vegetable oil (triglycerides)
-
Methanol
-
Metal carboxylate catalyst (e.g., zinc carboxylate)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
The vegetable oil is preheated in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
A solution of the metal carboxylate catalyst in methanol is prepared.
-
The catalyst-methanol solution is added to the preheated oil.
-
The reaction mixture is heated to the desired temperature (e.g., 60-65°C) and stirred vigorously for a set period (e.g., 1-2 hours).
-
After the reaction, the mixture is transferred to a separatory funnel and allowed to settle.
-
Two layers will form: an upper layer of fatty acid methyl esters (biodiesel) and a lower layer of glycerol.
-
The glycerol layer is drained off.
-
The biodiesel layer is washed with warm water to remove any remaining catalyst, methanol, and glycerol.
-
The washed biodiesel is then dried to remove residual water.
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for a metal carboxylate-catalyzed reaction.
Caption: General workflow for a metal carboxylate-catalyzed reaction.
Reaction Mechanisms
The catalytic activity of metal carboxylates in reactions like ROP and transesterification is generally attributed to the Lewis acidic nature of the metal center. In the case of zinc carboxylates in ROP, the zinc ion is believed to coordinate with the carbonyl oxygen of the cyclic ester, thereby activating it for nucleophilic attack by an alcohol initiator or the growing polymer chain. The nature of the carboxylate ligand can influence the solubility and steric environment of the metal center, which in turn affects its catalytic efficiency.
For transesterification, a proposed mechanism involves the coordination of the alcohol to the zinc center to form a zinc alkoxide species. This is followed by the coordination of the triglyceride's carbonyl group to the zinc, making it more susceptible to nucleophilic attack by the alkoxide.
While this compound shows significant promise, further research is needed to provide direct, quantitative comparisons with a wider array of metal carboxylates across various reaction types. Such studies will be crucial for the rational design and selection of catalysts for specific applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ring-opening polymerization of lactides and ε-caprolactone catalyzed by Zn(II) aryl carboxylate complexes supported by 4-pyridinyl schiff base ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aml.iaamonline.org [aml.iaamonline.org]
A Comparative Guide to the Dermal Irritation Potential of Zinc Salts and a Proposed Framework for Evaluating Zinc Caprylate in Sensitive Skin Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known dermal irritation and sensitization potential of various zinc salts used in cosmetic and pharmaceutical formulations. Due to a lack of publicly available data on the cross-reactivity of zinc caprylate, this document also outlines a comprehensive experimental protocol for assessing its potential to elicit sensitive skin reactions using established in vitro models. This proposed framework is intended to guide researchers in designing studies to generate crucial safety and efficacy data for this compound.
Comparative Analysis of Dermal Irritation Potential of Common Zinc Salts
The potential for zinc salts to cause skin irritation varies significantly depending on the specific salt and its concentration. The following table summarizes findings from various in vivo and in vitro studies.
| Zinc Salt | Test Model | Concentration | Observed Effect | Citation |
| Zinc Acetate | Rabbit, Guinea Pig, Mouse (in vivo, open patch test) | 20% (aqueous) | Severely irritating, inducing epidermal hyperplasia and ulceration. | [1] |
| Isolated Chicken Eye (in vitro) | 97% | Corrosive. | [1] | |
| Zinc Chloride | Mouse, Rabbit (in vivo) | 1% (in deionized water) | Severely irritating. | [1] |
| Guinea Pig (in vivo) | 1% (in deionized water) | Irritating. | [1] | |
| Zinc Sulfate | Mouse, Rabbit, Guinea Pig (in vivo) | 1% (in deionized water) | Slightly irritating. | [1] |
| Rabbit (in vivo, OECD TG 404) | 0.5 g (moistened) | No skin irritation. | [2] | |
| Mouse (in vivo, local lymph node assay) | 10% solution | Non-sensitizing. | [3] | |
| Zinc Undecylenate | Mouse, Rabbit (in vivo) | 20% (in 0.1% Tween 80) | Slightly irritating. | [1] |
| Guinea Pig (in vivo) | 20% (in 0.1% Tween 80) | Non-irritating. | [1] | |
| Zinc Nitrate | Rat, Rabbit, Guinea Pig (in vivo) | Not reported | Pronounced skin irritation. | [3] |
| Zinc Ricinoleate | Rabbit (in vivo, occlusive patch) | Undiluted | Non-irritating. | [3] |
| Zinc Oxide (Nanoparticles) | Human Cell Line Activation Test (h-CLAT, in vitro) | Not applicable | Predicted to have skin sensitizing potential. | [4] |
| Zinc Gluconate | Human volunteers (in vivo) | Not specified | Did not induce phototoxic or photosensitive reactions. | [5] |
| Zinc Citrate | Reconstructed Human Cornea-like Epithelium (in vitro) | Not specified | Irritant. | [1] |
Proposed Experimental Protocol for Assessing this compound in a Sensitive Skin Model
The following protocol is a hypothetical framework based on the OECD Test Guideline 439 for in vitro skin irritation using a Reconstructed Human Epidermis (RhE) model.[6][7][8] This model is selected for its close mimicry of the human epidermis and its validation for regulatory testing.[9][10]
Test System: Reconstructed Human Epidermis (RhE)
-
Model: A commercially available, validated RhE model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE). These models consist of non-transformed human-derived epidermal keratinocytes cultured to form a multilayered, highly differentiated epidermis.[6][8]
-
Culture Conditions: Tissues are maintained at the air-liquid interface in a defined culture medium according to the manufacturer's instructions.
Test Substances and Controls
-
Test Substance: this compound (at various concentrations, e.g., 0.1%, 1%, 5% in a suitable vehicle).
-
Positive Control: 5% Sodium Dodecyl Sulfate (SDS) solution.
-
Negative Control: Phosphate-Buffered Saline (PBS) or the vehicle used for the test substance.
-
Benchmark Substances (for cross-reactivity): Zinc Chloride (known irritant), Zinc Oxide (generally non-irritating), and Caprylic Acid.
Experimental Procedure
-
Pre-incubation: RhE tissues are pre-incubated for a specified time according to the model's protocol.
-
Topical Application: A defined volume or mass of the test substance, controls, and benchmarks is applied topically to the stratum corneum of the RhE tissues.
-
Exposure: Tissues are exposed for a defined period (e.g., 60 minutes), as specified in OECD TG 439.[6]
-
Post-exposure Incubation: After exposure, the tissues are thoroughly rinsed and transferred to fresh culture medium for a post-exposure incubation period (e.g., 42 hours).
Endpoint Measurement
-
Primary Endpoint: Cell Viability (MTT Assay)
-
Following the post-incubation period, tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells convert the MTT into a blue formazan salt, which is then extracted.
-
The optical density of the formazan extract is measured spectrophotometrically.
-
Cell viability is expressed as a percentage relative to the negative control.
-
Classification: A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[6][10]
-
-
Secondary Endpoints: Cytokine Release
-
The culture medium from the post-exposure incubation is collected.
-
The concentration of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), is quantified using an ELISA (Enzyme-Linked Immunosorbent Assay).[11]
-
A significant increase in cytokine release compared to the negative control indicates an inflammatory response.
-
Data Analysis
The mean cell viability and cytokine concentrations for each test substance will be compared to the negative and positive controls. Statistical analysis (e.g., ANOVA with post-hoc tests) will be used to determine significant differences. Cross-reactivity would be inferred if this compound elicits a similar or overlapping response profile to one of the benchmark substances.
Visualizing Experimental and Biological Pathways
To further clarify the proposed methodologies and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
While direct comparative and cross-reactivity studies on this compound in sensitive skin models are currently lacking in publicly accessible literature, the established methodologies for assessing skin irritation and sensitization of other chemicals provide a clear path forward. The proposed experimental protocol, utilizing a Reconstructed Human Epidermis model, offers a robust and ethically sound approach to generating the necessary data to characterize the safety profile of this compound for use in formulations intended for sensitive skin. The comparative data on other zinc salts presented here can serve as a valuable benchmark for interpreting these future findings. Researchers are encouraged to adopt such standardized in vitro methods to ensure the safety and substantiation of claims for novel cosmetic and pharmaceutical ingredients.
References
- 1. cir-safety.org [cir-safety.org]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. cir-safety.org [cir-safety.org]
- 4. Prediction of Skin Sensitization Potential of Silver and Zinc Oxide Nanoparticles Through the Human Cell Line Activation Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Assessment of the photosensitization potential of zinc gluconate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. iivs.org [iivs.org]
- 9. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 10. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 11. In vitro skin irritation testing on reconstituted human epidermis: reproducibility for 50 chemicals tested with two protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Solubility of Zinc Caprylate and Other Long-Chain Zinc Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Introduction to Long-Chain Zinc Carboxylates
Long-chain zinc carboxylates, often referred to as zinc soaps, are metallic salts of fatty acids. These compounds share a common structural motif, with a central zinc ion coordinated to the carboxylate groups of two long-chain fatty acids. The length and saturation of the hydrocarbon chains significantly influence their physical and chemical properties, including their solubility. These compounds find applications in diverse fields, including as lubricants, stabilizers in plastics, and as active pharmaceutical ingredients or excipients in drug formulations.[1]
Comparative Solubility Profile
The solubility of these zinc carboxylates is fundamentally governed by the principle of "like dissolves like." The long, nonpolar hydrocarbon tails dominate their chemical nature, rendering them generally insoluble in polar solvents like water.[2][3][4] Conversely, they exhibit better solubility in nonpolar organic solvents.
Zinc Caprylate (C8)
This compound, derived from the eight-carbon caprylic acid, is soluble in various organic solvents but has limited solubility in water.[5][6] It is described as being slightly soluble in boiling water and fairly soluble in boiling alcohol.[7][8] Its solubility in alcoholic solvents like ethanol and methanol is moderate and tends to increase with temperature.[5]
Zinc Laurate (C12)
As a zinc salt of the twelve-carbon lauric acid, zinc laurate is insoluble in water.[4] It is soluble in hot water and hot ethanol but only slightly soluble in cold ethanol and ether.[9] Some sources also indicate its solubility in methanol.[10]
Zinc Stearate (C18, Saturated)
Zinc stearate, containing the saturated eighteen-carbon stearic acid, is a white solid that repels water and is insoluble in polar solvents such as alcohol and ether.[2][3] However, it is soluble in aromatic hydrocarbons like benzene and chlorinated hydrocarbons, particularly when heated.[3]
Zinc Oleate (C18, Unsaturated)
Zinc oleate, which contains the unsaturated eighteen-carbon oleic acid, is also insoluble in water. It is reported to be soluble in solvents such as alcohol, ether, carbon disulfide, and ligroin.[11][12] One study specified its solubility in benzene, varnish oil, and methanol.[13]
Summary of Qualitative Solubility Data
| Compound | Water Solubility | General Organic Solvent Solubility | Specific Organic Solvent Solubility |
| This compound | Insoluble to slightly soluble in boiling water[7][8] | Soluble[5][6] | Fairly soluble in boiling alcohol; moderately soluble in ethanol and methanol (increases with temperature)[5][7][8] |
| Zinc Laurate | Insoluble[4] | Soluble, especially when heated[9] | Soluble in hot ethanol; slightly soluble in cold ethanol and ether; soluble in methanol[9][10] |
| Zinc Stearate | Insoluble[2][3] | Soluble in nonpolar solvents, especially when heated[3] | Soluble in heated aromatic hydrocarbons (e.g., benzene) and chlorinated hydrocarbons[3] |
| Zinc Oleate | Insoluble[11][12] | Soluble[11][12] | Soluble in alcohol, ether, carbon disulfide, ligroin, benzene, and methanol[11][12][13] |
Note: The lack of standardized quantitative data prevents a direct numerical comparison of the solubilities of these compounds. The information provided is based on qualitative descriptions found in the available literature. For precise applications, experimental determination of solubility in the specific solvent system of interest is highly recommended.
Experimental Protocol: Determination of Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[14][15][16] The following protocol is a generalized procedure that can be adapted for the determination of the solubility of long-chain zinc carboxylates in various organic solvents.
1. Materials and Equipment:
-
Analytical balance
-
Spatula
-
Glass vials or flasks with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument for quantification.
-
The zinc carboxylate of interest (e.g., this compound)
-
The organic solvent of interest (e.g., ethanol, toluene)
2. Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the zinc carboxylate powder to a glass vial or flask containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).
-
Agitation: Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The exact time required may need to be determined empirically for each compound-solvent system.[15]
-
Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 24 hours) to allow the excess solid to sediment.[15] Alternatively, for faster separation, centrifuge the samples at a controlled temperature.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter directly into a clean vial.
-
Dilution and Quantification: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated analytical technique, such as HPLC, to determine the concentration of the dissolved zinc carboxylate.
-
Calculation: Calculate the solubility of the zinc carboxylate in the solvent, typically expressed in mg/mL, g/100mL, or mol/L, based on the measured concentration and the dilution factor.
3. Data Analysis and Reporting:
-
Perform the experiment in triplicate to ensure the reproducibility of the results.
-
Report the mean solubility value and the standard deviation.
-
Specify the experimental conditions, including the temperature, solvent, and equilibration time.
Visualizing the Comparative Solubility Logic
The following diagram illustrates the logical workflow for comparing the solubility of different long-chain zinc carboxylates.
Caption: Workflow for comparative solubility analysis of zinc carboxylates.
Conclusion
The solubility of long-chain zinc carboxylates is a critical parameter for their application in various scientific and industrial fields. While a general trend of insolubility in water and solubility in organic solvents is observed, the specific solubility can vary depending on the chain length and saturation of the carboxylate ligand, as well as the nature of the solvent and the temperature. This guide summarizes the available qualitative data and provides a robust experimental protocol for the quantitative determination of solubility. For mission-critical applications, it is imperative for researchers to perform their own solubility studies under their specific experimental conditions to obtain precise and reliable data.
References
- 1. Stearic acid - Wikipedia [en.wikipedia.org]
- 2. Zinc Stearate | C36H70O4Zn | CID 11178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zinc stearate | 557-05-1 [amp.chemicalbook.com]
- 4. Zinc laurate - Wikipedia [en.wikipedia.org]
- 5. Buy this compound | 90480-58-3 [smolecule.com]
- 6. This compound | 557-09-5 | Benchchem [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 557-09-5 [chemicalbook.com]
- 9. ZINC LAURATE - Ataman Kimya [atamanchemicals.com]
- 10. haihangchem.com [haihangchem.com]
- 11. ZINC OLEATE | 557-07-3 [amp.chemicalbook.com]
- 12. ZINC OLEATE CAS#: 557-07-3 [m.chemicalbook.com]
- 13. pubs.aip.org [pubs.aip.org]
- 14. enamine.net [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. Shake-Flask Solubility Assay - Enamine [enamine.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Zinc Caprylate
For Immediate Implementation: This document provides crucial safety and logistical guidance for the proper handling and disposal of zinc caprylate, a compound utilized in various research and development applications. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
This compound, while valuable in scientific endeavors, presents potential hazards if mishandled. It is known to cause serious eye irritation and is very toxic to aquatic life, with long-lasting effects.[1] Therefore, a robust understanding and implementation of proper disposal protocols are paramount for any facility utilizing this chemical.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin Protection: A fully buttoned lab coat.
Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood, to minimize the risk of inhalation.[2]
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound. This information is critical for risk assessment and for understanding the potential hazards associated with this compound.
| Data Point | Value | Source |
| GHS Hazard Statements | H319: Causes serious eye irritationH400: Very toxic to aquatic lifeH411: Toxic to aquatic life with long lasting effects | [1][3] |
| Maximum Allowable Concentration (MAK) | 0.1 mg/m³ (respirable fraction for Zn inorganic compounds)2 mg/m³ (inhalable fraction for Zn inorganic compounds) | [3][4] |
| Oral LD50 (Lethal Dose, 50%) | Data not available | [4] |
| Dermal Toxicity | Data not available | [4] |
| Intratracheal Administration (Rats) | 50 mg caused 100% mortality due to pulmonary edema. | [5] |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to utilize a licensed and reputable chemical waste disposal company. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.
Experimental Protocol for Off-Site Disposal:
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste: this compound".
-
Segregate this compound waste from other laboratory waste streams to prevent accidental mixing and potential reactions.
-
-
Containerization:
-
Use only compatible, sealable, and leak-proof containers for storing this compound waste.
-
Ensure containers are kept closed when not in use.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
-
Documentation:
-
Maintain a detailed log of the accumulated this compound waste, including the quantity and date of accumulation.
-
-
Arranging for Disposal:
-
Contact a licensed hazardous waste disposal company to schedule a pickup.
-
Provide the disposal company with a comprehensive list of the waste being collected, including the Safety Data Sheet (SDS) for this compound.
-
-
Spill Management:
-
In the event of a spill, immediately contain the material to prevent it from entering drains or waterways.
-
Use an appropriate absorbent material for liquid spills.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.[6]
-
Clean the spill area thoroughly with soap and water.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
On-Site Treatment (for small, residual amounts)
While professional disposal is the required method for bulk quantities, small residual amounts on contaminated labware can be addressed with caution. The following is a general guideline and should be performed with strict adherence to all safety protocols.
Experimental Protocol for Decontamination of Labware:
-
Preparation:
-
Perform this procedure in a certified chemical fume hood.
-
Ensure all necessary PPE is worn.
-
-
Rinsing:
-
Rinse the contaminated labware multiple times with a suitable solvent, such as ethanol, to dissolve the this compound.
-
Collect all rinsate in a properly labeled hazardous waste container.
-
-
Washing:
-
After the initial solvent rinse, wash the labware thoroughly with soap and water.
-
Collect this wash water as hazardous waste as it may contain residual this compound.
-
-
Disposal of Rinsate:
-
The collected solvent rinsate and wash water must be disposed of through a licensed hazardous waste disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
References
- 1. This compound | C16H30O4Zn | CID 11180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 557-09-5 | Benchchem [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Toxicity and character of the effect of some zinc compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safeguarding Your Research: A Guide to Handling Zinc Caprylate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Zinc caprylate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to foster a culture of safety and responsibility in your laboratory.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several potential hazards that necessitate the use of appropriate PPE. It is known to cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.[1][2] Ingestion may lead to muscle weakness and diarrhea, and the compound can be an irritant that decomposes in moist air.[2][3]
To mitigate these risks, the following PPE is mandatory when handling this compound:
| Personal Protective Equipment (PPE) | Specifications and Standards |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use.[1] |
| Body Protection | Fire/flame resistant and impervious clothing.[1][4] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][4] |
Operational Protocol for Handling this compound
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][4] Use of a chemical fume hood is strongly recommended.
-
Emergency Exits: Ensure emergency exits and a designated risk-elimination area are established.[1]
2. Handling Procedures:
-
Wash hands thoroughly after handling.[1]
3. First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and ensure laboratory safety.
Spill Containment and Cleanup:
-
Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE as outlined above.
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the spilled material and place it in a suitable, closed container for disposal.[1]
Waste Disposal:
-
Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.[1]
-
Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[1]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
Experimental Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
